Product packaging for CEP-33779(Cat. No.:CAS No. 1257704-57-6)

CEP-33779

Cat. No.: B612251
CAS No.: 1257704-57-6
M. Wt: 462.6 g/mol
InChI Key: RFZKSQIFOZZIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CEP-33779 is a highly selective, orally active, small-molecule inhibitor of JAK2. This compound induced regression of established colorectal tumors, reduced angiogenesis, and reduced proliferation of tumor cells. Tumor regression correlated with inhibition of STAT3 and NF-κB (RelA/p65) activation in a this compound dose-dependent manner. The ability of this compound to suppress growth of colorectal tumors by inhibiting the IL-6/JAK2/STAT3 signaling suggests a potential therapeutic utility of JAK2 inhibitors in multiple tumors types, particularly those with a strong inflammatory component.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26N6O2S B612251 CEP-33779 CAS No. 1257704-57-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(4-methylpiperazin-1-yl)phenyl]-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2S/c1-28-13-15-29(16-14-28)20-6-3-5-19(17-20)25-24-26-23-22(7-4-12-30(23)27-24)18-8-10-21(11-9-18)33(2,31)32/h3-12,17H,13-16H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZKSQIFOZZIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)NC3=NN4C=CC=C(C4=N3)C5=CC=C(C=C5)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720926
Record name 8-[4-(Methanesulfonyl)phenyl]-N-[3-(4-methylpiperazin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257704-57-6
Record name 8-[4-(Methanesulfonyl)phenyl]-N-[3-(4-methylpiperazin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of CEP-33779: A Selective JAK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CEP-33779, a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2). This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this compound and its therapeutic potential.

This compound targets the JAK2 signaling pathway, a critical mediator of cellular responses to a variety of cytokines and growth factors. Dysregulation of this pathway is implicated in the pathogenesis of numerous myeloproliferative neoplasms, inflammatory diseases, and cancers.

Primary Mechanism of Action: Selective JAK2 Inhibition

This compound exerts its pharmacological effects through the direct and selective inhibition of the JAK2 enzyme.[1][2][3][4] It has demonstrated high potency against JAK2 with significantly less activity against other members of the Janus kinase family, thereby minimizing the potential for broader immunosuppression associated with pan-JAK inhibitors.[2][5]

The primary downstream signaling molecules affected by JAK2 inhibition are the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2][5] By blocking the catalytic activity of JAK2, this compound prevents the phosphorylation and subsequent activation of these STAT proteins.[1][2] This disruption of the JAK2/STAT pathway is central to its therapeutic effects.

Furthermore, this compound has been shown to suppress the activation of NF-κB (RelA/p65), another key transcription factor involved in inflammatory and cancer processes.[6][7] This suggests a broader impact on cellular signaling beyond the canonical JAK/STAT pathway.

Quantitative Inhibition Data

The inhibitory activity of this compound against JAK family kinases has been quantified in various assays.

KinaseIC50 (nM)Selectivity vs. JAK2Assay Type
JAK2 1.8 ± 0.6-Cell-free enzymatic assay
JAK1 >72>40-foldCell-free enzymatic assay
TYK2 >1440>800-foldCell-free enzymatic assay
JAK3 -65-foldNot specified

Data compiled from multiple sources.[1][2][8][9]

Downstream Cellular and Physiological Effects

The inhibition of the JAK2/STAT pathway by this compound leads to a cascade of downstream effects, including the reduced expression of proinflammatory cytokines and the inhibition of tumor growth and angiogenesis.

Modulation of Cytokine Production

In preclinical models of inflammatory diseases such as rheumatoid arthritis, this compound administration led to a significant reduction in the levels of several key proinflammatory cytokines, including:

  • Interleukin-1β (IL-1β)[1][6]

  • Interleukin-2 (IL-2)[2]

  • Interleukin-6 (IL-6)[2][6]

  • Interleukin-12 (IL-12)[1][2]

  • Interferon-γ (IFNγ)[1][2]

  • Tumor Necrosis Factor-α (TNFα)[1][2]

  • Granulocyte-macrophage colony-stimulating factor (GM-CSF)[1]

Antitumor Activity

In models of colitis-induced colorectal cancer, this compound demonstrated significant antitumor efficacy.[6][7] This was characterized by:

  • Regression of established tumors[6][7]

  • Reduced angiogenesis[6][7]

  • Decreased proliferation of tumor cells[6][7]

These effects were correlated with the inhibition of STAT3 and NF-κB activation within the tumor microenvironment.[6][7]

Signaling Pathway Overview

The following diagram illustrates the primary signaling pathway targeted by this compound.

CEP33779_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK2 JAK2 Cytokine_Receptor->JAK2 Recruits & Activates pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation STAT STAT3/5 pJAK2->STAT Phosphorylates NFkB_complex IKK-IKB-NF-kB pJAK2->NFkB_complex Activates (indirectly) pSTAT pSTAT3/5 STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Expression Gene Transcription (Pro-inflammatory cytokines, cell proliferation genes) pSTAT_dimer->Gene_Expression Translocates to Nucleus CEP33779 This compound CEP33779->pJAK2 Inhibits NFkB NF-kB NFkB_complex->NFkB Releases NFkB->Gene_Expression Translocates to Nucleus

Figure 1: this compound Inhibition of the JAK2/STAT Signaling Pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.

Methodology:

  • The kinase activity of baculovirus-expressed human JAK1, JAK2, or JAK3 was measured in a 96-well plate format.[3]

  • Plates were coated with neutravidin and a biotinylated peptide substrate.[3]

  • A kinase assay mixture containing HEPES buffer, ATP, MnCl2, BSA, and varying concentrations of this compound (dissolved in DMSO) was added to each well.[3]

  • The respective JAK enzyme was added to initiate the reaction, which proceeded for 20 minutes at room temperature.[3]

  • The level of peptide phosphorylation was quantified using a time-resolved fluorescence detection system.

  • IC50 values were calculated from the dose-response curves.[2]

Cellular Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit JAK2-mediated STAT5 phosphorylation in a cellular context.

Methodology:

  • Human erythroleukemia (HEL92) cells, which have constitutively active JAK2, were used.[2]

  • Cells were treated with increasing concentrations of this compound for 1 hour in serum-free media.[2]

  • Cell extracts were prepared using a Triton X-100-based lysis buffer.[2]

  • Protein concentrations were determined, and equal amounts of protein were resolved by SDS-PAGE.[2]

  • Western blot analysis was performed using specific antibodies to detect total STAT5 and phosphorylated STAT5 (pSTAT5).[2]

  • Blots were scanned, and signal intensities were quantified to determine the concentration-dependent inhibition of STAT5 phosphorylation.[2]

In Vivo Pharmacodynamic Assay

Objective: To confirm the in vivo target engagement of this compound by measuring the inhibition of STAT5 phosphorylation in a tumor xenograft model.

Methodology:

  • Nude mice were subcutaneously implanted with HEL92 cells to establish tumors.

  • Once tumors reached a specified size, mice were orally administered a single dose of this compound (55 mg/kg) or vehicle.[2]

  • At 2 hours post-dosing, tumors were excised, and extracts were prepared.[2]

  • Western blot analysis was performed on the tumor extracts to quantify the levels of total STAT5 and pSTAT5.[2]

Experimental Workflow Diagram

The following diagram outlines the general workflow for preclinical evaluation of this compound.

CEP33779_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cellular Phospho-STAT Assay (HEL92 cells) Kinase_Assay->Cell_Assay Confirms Cellular Activity PD_Assay Pharmacodynamic (PD) Assay (Tumor Xenograft pSTAT) Cell_Assay->PD_Assay Guides In Vivo Dosing Efficacy_Model Efficacy Models (e.g., Arthritis, Cancer) PD_Assay->Efficacy_Model Confirms Target Engagement Clinical_Evaluation Clinical Trials Efficacy_Model->Clinical_Evaluation Supports Clinical Development

Figure 2: Preclinical Evaluation Workflow for this compound.

Additional Mechanisms: P-glycoprotein Inhibition

Recent studies have uncovered an additional mechanism of action for this compound. It has been shown to inhibit the function of P-glycoprotein (P-gp), a drug efflux pump that is a major contributor to multidrug resistance (MDR) in cancer.[3][10] By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of co-administered chemotherapeutic agents, such as vincristine and doxorubicin, in resistant cancer cells.[3][10] This suggests a potential role for this compound in combination therapies to overcome drug resistance.

Conclusion

This compound is a highly selective and potent inhibitor of JAK2 that effectively blocks the downstream activation of STAT3 and STAT5. Its mechanism of action translates to significant anti-inflammatory and antitumor effects in preclinical models. The well-characterized pharmacology and oral bioavailability of this compound underscore its potential as a therapeutic agent for diseases driven by aberrant JAK2 signaling. Further investigation into its P-glycoprotein inhibitory activity may open new avenues for its use in combination cancer chemotherapy.

References

Unveiling the Selectivity of CEP-33779: A Deep Dive into its JAK2 Inhibition Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical document provides an in-depth analysis of the Janus kinase 2 (JAK2) selectivity profile of CEP-33779, a potent, orally bioavailable small molecule inhibitor. The following sections detail the quantitative measures of its selectivity, the methodologies of key experiments, and visual representations of its mechanism of action and the workflows used for its characterization.

Quantitative Selectivity Profile of this compound

This compound has demonstrated significant and selective inhibition of JAK2 over other members of the Janus kinase family and the broader human kinome. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the JAK family of kinases.

KinaseIC50 (nM)Selectivity over JAK2Reference
JAK2 1.8 ± 0.6 - [1]
JAK1>72>40-fold[2][3]
JAK3150~83-fold[1][4]
TYK2>1440>800-fold[2][3]

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in in vitro assays.

In broader kinase screening against a panel of 402 kinases, this compound displayed a high degree of selectivity. At a concentration of 1 µM, significant inhibition (>90%) was observed for only a small fraction of the tested kinases, underscoring its targeted activity towards JAK2.

Core Signaling Pathway: JAK2-STAT

Janus kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, inflammation, and hematopoiesis. The diagram below illustrates the canonical JAK-STAT pathway and the inhibitory action of this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) receptor->JAK2_inactive Recruitment & Activation JAK2_active JAK2 (Active, Phosphorylated) JAK2_inactive->JAK2_active Autophosphorylation STAT_inactive STAT (Inactive) JAK2_active->STAT_inactive Phosphorylation STAT_active STAT (Active, Phosphorylated Dimer) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Nuclear Translocation CEP33779 This compound CEP33779->JAK2_active Inhibition Gene_Expression Gene Expression DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->receptor Binding Kinase_Selectivity_Workflow cluster_setup Assay Setup cluster_execution Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Serial Dilutions) Reaction Kinase Reaction (Incubation of compound with kinases) Compound_Prep->Reaction Kinase_Panel Kinase Panel Selection (e.g., JAK family, broader kinome) Kinase_Panel->Reaction Reagent_Prep Reagent Preparation (Enzymes, Substrates, ATP) Reagent_Prep->Reaction Detection Signal Detection (e.g., Luminescence, Fluorescence) Reaction->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Inhibition_Calc Percent Inhibition Calculation Raw_Data->Inhibition_Calc IC50_Determination IC50 Determination (Dose-Response Curve Fitting) Inhibition_Calc->IC50_Determination Selectivity_Profile Selectivity Profile Generation IC50_Determination->Selectivity_Profile

References

CEP-33779: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-33779 is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2][3] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, focusing on the JAK/STAT and NF-κB pathways. The document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the molecular interactions and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of JAK2 inhibitors for therapeutic applications in oncology and inflammatory diseases.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of signal transduction for a wide array of cytokines and growth factors.[4][5] The JAK/STAT (Signal Transducer and Activator of Transcription) pathway plays a pivotal role in numerous cellular processes, including proliferation, differentiation, and immune responses.[5] Dysregulation of this pathway is implicated in the pathogenesis of various diseases, including myeloproliferative neoplasms, autoimmune disorders, and malignancies.[4][5]

This compound has emerged as a highly selective inhibitor of JAK2, demonstrating therapeutic potential in preclinical models of rheumatoid arthritis and colitis-induced colorectal cancer.[1][6] Its mechanism of action primarily involves the attenuation of JAK2-mediated phosphorylation of downstream STAT proteins, thereby modulating the expression of genes involved in inflammation and cell proliferation.[1][6] This guide delves into the core downstream signaling events affected by this compound.

Mechanism of Action and Core Signaling Pathways

This compound exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of JAK2. This selective inhibition disrupts the canonical JAK/STAT signaling cascade.

The JAK/STAT Pathway

The primary downstream effect of this compound is the inhibition of the JAK/STAT signaling pathway. Upon cytokine binding to their cognate receptors, JAK2 is activated and subsequently phosphorylates STAT proteins, primarily STAT3 and STAT5.[1][6] Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors, regulating the expression of target genes.

This compound, by inhibiting JAK2, prevents the phosphorylation of STAT3 and STAT5.[1][6] This leads to a downstream reduction in the transcription of genes involved in inflammation and cell cycle progression.

CEP_33779_JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFNγ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT3_5 STAT3 / STAT5 JAK2->STAT3_5 Phosphorylates CEP33779 This compound CEP33779->JAK2 Inhibits pSTAT3_5 pSTAT3 / pSTAT5 (Dimerization) STAT3_5->pSTAT3_5 Phosphorylation Nucleus Nucleus pSTAT3_5->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates

Figure 1: this compound Inhibition of the JAK/STAT Signaling Pathway.

The NF-κB Signaling Pathway

In addition to its direct impact on the JAK/STAT pathway, this compound has been shown to indirectly inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] The precise mechanism of this inhibition is not fully elucidated but is thought to be a consequence of the reduced pro-inflammatory cytokine signaling that is dependent on the JAK/STAT pathway. NF-κB is a key regulator of genes involved in inflammation and cell survival.

CEP_33779_NFkB_Pathway CEP33779 This compound JAK2 JAK2 CEP33779->JAK2 Inhibits STAT3 STAT3 JAK2->STAT3 Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNFα) STAT3->Pro_inflammatory_Cytokines Upregulates IKK IKK Complex Pro_inflammatory_Cytokines->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases pNFkB pNF-κB NFkB->pNFkB Activation Nucleus Nucleus pNFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Regulates

Figure 2: Indirect Inhibition of the NF-κB Pathway by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects in preclinical models.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeReference
JAK2 1.8Cell-free kinase assay[1][2][7]
JAK1 >72Cell-free kinase assay[7]
TYK2 >1440Cell-free kinase assay[7]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenKey FindingsReference
Collagen-Induced Arthritis (Mouse) 10, 30, 55, 100 mg/kg, twice daily, oralReduced paw edema and clinical scores[1]
Colitis-Induced Colorectal Cancer (Mouse) 10, 30, 55 mg/kg, twice daily, oralInduced regression of established tumors, reduced angiogenesis and proliferation[4][6]

Table 3: Downstream Effects of this compound on Pro-inflammatory Cytokines

CytokineEffectAnimal ModelReference
IL-1β Decreased expressionColitis-Induced Colorectal Cancer (Mouse)[6]
IL-6 Decreased expressionColitis-Induced Colorectal Cancer (Mouse)[6]
IL-12 Decreased expressionCollagen-Induced Arthritis (Mouse)[1]
IFNγ Decreased expressionCollagen-Induced Arthritis (Mouse)[1]
TNFα Decreased expressionCollagen-Induced Arthritis (Mouse)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream signaling effects of this compound.

In Vitro JAK2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on JAK2 enzymatic activity.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant JAK2 - Kinase Buffer - ATP - Substrate Peptide Start->Prepare_Reagents Add_CEP33779 Add serial dilutions of this compound Prepare_Reagents->Add_CEP33779 Incubate Incubate at RT Add_CEP33779->Incubate Add_Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Incubate->Add_Detection_Reagent Measure_Signal Measure Luminescence Add_Detection_Reagent->Measure_Signal Analyze Calculate IC50 Measure_Signal->Analyze End End Analyze->End

Figure 3: Workflow for an In Vitro JAK2 Kinase Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human JAK2 enzyme in kinase buffer to the desired concentration.

    • Prepare a solution of a suitable peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue) and ATP at a concentration near the Km for JAK2.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the diluted this compound or vehicle (DMSO).

    • Add the JAK2 enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of product (phosphorylated substrate) or remaining ATP using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Read the signal (e.g., luminescence) on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based STAT5 Phosphorylation Assay (Western Blot)

This assay measures the ability of this compound to inhibit JAK2-mediated phosphorylation of STAT5 in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line, such as HEL 92.1.7 (human erythroleukemia), which exhibits constitutive JAK2/STAT5 activation.

    • Seed the cells in appropriate culture plates and allow them to adhere or grow to a suitable density.

    • Treat the cells with increasing concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (pSTAT5).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total STAT5 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software and normalize the pSTAT5 signal to the total STAT5 and loading control signals.

NF-κB Activation Assay (Nuclear Translocation)

This assay determines the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.

Protocol:

  • Cell Culture and Treatment:

    • Use a cell line responsive to an NF-κB stimulus (e.g., TNFα).

    • Pre-treat the cells with this compound or vehicle for a specified time.

    • Stimulate the cells with the NF-κB activator (e.g., TNFα) for a defined period.

  • Cell Fractionation:

    • Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts using a commercial kit or a standard protocol.

  • Western Blot Analysis:

    • Perform Western blotting on both the cytoplasmic and nuclear fractions as described in section 4.2.

    • Probe the membranes with a primary antibody against the NF-κB p65 subunit.

    • Use markers for the cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) fractions to verify the purity of the fractions.

  • Data Analysis:

    • Quantify the amount of p65 in the nuclear and cytoplasmic fractions and determine the nuclear-to-cytoplasmic ratio as a measure of NF-κB activation.

Multiplex Cytokine Assay (Luminex)

This assay allows for the simultaneous measurement of multiple pro-inflammatory cytokines in biological samples (e.g., cell culture supernatants, plasma) from this compound-treated and control groups.

Protocol:

  • Sample Preparation:

    • Collect cell culture supernatants or plasma samples from in vitro or in vivo experiments.

    • Centrifuge the samples to remove any cellular debris.

  • Assay Procedure:

    • Use a commercial multiplex cytokine assay kit (e.g., Luminex-based) according to the manufacturer's instructions.

    • Briefly, add the samples and standards to a 96-well plate containing antibody-coupled magnetic beads specific for each cytokine of interest.

    • Incubate to allow the cytokines to bind to the beads.

    • Wash the beads and add a biotinylated detection antibody cocktail.

    • Incubate to form the antibody-cytokine-antibody sandwich.

    • Add streptavidin-phycoerythrin (SAPE) and incubate.

    • Wash the beads and resuspend in sheath fluid.

  • Data Acquisition and Analysis:

    • Acquire the data on a Luminex instrument.

    • Use the instrument's software to calculate the concentration of each cytokine in the samples based on the standard curve.

Conclusion

This compound is a selective JAK2 inhibitor that effectively modulates downstream signaling through the JAK/STAT and, indirectly, the NF-κB pathways. This leads to a reduction in the phosphorylation of key STAT proteins and a decrease in the production of pro-inflammatory cytokines. The data and protocols presented in this technical guide provide a comprehensive resource for the continued investigation and development of this compound and other JAK2 inhibitors for the treatment of a range of human diseases. The detailed methodologies and visual representations of the signaling cascades offer a solid foundation for researchers to design and execute further studies in this promising area of drug discovery.

References

CEP-33779: A Technical Guide to its Inhibition of STAT3 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CEP-33779, a potent and selective inhibitor of Janus kinase 2 (JAK2), and its consequential effects on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for professionals in the field of drug discovery and development.

Core Mechanism of Action: Targeting the JAK2/STAT3 Signaling Axis

This compound is a small molecule inhibitor that demonstrates high selectivity for JAK2, a critical enzyme in the JAK-STAT signaling pathway.[1][2] This pathway is integral to cellular responses to a variety of cytokines and growth factors.[3] Upon ligand binding to their cognate receptors, JAKs are activated and subsequently phosphorylate downstream targets, most notably the STAT proteins.[4] Activated STATs then dimerize, translocate to the nucleus, and act as transcription factors, regulating the expression of genes involved in cell proliferation, survival, inflammation, and immunity.[4][5]

In numerous pathological conditions, including various cancers and autoimmune diseases, the JAK2/STAT3 pathway is constitutively activated, driving disease progression.[6][7][8] this compound exerts its therapeutic effects by directly inhibiting the kinase activity of JAK2, thereby preventing the phosphorylation and subsequent activation of STAT3.[6][9] This blockade of STAT3 signaling leads to the downregulation of pro-inflammatory cytokines and a reduction in tumor cell proliferation and survival.[6][10]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized in a variety of preclinical studies. The following tables summarize the key quantitative data regarding its inhibitory activity.

Target Kinase IC50 (nM) Selectivity vs. JAK2 Assay Type Reference
JAK21.8 ± 0.6-Cell-free enzymatic assay[9][11]
JAK21.3-Not specified[12]
JAK1>40-fold less potent>40xNot specified[9][10]
TYK2>800-fold less potent>800xNot specified[9][10]
JAK365-fold less potent65xNot specified[12]

Table 1: In Vitro Kinase Inhibition Profile of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of this compound for JAK2 over other members of the Janus kinase family.

Cell Line/Model Effect Metric Concentration/Dose Reference
HEL92.1.7 (human erythroleukemia)Inhibition of STAT5 phosphorylationIC50: 10-30 nMNot specified[13]
HEL92 cellsInhibition of STAT5 phosphorylationConcentration-dependent< 3 µM[10]
Mouse model of colitis-induced colorectal cancerInhibition of STAT3 and NF-κB activationDose-dependent55 mg/kg, twice daily[6][10]
CAIA or CIA mouse modelsComplete inhibition of paw phospho-STAT3 expressionNot specified55 mg/kg, twice daily[10]
Hodgkin Lymphoma cell lines (L-428, L-1236, L-540, HDML-2, HD-MY-Z)Inhibition of STAT3 phosphorylation97-100% decrease300 nM (Lestaurtinib, a related JAK2 inhibitor)[14]

Table 2: Cellular and In Vivo Inhibition of STAT Phosphorylation by this compound and a related JAK2 inhibitor. These data highlight the effective inhibition of STAT3 and STAT5 phosphorylation in both cellular and animal models, correlating with the therapeutic efficacy of the compound.

Signaling Pathway Visualization

The following diagram illustrates the canonical JAK2/STAT3 signaling pathway and the point of intervention for this compound.

JAK2_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_inactive JAK2 Receptor->JAK2_inactive Recruitment & Activation JAK2_active p-JAK2 JAK2_inactive->JAK2_active Autophosphorylation STAT3_inactive STAT3 JAK2_active->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation CEP33779 This compound CEP33779->JAK2_active Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival, Inflammation) DNA->Gene_Transcription

Figure 1: this compound Inhibition of the JAK2/STAT3 Signaling Pathway. This diagram illustrates how this compound blocks the phosphorylation of STAT3 by inhibiting JAK2.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on this compound. Specific details may vary between studies.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.

  • Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; substrate peptide (e.g., a biotinylated peptide derived from STAT1); this compound at various concentrations; assay buffer; kinase reaction buffer; stop buffer; streptavidin-coated plates; europium-labeled anti-phosphotyrosine antibody.

  • Procedure: a. Prepare serial dilutions of this compound in DMSO and then in assay buffer. b. In a microplate, add the kinase, substrate peptide, and this compound dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction by adding a stop buffer containing EDTA. f. Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind. g. Wash the plate to remove unbound components. h. Add a europium-labeled anti-phosphotyrosine antibody and incubate. i. After another wash step, add an enhancement solution and measure the time-resolved fluorescence.

  • Data Analysis: Plot the fluorescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blotting for Phospho-STAT3

Objective: To assess the effect of this compound on STAT3 phosphorylation in cultured cells.

  • Cell Culture and Treatment: a. Culture the desired cell line (e.g., HEL92, TF-1) under standard conditions. b. Seed the cells in multi-well plates and allow them to adhere or reach a certain density. c. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration. d. In some experiments, stimulate the cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation.

  • Protein Extraction: a. Wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract. e. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: a. Denature the protein samples by boiling in Laemmli sample buffer. b. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. e. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. f. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3). g. As a loading control, also probe a separate membrane or the same membrane after stripping with an antibody against total STAT3 or a housekeeping protein (e.g., GAPDH, β-actin). h. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 or loading control signal to determine the relative change in phosphorylation.

In Vivo Efficacy Studies (e.g., Colitis-Associated Cancer Model)

Objective: To evaluate the therapeutic efficacy and pharmacodynamic effects of this compound in a mouse model.

  • Animal Model: a. Use a suitable mouse strain (e.g., BALB/c). b. Induce colitis-associated cancer using a combination of a carcinogen (e.g., azoxymethane - AOM) and a colitis-inducing agent (e.g., dextran sodium sulfate - DSS) in the drinking water.

  • Drug Administration: a. Once tumors are established, randomize the mice into treatment and vehicle control groups. b. Administer this compound orally (e.g., by gavage) at various doses (e.g., 10, 30, 55 mg/kg) twice daily. c. The vehicle control group receives the same volume of the vehicle solution.

  • Efficacy Assessment: a. Monitor the mice for clinical signs, body weight, and tumor burden (e.g., by colonoscopy or at the end of the study). b. At the end of the treatment period, euthanize the mice and collect colorectal tissues.

  • Pharmacodynamic Analysis: a. Prepare protein extracts from the tumor tissues. b. Analyze the levels of p-STAT3, total STAT3, and other relevant biomarkers (e.g., NF-κB, pro-inflammatory cytokines) by western blotting or ELISA.

  • Histopathology: a. Fix the colorectal tissues in formalin, embed in paraffin, and section. b. Stain the sections with hematoxylin and eosin (H&E) to assess tumor grade and morphology. c. Perform immunohistochemistry for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).

  • Data Analysis: Compare the tumor burden, biomarker levels, and histopathological scores between the this compound-treated and vehicle control groups using appropriate statistical tests.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay Kinase Assay (IC50 Determination) Cell_Culture Cell Culture & Treatment (e.g., HEL92 cells) Western_Blot Western Blot (p-STAT3 Analysis) Cell_Culture->Western_Blot Animal_Model Animal Model (e.g., Colitis-Cancer Model) Drug_Admin This compound Administration Animal_Model->Drug_Admin Efficacy Efficacy Assessment (Tumor Burden) Drug_Admin->Efficacy PD_Analysis Pharmacodynamic Analysis (p-STAT3 in Tumors) Drug_Admin->PD_Analysis

Figure 2: General Experimental Workflow for Evaluating this compound. This flowchart outlines the key in vitro and in vivo experimental stages.

Conclusion

This compound is a highly potent and selective JAK2 inhibitor that effectively blocks the phosphorylation of STAT3. This mechanism of action underlies its therapeutic potential in various diseases characterized by aberrant JAK2/STAT3 signaling. The compiled data and outlined methodologies in this guide provide a solid foundation for further research and development of this compound and other molecules targeting this critical pathway.

References

CEP-33779 and STAT5 Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-33779 is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways of numerous cytokines and growth factors.[1][2][3] By targeting JAK2, this compound effectively modulates the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. Dysregulation of the JAK2-STAT5 signaling cascade is implicated in the pathogenesis of various malignancies and inflammatory disorders. This technical guide provides a comprehensive overview of this compound, its mechanism of action on STAT5 signaling, a compilation of its in vitro and in vivo activities, and detailed experimental protocols.

Introduction to this compound and the JAK2-STAT5 Signaling Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in intracellular signal transduction.[4][5] Upon ligand binding to cytokine receptors, associated JAKs are activated through trans-autophosphorylation.[6] These activated JAKs then create docking sites for STAT proteins by phosphorylating tyrosine residues on the receptor.[4] Subsequently, JAKs phosphorylate the recruited STATs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[4]

The JAK2-STAT5 pathway is particularly crucial for the signaling of cytokines such as interleukin-3 (IL-3), granulocyte-macrophage colony-stimulating factor (GM-CSF), and erythropoietin, which are vital for hematopoiesis.[7] Constitutive activation of the JAK2-STAT5 pathway, often due to mutations like JAK2 V617F, is a hallmark of myeloproliferative neoplasms.[4] Furthermore, aberrant JAK2-STAT5 signaling contributes to the pathobiology of various solid tumors and inflammatory conditions like rheumatoid arthritis.[1][6]

This compound emerges as a therapeutic agent designed to selectively inhibit JAK2, thereby attenuating the downstream signaling cascade involving STAT5.[1][3] Its selectivity for JAK2 over other JAK family members, particularly JAK3, is a key feature aimed at minimizing the risk of broad immunosuppression.[3]

Mechanism of Action of this compound

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of JAK2. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, most notably STAT5. The primary mechanism involves the competitive binding of this compound to the ATP-binding pocket of the JAK2 enzyme.

The inhibition of STAT5 phosphorylation (pSTAT5) has been demonstrated in both cellular and in vivo models.[1][8][9] In HEL92 cells, a human erythroleukemia cell line with a JAK2 V617F mutation, this compound inhibits pSTAT5 in a concentration-dependent manner.[8][9] This leads to the suppression of pro-proliferative and anti-apoptotic signals driven by the constitutively active JAK2-STAT5 pathway.

Below is a diagram illustrating the mechanism of action of this compound on the JAK2-STAT5 signaling pathway.

CEP33779_STAT5_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation STAT5 STAT5 pJAK2->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 pSTAT5_dimer pSTAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization DNA DNA pSTAT5_dimer->DNA Translocates to nucleus and binds DNA CEP33779 This compound CEP33779->pJAK2 Inhibits GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription Initiates

Figure 1: Mechanism of this compound in the JAK2-STAT5 signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases
KinaseIC50 (nM)Selectivity vs. JAK2Reference
JAK21.8-[1][2][8]
JAK1>72>40-fold[1][8]
JAK3Not specifiedNot specified[9]
TYK2>1440>800-fold[1][8]
Table 2: In Vivo Efficacy of this compound in a Colitis-Associated Colorectal Cancer Mouse Model
Dose (mg/kg, oral)OutcomeReference
10, 30, 55Significant inhibition of established colorectal tumors[6]
30, 55Significant reduction in dysplasia/neoplasia total score (22% to 35%)[10]
Not specifiedDose-dependent inhibition of p65 (RelA) phosphorylation[10]
All tested dosesRobust suppression of IL-6 expression to levels in non-diseased animals[10]
Table 3: In Vivo Efficacy of this compound in a Rheumatoid Arthritis Mouse Model
Dose (mg/kg, oral)OutcomeReference
55 (twice daily)Reduced mean paw edema and clinical scores[8]
55 (twice daily)Total inhibition of paw phospho-STAT3 expression[8]
Dose-dependentReduced bone degradation, tissue destruction, and osteoarthritis[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

In Vitro Kinase Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.

Kinase_Assay_Workflow start Start plate_prep Coat 96-well plate with neutravidin and peptide substrate start->plate_prep add_reagents Add assay mixture: - HEPES buffer - ATP - MnCl2 - BSA - this compound (various concentrations) plate_prep->add_reagents add_enzyme Add recombinant JAK enzyme add_reagents->add_enzyme incubation Incubate for 20 minutes at room temperature add_enzyme->incubation stop_reaction Stop reaction incubation->stop_reaction detection Measure fluorescence stop_reaction->detection analysis Calculate IC50 values detection->analysis end End analysis->end

Figure 2: Workflow for the in vitro kinase assay.

Detailed Steps:

  • Plate Preparation: 96-well Costar high binding plates are coated with neutravidin followed by a 15-mer peptide substrate.[2]

  • Reagent Addition: An assay mixture containing HEPES buffer, ATP, MnCl2, BSA, and varying concentrations of this compound (diluted in DMSO) is added to each well.[2]

  • Enzyme Addition: The respective recombinant human JAK enzyme (JAK1, JAK2, or JAK3) is added to initiate the kinase reaction.[2]

  • Incubation: The reaction is allowed to proceed for 20 minutes at room temperature.[2]

  • Detection: The reaction is stopped, and the resulting fluorescence is measured to determine the extent of substrate phosphorylation.[2]

  • Data Analysis: IC50 values are calculated from the dose-response curves.[2]

Cellular Western Blot for pSTAT5

This protocol is used to assess the inhibitory effect of this compound on STAT5 phosphorylation in a cellular context.

Western_Blot_Workflow start Start cell_culture Culture HEL92 cells start->cell_culture treatment Treat cells with increasing concentrations of this compound for 1 hour cell_culture->treatment lysis Prepare cell extracts using Triton X-100-based lysis buffer treatment->lysis protein_quant Determine protein concentration lysis->protein_quant sds_page Resolve equal amounts of protein on SDS-PAGE gels protein_quant->sds_page transfer Transfer proteins to a membrane sds_page->transfer blotting Probe with specific antibodies for STAT5 and pSTAT5 transfer->blotting detection Detect signals blotting->detection analysis Quantify band intensity and calculate IC50 detection->analysis end End analysis->end

Figure 3: Workflow for cellular Western blot analysis of pSTAT5.

Detailed Steps:

  • Cell Culture and Treatment: HEL92 cells are treated with increasing concentrations of this compound for 1 hour in serum-free media.[1][9]

  • Cell Lysis: Cell extracts are prepared using a Triton X-100-based lysis buffer supplemented with protease and phosphatase inhibitors.[1][9]

  • Protein Quantification: The total protein concentration of each lysate is determined.[1][9]

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.[1][9]

  • Immunoblotting: The membrane is probed with specific primary antibodies against total STAT5 and phosphorylated STAT5 (pSTAT5), followed by secondary antibodies.[1][9]

  • Detection and Analysis: The protein bands are visualized and quantified. The ratio of pSTAT5 to total STAT5 is calculated to determine the inhibitory effect of this compound.[9]

In Vivo Pharmacodynamic Assay

This protocol is used to evaluate the in vivo activity of this compound on STAT5 phosphorylation in a tumor xenograft model.

Detailed Steps:

  • Animal Model: Nude mice are implanted with HEL92 cells to establish tumors.[2][8]

  • Dosing: Once tumors are established, mice are orally dosed with this compound (e.g., 55 mg/kg) or a vehicle control.[2][8]

  • Sample Collection: At specified time points post-dosing (e.g., 2, 6, and 24 hours), animals are sacrificed, and tumors and plasma are collected.[2]

  • Tumor Extract Preparation: Tumor extracts are prepared using a Triton-based extraction buffer with inhibitors.[2]

  • Western Blot Analysis: The levels of total STAT5 and pSTAT5 in the tumor extracts are analyzed by Western blotting as described in section 4.2.[1][9]

Conclusion

This compound is a highly selective and potent inhibitor of JAK2 that effectively downregulates the STAT5 signaling pathway. Its demonstrated efficacy in preclinical models of both hematological malignancies and inflammatory diseases highlights its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on JAK2-STAT5 pathway inhibitors and their clinical applications. Further investigation into the broader therapeutic applications and potential resistance mechanisms of this compound is warranted.

References

In-Depth Technical Guide: In Vitro Characterization of CEP-33779

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CEP-33779 is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2). This technical guide provides a comprehensive overview of the in vitro inhibitory activity of this compound, focusing on its half-maximal inhibitory concentration (IC50) against key kinase targets. Detailed experimental protocols for relevant in vitro assays are provided, along with visualizations of the primary signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical assessment.

Data Presentation: In Vitro IC50 of this compound

The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating significant potency and selectivity for JAK2. The following table summarizes the key in vitro IC50 values.

Target KinaseIC50 (nM)Assay TypeNotes
JAK2 1.8 [1][2]Cell-free enzymatic assayPotent inhibition of the primary target.
JAK1>72Cell-free enzymatic assayOver 40-fold selectivity for JAK2 over JAK1.[1][2]
JAK3>115.2Cell-free enzymatic assaySignificant selectivity over JAK3.
TYK2>1440Cell-free enzymatic assayOver 800-fold selectivity for JAK2 over TYK2.[1][2]
pSTAT5 (HEL92 cells)Not explicitly definedCell-based assayConcentration-dependent inhibition of downstream signaling.[1]
pSTAT5 (TF-1 cells)61Cell-based FRET assayInhibition of JAK2-mediated signaling in a cellular context.[1]
FLT3 Data not available The IC50 of this compound against FMS-like tyrosine kinase 3 (FLT3) is not readily available in the public domain literature.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a common method for determining the IC50 of a compound against a purified kinase enzyme.

Objective: To quantify the in vitro inhibitory activity of this compound against JAK family kinases.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound (or other test compounds)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add the diluted this compound or vehicle control (DMSO) to the microplate wells.

    • Add the recombinant kinase enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the enzymatic reaction by adding EDTA.

    • Add the detection reagents: a mixture of the europium-labeled anti-phosphotyrosine antibody and SA-APC.

  • Second Incubation: Incubate the plate for at least 60 minutes at room temperature to allow for antibody-antigen binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a compound on cell viability and proliferation.

Objective: To determine the IC50 of this compound on the proliferation of a cancer cell line (e.g., HEL92.1.7, which harbors a JAK2 V617F mutation).

Materials:

  • Human erythroleukemia cell line (e.g., HEL92.1.7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway

CEP_33779_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Part 1 Part 2 Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization & JAK2 Association STAT_inactive STAT (inactive) Receptor->STAT_inactive 5. STAT Recruitment & Phosphorylation JAK2_active JAK2 (active) JAK2_inactive->JAK2_active 3. Autophosphorylation & Activation JAK2_active->Receptor 4. Receptor Phosphorylation STAT_active STAT-P (dimerized) STAT_inactive->STAT_active 6. Dimerization DNA DNA STAT_active->DNA 7. Nuclear Translocation CEP33779 This compound CEP33779->JAK2_active Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival, Inflammation) DNA->Gene_Transcription 8. Gene Regulation

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflows

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilution of this compound D Dispense compound/ vehicle into plate A->D B Prepare recombinant kinase enzyme E Add kinase enzyme B->E C Prepare substrate and ATP solution F Initiate reaction with substrate/ATP mix C->F D->E E->F G Incubate at room temperature F->G H Stop reaction (add EDTA) G->H I Add TR-FRET detection reagents H->I J Incubate for antibody binding I->J K Read plate (TR-FRET) J->K L Calculate TR-FRET ratio K->L M Plot ratio vs. log[concentration] L->M N Determine IC50 value M->N MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere (overnight) A->B C Treat with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add MTT solution to each well D->E F Incubate for 3-4 hours (Formazan formation) E->F G Remove medium and add solubilization buffer F->G H Measure absorbance at 570 nm G->H I Normalize absorbance to vehicle control H->I J Plot % viability vs. log[concentration] I->J K Calculate IC50 value J->K

References

Preclinical Profile of CEP-33779: A Selective JAK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for CEP-33779, a potent and selective, orally bioavailable inhibitor of Janus kinase 2 (JAK2). The document details its mechanism of action, in vitro and in vivo pharmacology, and efficacy in various disease models, presenting the data in a structured format for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a small-molecule inhibitor that selectively targets JAK2, a key enzyme in the signaling pathway for several proinflammatory cytokines implicated in autoimmune diseases and cancers, including interleukin-6 (IL-6), interferon-gamma (IFNγ), and IL-12.[1][2] By inhibiting JAK2, this compound blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][3] This disruption of the JAK/STAT signaling cascade is central to its therapeutic effects. The selectivity for JAK2 over other JAK family members, particularly JAK3, is a key feature intended to minimize the risk of broad immunosuppression.[4][5]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Gene Target Gene Transcription pSTAT->Gene Translocates to Nucleus & Initiates Transcription Cytokine Proinflammatory Cytokine (e.g., IL-6) Cytokine->Receptor Binds CEP33779 This compound CEP33779->JAK2 Inhibits

Caption: this compound inhibits the JAK/STAT signaling pathway.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through enzymatic and cell-based assays, demonstrating its potency and selectivity for JAK2.

2.1 Enzymatic and Cellular Activity

This compound is a potent inhibitor of the isolated human JAK2 enzyme.[1] Its selectivity was evaluated against other members of the JAK family, showing significantly less activity against JAK1 and TYK2.[1][6] In cellular assays, this compound effectively inhibited the phosphorylation of STAT5, a direct downstream target of JAK2, in the human erythroleukemia cell line HEL92.1.7.[1]

Assay Type Target IC₅₀ Value Selectivity vs. JAK2 Reference
Enzymatic AssayJAK21.8 ± 0.6 nM-[1][6][7]
Enzymatic AssayJAK1->40-fold[1][6]
Enzymatic AssayJAK3-65-fold[8]
Enzymatic AssayTYK2->800-fold[1][6]
Cellular Assay (pSTAT5)JAK2 (in HEL92 cells)< 3 µM-[6]

2.2 Experimental Protocol: Enzymatic Kinase Assay

The kinase activity of baculovirus-expressed human JAK family enzymes was assessed using a plate-based method.

  • Plate Coating: 96-well plates were coated with neutravidin and a 15-mer peptide substrate.[7]

  • Assay Mixture: A mixture containing HEPES buffer, ATP (0.1-0.2 µM), MnCl₂, BSA, and serially diluted this compound in DMSO was added to each well.[7]

  • Reaction Initiation: The recombinant JAK enzyme was added to the mixture, and the reaction proceeded for 20 minutes at room temperature.[7]

  • Detection: Kinase activity was determined using a time-resolved fluorescence detection system to measure substrate phosphorylation.

  • Data Analysis: IC₅₀ values were calculated using Prism software.[1]

2.3 P-glycoprotein (P-gp) Inhibition

Interestingly, studies have revealed that this compound also functions as a P-glycoprotein (P-gp) inhibitor.[9] This action can sensitize multidrug-resistant cancer cells to chemotherapeutic agents like vincristine by preventing the efflux of these drugs from the cancer cells.[7][9]

In Vivo Pharmacology and Efficacy

This compound has demonstrated significant therapeutic efficacy in multiple preclinical animal models of inflammatory diseases and cancer. It is orally bioavailable and effectively inhibits JAK2 signaling in vivo.

3.1 Pharmacodynamics

Oral administration of this compound leads to a dose-dependent inhibition of STAT3 and STAT5 phosphorylation at the site of inflammation and in tumors. In a study using HEL92 tumor-bearing mice, a 55 mg/kg oral dose of this compound resulted in the inhibition of pSTAT5 in tumor extracts two hours after administration.[1][6] In mouse models of arthritis, treatment effectively reduced levels of phosphorylated STAT3 in paw tissue, which correlated with a reduction in proinflammatory cytokines.[1][2]

3.2 Efficacy in Autoimmune and Inflammatory Models

This compound has been evaluated in several models of autoimmune and inflammatory diseases.

Disease Model Animal Dosing Regimen Key Outcomes Reference
Collagen-Induced Arthritis (CIA)Mouse30, 55, 100 mg/kg, p.o., b.i.d.Reduced mean paw edema and clinical scores; Reduced tissue destruction.[1][2][6]
Collagen Antibody-Induced Arthritis (CAIA)Mouse55, 100 mg/kg, p.o., b.i.d.Reduced paw swelling and pSTAT3; Decreased paw cytokines (IL-1β, TNFα, IL-6).[1][6]
Systemic Lupus Erythematosus (MRL/lpr)Mouse100 mg/kg, p.o.Extended survival; Reduced splenomegaly/lymphomegaly; Decreased proinflammatory cytokines.[6][8]

3.3 Efficacy in Oncology Models

The role of the JAK2/STAT3 pathway in tumorigenesis makes it an attractive therapeutic target. This compound has shown pronounced antitumor efficacy in a colitis-associated cancer model.

Disease Model Animal Dosing Regimen Key Outcomes Reference
Colitis-Induced Colorectal Cancer (AOM/DSS)Mouse10, 30, 55 mg/kg, p.o.Induced regression of established tumors; Reduced tumor cell proliferation & angiogenesis; Inhibited STAT3 and NF-κB activation; Reduced IL-6 and IL-1β expression.[3][10]

3.4 Experimental Protocol: In Vivo Efficacy Study (Colitis-Induced Cancer Model)

The following workflow outlines the typical design for an in vivo therapeutic efficacy study.

In_Vivo_Workflow start Induce Colitis-Associated Cancer (e.g., AOM injection + DSS cycles) tumor_growth Allow Tumors to Establish (e.g., Day 50) start->tumor_growth randomize Randomize Mice into Treatment Groups (Vehicle, this compound) tumor_growth->randomize treatment Therapeutic Dosing (e.g., Daily Oral Gavage) randomize->treatment monitor Monitor Tumor Burden (e.g., Colon Mass) & Body Weight treatment->monitor Daily endpoint Study Endpoint (e.g., Day 66) monitor->endpoint analysis Tissue Collection for Analysis: - Pharmacodynamics (pSTAT3) - Cytokine Levels (Luminex) - Histology endpoint->analysis

Caption: Workflow for a therapeutic preclinical cancer model.

Summary and Conclusion

The preclinical data for this compound characterize it as a potent, selective, and orally active inhibitor of JAK2. It effectively blocks the JAK/STAT signaling pathway, leading to significant anti-inflammatory and antitumor activity in a range of relevant in vivo models. Its efficacy in models of rheumatoid arthritis, lupus, and colitis-associated colorectal cancer highlights its potential as a therapeutic agent for diseases driven by aberrant JAK2 signaling.[1][3][8] The additional activity as a P-glycoprotein inhibitor suggests a potential secondary mechanism that could be exploited in the context of multidrug-resistant cancers.[9] These findings provide a strong rationale for the clinical development of this compound in oncology and immunology.

References

CEP-33779: A Preclinical In-depth Analysis for Rheumatoid Arthritis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-33779 is a novel, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] In the context of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction, the JAK-STAT signaling pathway is a critical mediator of pro-inflammatory cytokine signaling.[3][4] Cytokines such as interleukin (IL)-6, interferon-gamma (IFNγ), and IL-12, which are pivotal in the pathogenesis of RA, utilize the JAK2 pathway to exert their effects.[1][2] this compound has been investigated in preclinical models for its potential to ameliorate RA by selectively targeting JAK2, thereby inhibiting the downstream phosphorylation of STAT3 and STAT5 and subsequent inflammatory responses.[1][2] This technical guide provides a comprehensive overview of the preclinical data available for this compound in the context of RA research. It is important to note that, based on publicly available information, this compound does not appear to have progressed to clinical trials for rheumatoid arthritis.

Core Data Summary

In Vitro Kinase Selectivity

This compound was identified as a potent and highly selective inhibitor of JAK2. Its inhibitory activity was assessed against members of the JAK family and a broader panel of kinases.

Kinase TargetIC50 (nM)Selectivity vs. JAK2
JAK2 1.8 ± 0.6 -
JAK1>72>40-fold
JAK3>150>83-fold
TYK2>1440>800-fold
Data sourced from an in vitro assay using isolated human enzymes.[1]
Preclinical Pharmacokinetics in Mice

Pharmacokinetic parameters of this compound were evaluated in mice, demonstrating oral bioavailability.

ParameterValue
Bioavailability (Oral) 33%
Intravenous Half-life (t½) 1 hour
Volume of Distribution (Vd) 2.6 L/kg
Data obtained from studies in nude mice.[5]
Efficacy in Preclinical Models of Rheumatoid Arthritis

This compound has demonstrated efficacy in reducing disease severity in two distinct mouse models of rheumatoid arthritis: Collagen Antibody-Induced Arthritis (CAIA) and Collagen-Induced Arthritis (CIA).

ModelDosingKey Outcomes
CAIA 10, 30, 55 mg/kg, orally, twice dailyReduced mean paw edema and clinical scores.[1][2]
CIA 55, 100 mg/kg, orally, twice dailyReduced mean paw edema and clinical scores.[1][2]

Treatment with this compound led to a significant reduction in the phosphorylation of STAT3 (pSTAT3) in the paws of arthritic mice.[1] Furthermore, a dose-dependent decrease in several pro-inflammatory cytokines was observed in paw extracts.[1]

CytokineEffect in CIA Model (55 & 100 mg/kg doses)
IL-1βSignificantly reduced[1]
TNFαSignificantly reduced[1]
IL-6Significantly reduced[1]
IL-12Significantly reduced[1]
IFNγDecreased[1]

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay

A generalized protocol for an in vitro kinase assay to determine the IC50 of an inhibitor like this compound is as follows:

  • Enzyme and Substrate Preparation : Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A suitable peptide substrate for phosphorylation is prepared in assay buffer.

  • Compound Dilution : this compound is serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction : The kinase, substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by adding the enzyme.

  • Inhibitor Addition : The diluted this compound or vehicle control (DMSO) is added to the respective wells.

  • Incubation : The reaction is allowed to proceed at room temperature for a specified period, typically 20-60 minutes.

  • Detection : The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioactivity (using ³³P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection of the phosphopeptide (e.g., ELISA).

  • Data Analysis : The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Collagen Antibody-Induced Arthritis (CAIA) Mouse Model
  • Animals : Male BALB/c mice are typically used.

  • Induction of Arthritis : Arthritis is induced by an intravenous injection of a cocktail of monoclonal antibodies against type II collagen.

  • Disease Onset : Clinical signs of arthritis, such as paw swelling, typically appear within 24-48 hours.

  • Treatment : Oral administration of this compound (e.g., at 10, 30, or 55 mg/kg, twice daily) or vehicle is initiated once mice reach a minimum clinical score.[1]

  • Assessment : Disease severity is monitored daily by measuring paw thickness and assigning a clinical score based on the degree of inflammation in each paw.

  • Endpoint Analysis : At the end of the study, paws can be collected for histological analysis and measurement of local cytokine and pSTAT3 levels.[1]

Collagen-Induced Arthritis (CIA) Mouse Model
  • Animals : DBA/1 mice are commonly used as they are susceptible to CIA.

  • Immunization : Mice are immunized with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

  • Booster : A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.

  • Disease Development : Arthritis typically develops 4 to 5 weeks after the initial immunization.

  • Treatment : Prophylactic or therapeutic treatment with this compound (e.g., at 55 or 100 mg/kg, orally, twice daily) or vehicle is administered.[1]

  • Assessment : Similar to the CAIA model, paw swelling and clinical scores are monitored regularly.

Cytokine Measurement in Paw Tissue by ELISA
  • Tissue Homogenization : Paw tissue is snap-frozen and then homogenized in an ice-cold lysis buffer containing protease inhibitors.

  • Centrifugation : The homogenate is centrifuged to pellet cellular debris.

  • Supernatant Collection : The supernatant containing the soluble proteins (including cytokines) is collected.

  • Protein Quantification : The total protein concentration in the supernatant is determined using a standard protein assay (e.g., BCA assay).

  • ELISA Procedure :

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6).

    • The plate is blocked to prevent non-specific binding.

    • The paw extract samples and cytokine standards are added to the wells.

    • A biotinylated detection antibody specific for the cytokine is added.

    • Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate for the enzyme is added, leading to a color change.

    • The absorbance is read using a microplate reader, and the cytokine concentration in the samples is calculated based on the standard curve.

Visualizations

Signaling Pathway of this compound in Rheumatoid Arthritis

CEP33779_Pathway cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (IL-6, IFNγ, IL-12) Receptor Cytokine Receptor Cytokines->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT3 / STAT5 JAK2->STAT Phosphorylates pSTAT pSTAT3 / pSTAT5 (Dimerization) STAT->pSTAT CEP33779 This compound CEP33779->JAK2 Inhibits Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription (Pro-inflammatory mediators) pSTAT->Gene Induces Inflammation Inflammation & Joint Destruction Gene->Inflammation Leads to Experimental_Workflow start Start induce Induce Arthritis in Mice (CAIA or CIA model) start->induce group Group Animals & Initiate Treatment (this compound or Vehicle) induce->group monitor Monitor Disease Progression (Paw Swelling, Clinical Score) group->monitor endpoint Endpoint Analysis monitor->endpoint histology Histology of Joints endpoint->histology biomarkers Biomarker Analysis (pSTAT3, Cytokines) endpoint->biomarkers data Data Analysis & Conclusion histology->data biomarkers->data MOA_Logic cep This compound jak2_inhibition Selective JAK2 Inhibition cep->jak2_inhibition leads to stat_block Blocked STAT3/5 Phosphorylation jak2_inhibition->stat_block results in cytokine_reduction Reduced Pro-inflammatory Cytokine Signaling stat_block->cytokine_reduction causes outcome Amelioration of Arthritis Symptoms cytokine_reduction->outcome ultimately leads to

References

The JAK2 Inhibitor CEP-33779: A Preclinical Assessment in Colitis-Associated Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Chronic inflammation is a well-established driver of tumorigenesis, particularly in the context of inflammatory bowel disease (IBD), which significantly elevates the risk of developing colitis-associated cancer (CAC). A key signaling nexus implicated in the progression from chronic intestinal inflammation to cancer is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, the aberrant activation of JAK2 and its downstream effector STAT3, often driven by pro-inflammatory cytokines such as Interleukin-6 (IL-6), plays a pivotal role in promoting tumor cell proliferation, survival, and angiogenesis.[1][2][3][4] This whitepaper provides a detailed technical overview of the preclinical efficacy and mechanism of action of CEP-33779, a novel and selective JAK2 inhibitor, in a murine model of colitis-induced colorectal cancer.

Core Mechanism of Action: Targeting the IL-6/JAK2/STAT3 Axis

This compound is an orally active, selective inhibitor of JAK2 kinase.[1][2] Its primary mechanism of action in the context of colitis-associated cancer is the disruption of the pro-tumorigenic IL-6/JAK2/STAT3 signaling pathway.[1][2][5] In inflamed colonic tissue, elevated levels of IL-6 and other pro-inflammatory cytokines bind to their receptors, leading to the activation of JAK2.[1][3][6] Activated JAK2 then phosphorylates STAT3, which dimerizes and translocates to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and angiogenesis.[4][7] this compound directly inhibits the kinase activity of JAK2, thereby preventing the phosphorylation and activation of STAT3.[1][2] This blockade not only curtails the direct effects of STAT3 on tumor cells but also leads to a reduction in the expression of pro-inflammatory cytokines, including IL-6 and IL-1β, creating a feedback loop that further dampens the inflammatory tumor microenvironment.[1][2] Furthermore, evidence suggests that inhibition of the JAK2/STAT3 pathway by this compound can also suppress the activation of NF-κB, another critical transcription factor in inflammation and cancer.[1][2][8]

CEP_33779_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R JAK2 JAK2 IL-6R->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation NFkB NF-κB JAK2->NFkB Indirect Activation pSTAT3 pSTAT3 GeneTranscription Gene Transcription (Proliferation, Survival, Angiogenesis, Inflammation) pSTAT3->GeneTranscription pNFkB pNF-κB pNFkB->GeneTranscription CEP33779 This compound CEP33779->JAK2

Figure 1: Simplified signaling pathway of this compound action.

Preclinical Efficacy in a Colitis-Associated Cancer Model

The anti-tumor efficacy of this compound was evaluated in a widely used azoxymethane (AOM)/dextran sulfate sodium (DSS)-induced murine model of colitis-associated cancer.[1][8][9] This model effectively recapitulates the progression from chronic colitis to colorectal neoplasia observed in humans.

Quantitative Efficacy Data

Oral administration of this compound in a therapeutic setting resulted in a dose-dependent reduction in tumor burden and amelioration of disease pathology.

Treatment GroupDoseMean Colon Mass (g ± SEM)% Inhibition of Colon MassDysplasia/Neoplasia Score (% of Vehicle ± SEM)
Naive (No Disease)-0.35 ± 0.02N/AN/A
Vehicle-0.85 ± 0.050%100 ± 8
This compound10 mg/kg, BID0.68 ± 0.0420%85 ± 7
This compound30 mg/kg, BID0.55 ± 0.03**35%78 ± 6
This compound55 mg/kg, BID0.48 ± 0.03 44%65 ± 5
Irinotecan7 mg/kg, QD0.82 ± 0.064%98 ± 9
*p < 0.05, **p < 0.01 compared to vehicle. Data adapted from Seavey et al., Mol Cancer Ther, 2012.[1]
Pharmacodynamic Effects on Key Biomarkers

The anti-tumor effects of this compound correlated with the dose-dependent inhibition of key signaling molecules and pro-inflammatory cytokines within the tumor tissue.

Treatment GroupDosepSTAT3 (% of Vehicle ± SEM)p-p65 (NF-κB) (% of Vehicle ± SEM)IL-6 (pg/mg protein ± SEM)IL-1β (pg/mg protein ± SEM)
Vehicle-100 ± 12100 ± 15150 ± 20250 ± 30
This compound10 mg/kg, BID55 ± 8 65 ± 10*80 ± 12140 ± 22
This compound30 mg/kg, BID30 ± 5 40 ± 750 ± 8 90 ± 15
This compound55 mg/kg, BID20 ± 4 30 ± 635 ± 6 60 ± 10
p < 0.05, **p < 0.01 compared to vehicle. Data adapted from Seavey et al., Mol Cancer Ther, 2012.[1]

Experimental Protocols

AOM/DSS-Induced Colitis-Associated Cancer Model

A detailed protocol for the induction of colitis-associated cancer is crucial for the reproducibility of preclinical studies.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.[1]

  • Carcinogen Administration: A single intraperitoneal (i.p.) injection of azoxymethane (AOM) at a dose of 10-12.5 mg/kg.[1][8][9]

  • Induction of Colitis: Following a recovery period of 5-7 days, mice are subjected to cycles of dextran sulfate sodium (DSS) administration. A typical cycle consists of providing 2-2.5% (w/v) DSS in the drinking water for 4-7 days, followed by a recovery period of 10-14 days with regular drinking water.[1][8] This cycle is repeated 2-3 times to establish chronic colitis and promote tumor development.[1][8]

  • Treatment Initiation: Therapeutic administration of this compound or vehicle control is initiated after the confirmation of tumor development, typically after the final DSS cycle.[1]

  • Monitoring: Mice are monitored for body weight, stool consistency, and the presence of fecal occult blood throughout the study.[1]

AOM_DSS_Workflow start Start aom_injection AOM Injection (10-12.5 mg/kg i.p.) start->aom_injection recovery1 Recovery (5-7 days) aom_injection->recovery1 dss_cycle1 DSS Cycle 1 (2-2.5% in water, 4-7 days) recovery1->dss_cycle1 recovery2 Recovery (10-14 days) dss_cycle1->recovery2 dss_cycle2 DSS Cycle 2 (2-2.5% in water, 4-7 days) recovery2->dss_cycle2 recovery3 Recovery (10-14 days) dss_cycle2->recovery3 dss_cycle3 DSS Cycle 3 (2-2.5% in water, 4-7 days) recovery3->dss_cycle3 tumor_confirmation Tumor Confirmation dss_cycle3->tumor_confirmation treatment This compound or Vehicle Treatment tumor_confirmation->treatment endpoint Endpoint Analysis (Tumor Burden, Histology, Biomarkers) treatment->endpoint end End endpoint->end

Figure 2: Experimental workflow for the AOM/DSS model.
Drug Formulation and Administration

  • Formulation: this compound is prepared as a suspension. It is first dissolved in dimethyl sulfoxide (DMSO) to a final concentration of 1% and then reconstituted in PEG400 to the desired concentration for oral administration.[5]

  • Administration: The compound is administered orally (p.o.) via gavage, typically twice daily (BID).[1]

Immunohistochemistry for Biomarker Analysis
  • Tissue Preparation: Formalin-fixed, paraffin-embedded colon sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer.

  • Blocking: Non-specific binding is blocked using a suitable blocking serum.

  • Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against target proteins (e.g., pSTAT3, Ki-67, CD31).

  • Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogen substrate (e.g., DAB) is used for detection.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.

  • Quantification: Staining intensity and the percentage of positive cells are quantified using image analysis software.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of the selective JAK2 inhibitor, this compound, in the treatment of colitis-associated cancer.[1][2] Its ability to induce tumor regression, reduce proliferation and angiogenesis, and modulate the inflammatory tumor microenvironment by inhibiting the JAK2/STAT3 and NF-κB signaling pathways provides a solid rationale for its further development.[1][2][8] These findings highlight the therapeutic utility of targeting the JAK/STAT pathway in cancers with a significant inflammatory component. Future research should focus on exploring combination therapies and further elucidating the long-term efficacy and safety profile of selective JAK2 inhibitors in this setting.

References

The Selective JAK2 Inhibitor CEP-33779: A Preclinical Deep Dive into its Therapeutic Potential for Systemic Lupus Erythematosus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies and the inflammation of multiple organ systems, driven by a complex network of pro-inflammatory cytokines. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical intracellular signaling cascade for many of these cytokines, making it a prime therapeutic target. This technical whitepaper provides an in-depth analysis of the preclinical evidence for CEP-33779, a novel, orally active, and selective inhibitor of JAK2, in the context of SLE. Preclinical studies in murine models of lupus have demonstrated that this compound can mitigate disease progression, reduce autoantibody production, and ameliorate end-organ damage, specifically lupus nephritis. This document consolidates the available quantitative data, outlines the experimental methodologies employed in these key studies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The Rationale for JAK2 Inhibition in SLE

Systemic Lupus Erythematosus is pathogenically linked to the dysregulation of numerous cytokines, including interferons (IFNs), interleukins (IL-6, IL-12, IL-17A), and tumor necrosis factor-alpha (TNF-α)[1][2]. These cytokines signal through the JAK/STAT pathway. The JAK family comprises four tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that associate with cytokine receptors. Upon cytokine binding, JAKs become activated, phosphorylate the receptor, and create docking sites for STAT proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes, many of which are pro-inflammatory[1].

JAK2 is particularly implicated in signaling for a variety of cytokines and growth factors involved in inflammation and hematopoiesis. Its selective inhibition presents a therapeutic strategy to simultaneously block multiple pathogenic cytokine pathways in SLE. This compound is a small molecule inhibitor with high selectivity for JAK2, which may offer a targeted approach with a potentially favorable safety profile compared to broader pan-JAK inhibitors[2].

This compound: Compound Profile

This compound is a selective inhibitor of the JAK2 enzyme. The selectivity of this compound for JAK2 over other JAK family members is a key characteristic, potentially minimizing off-target effects.

ParameterValueReference
Target Janus Kinase 2 (JAK2)[2]
IC50 (JAK2 enzyme) 1.3 nM[2]
Selectivity (JAK3 IC50 / JAK2 IC50) 65-fold[2]
Administration Route Oral[2]

Preclinical Efficacy in Murine Models of SLE

The therapeutic potential of this compound in SLE has been evaluated in two well-established murine models: the MRL/lpr and BWF1 mouse strains. These mice spontaneously develop an autoimmune disease that closely mimics human SLE, including the development of lupus nephritis.

Study Design and Treatment Regimens

Age-matched MRL/lpr or BWF1 mice with established SLE or lupus nephritis were used in these studies. The treatment groups included vehicle control and various doses of this compound. In some studies, dexamethasone and cyclophosphamide were used as reference standards[2].

Mouse StrainCompoundDosageAdministration
MRL/lpr This compound30 mg/kg, 55 mg/kg, 100 mg/kgOral
Dexamethasone1.5 mg/kg
Cyclophosphamide50 mg/kg
BWF1 This compound55 mg/kg, 100 mg/kgOral
Cyclophosphamide50 mg/kg
Therapeutic Outcomes

Treatment with this compound resulted in significant improvements across multiple disease parameters in both mouse models.

Oral administration of this compound led to extended survival and a reduction in splenomegaly and lymphomegaly, which are hallmarks of disease in these models[2].

A key mechanism of action for this compound is the suppression of pro-inflammatory cytokine production. Treatment with this compound led to a significant decrease in the serum levels of several cytokines implicated in SLE pathogenesis[2].

  • IL-12

  • IL-17A

  • IFN-α

  • IL-1β

  • TNF-α

This compound demonstrated a significant impact on the humoral autoimmunity and end-organ damage characteristic of SLE.

ParameterOutcome with this compound TreatmentReference
Anti-nuclear Antibodies (ANAs) Declined[2]
Autoantigen-specific Antibody-secreting Cells Frequencies declined[2]
Serum Complement Levels Increased (indicating reduced consumption)[2]
Renal JAK2 Activity Reduced[2]
Lupus Nephritis Histopathology Reduced[2]
Spleen CD138+ Plasma Cells Reduced[2]

Signaling Pathways and Experimental Workflows

The JAK2/STAT Signaling Pathway in SLE

The following diagram illustrates the central role of the JAK2/STAT pathway in mediating the effects of pro-inflammatory cytokines in SLE and the inhibitory action of this compound.

SLE_JAK2_Pathway cluster_receptor Cell Membrane Cytokine Receptor Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Cytokine Receptor Binds pJAK2 pJAK2 JAK2->pJAK2 Phosphorylation This compound This compound This compound->JAK2 Inhibits STAT STAT pJAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Inflammation & Autoimmunity Inflammation & Autoimmunity Gene Transcription->Inflammation & Autoimmunity

Caption: JAK2/STAT signaling in SLE and the inhibitory action of this compound.

Preclinical Experimental Workflow

The following diagram outlines the typical workflow for evaluating the efficacy of a compound like this compound in a murine model of SLE.

SLE_Experimental_Workflow cluster_monitoring In-life Monitoring cluster_endpoint Terminal Analysis SLE Mouse Model SLE Mouse Model Treatment Groups Treatment Groups SLE Mouse Model->Treatment Groups Oral Administration Oral Administration Treatment Groups->Oral Administration This compound, Vehicle, etc. Monitoring Monitoring Oral Administration->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Survival Survival Body Weight Body Weight Clinical Signs Clinical Signs Serum Cytokines Serum Cytokines Autoantibodies Autoantibodies Histopathology Histopathology Flow Cytometry Flow Cytometry

Caption: Preclinical workflow for this compound evaluation in SLE mouse models.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, the methodologies employed in the preclinical assessment of this compound can be summarized based on standard laboratory practices.

Murine Models of SLE
  • Strains: MRL/lpr and BWF1 mice were used as they spontaneously develop a lupus-like disease.

  • Husbandry: Animals were housed in specific pathogen-free conditions.

  • Disease Induction: Disease develops spontaneously in these strains. Treatment was initiated in mice with established disease.

Compound Administration
  • Formulation: The exact formulation for oral gavage is not detailed in the abstracts, but similar compounds are often formulated in vehicles like polyethylene glycol (e.g., PEG400)[3].

  • Dosing: this compound was administered orally at specified doses (30, 55, or 100 mg/kg)[2].

Assessment of Disease Parameters
  • Cytokine Analysis: Serum levels of cytokines (IL-12, IL-17A, IFN-α, IL-1β, TNF-α) were likely measured using multiplex immunoassays (e.g., Luminex) or enzyme-linked immunosorbent assays (ELISA)[2].

  • Autoantibody Titers: Anti-nuclear antibody levels were likely determined by ELISA or immunofluorescence assays using specific substrates.

  • Histopathology: Kidney tissues were collected at the end of the study, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of glomerulonephritis and immune cell infiltration.

  • Flow Cytometry: Spleen cells were likely isolated and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD138 for plasma cells) to determine the frequencies of different immune cell populations.

  • Complement C3 Measurement: Serum levels of complement component 3 (C3) were likely measured by ELISA as an indicator of disease activity.

Clinical Development Status

A review of publicly available clinical trial registries and literature does not indicate that this compound has entered human clinical trials for Systemic Lupus Erythematosus. While other JAK inhibitors, such as baricitinib (a JAK1/2 inhibitor) and tofacitinib (a JAK1/3 inhibitor), have been investigated in clinical trials for SLE, the clinical development path for this compound in this indication appears to have not progressed to this stage.

Conclusion and Future Directions

The preclinical data for this compound in murine models of SLE are promising. Its selective inhibition of JAK2 effectively suppresses multiple pro-inflammatory cytokine pathways, reduces autoantibody production, and protects against lupus nephritis. These findings strongly supported the therapeutic hypothesis of targeting JAK2 in SLE.

However, the lack of progression into clinical trials for SLE suggests that there may be challenges related to its pharmacokinetic/pharmacodynamic profile, safety, or strategic decisions by the developing entity. For drug development professionals, the story of this compound underscores the importance of the JAK/STAT pathway in SLE and provides a valuable case study in the preclinical evaluation of targeted small molecule inhibitors for complex autoimmune diseases. Further research into the nuances of selective JAK2 inhibition, including potential long-term safety and the specific patient populations that might benefit most, is warranted.

References

CEP-33779: A Technical Guide for Researchers Investigating the JAK/STAT Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CEP-33779, a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2). This document serves as a practical resource for utilizing this compound as a research tool to investigate the JAK/STAT signaling pathway, a critical regulator of cellular proliferation, differentiation, and immune responses. The guide details the mechanism of action of this compound, provides quantitative data on its activity, and offers detailed protocols for key in vitro and in vivo experiments.

Introduction to this compound and the JAK/STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in numerous diseases, including myeloproliferative neoplasms, autoimmune disorders like rheumatoid arthritis, and various cancers. The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Upon ligand binding to their respective receptors, JAKs become activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate gene expression.

This compound is a highly selective, orally bioavailable inhibitor of JAK2.[1][2][3][4][5][6] Its potent and specific inhibition of JAK2 makes it an invaluable tool for dissecting the roles of JAK2-mediated signaling in both normal physiology and disease states.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the selectivity and efficacy of this compound from various preclinical studies.

Table 1: In Vitro Kinase Selectivity of this compound

KinaseIC50 (nM)Selectivity vs. JAK2Reference
JAK21.8 ± 0.6-[1]
JAK1>72>40-fold[1][7]
JAK3150~83-fold[3]
TYK2>1440>800-fold[1][7]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Rheumatoid Arthritis (Collagen-Induced Arthritis)

Dose (mg/kg, b.i.d.)Reduction in Paw EdemaReduction in Clinical ScoreKey Cytokine InhibitionReference
10Significant reductionSignificant reductionIL-12, IL-2, IFNγ, TNFα[3][8]
30Dose-dependent reductionDose-dependent reductionIL-12, IL-2, IFNγ, TNFα[3][8]
55Marked reduction2.4-fold reduction vs. vehicleIL-1β, IL-6, IL-12, IL-2, GM-CSF, IFNγ, TNFα[3][8]
100Sustained suppressionSignificant reductionIL-1β, IL-6, IL-12, IL-2, GM-CSF, IFNγ, TNFα[3][8]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Colitis-Associated Cancer (AOM/DSS)

Dose (mg/kg, b.i.d.)Inhibition of Tumor GrowthInhibition of pSTAT3 ActivationKey Cytokine InhibitionReference
10Significant reductionStrong inhibitionIL-1β, IL-6[2]
30Dose-dependent reductionStrong inhibitionIL-1β, IL-6[2]
55Marked tumor regressionStrong inhibitionIL-1β, IL-6[2]

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and processes related to the use of this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2_inactive JAK2 (inactive) JAK2_active JAK2 (active, phosphorylated) Receptor->JAK2_active Activation Cytokine Cytokine Cytokine->Receptor Binding STAT_inactive STAT (inactive) JAK2_active->STAT_inactive Phosphorylation STAT_active STAT-P (active, phosphorylated) STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription

Figure 1: The canonical JAK/STAT signaling pathway.

CEP33779_MOA cluster_membrane Cell Membrane cluster_downstream Downstream Effects Blocked Receptor Cytokine Receptor JAK2_active JAK2 (active, phosphorylated) STAT_inactive STAT (inactive) JAK2_active->STAT_inactive Phosphorylation CEP33779 This compound CEP33779->JAK2_active Inhibition Blocked X STAT_dimerization STAT Dimerization Nuclear_translocation Nuclear Translocation Gene_expression Gene Expression

Figure 2: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Assay Cell-Based Assay (e.g., STAT phosphorylation) Kinase_Assay->Cell_Assay Animal_Model Disease Model (e.g., CIA, AOM/DSS) Cell_Assay->Animal_Model Proceed to in vivo Treatment This compound Treatment Animal_Model->Treatment Analysis Efficacy & PD Analysis (Clinical scores, histology, biomarkers) Treatment->Analysis

Figure 3: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the activity of this compound.

In Vitro Kinase Assay

This protocol is for determining the IC50 of this compound against JAK family kinases.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Biotinylated peptide substrate (e.g., a generic tyrosine kinase substrate)

  • This compound (dissolved in DMSO)

  • Streptavidin-coated plates

  • Detection antibody (e.g., anti-phosphotyrosine antibody conjugated to a fluorescent probe)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add the kinase, peptide substrate, and this compound (or DMSO vehicle control) to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

  • Wash the plate to remove unbound components.

  • Add the detection antibody and incubate.

  • Wash the plate again.

  • Read the signal on a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.

Western Blot for STAT Phosphorylation in HEL92.1.7 Cells

This protocol describes how to assess the effect of this compound on the phosphorylation of STAT3 and STAT5 in a human erythroleukemia cell line with a constitutively active JAK2 (V617F mutation).

Materials:

  • HEL92.1.7 cells

  • RPMI-1640 medium with 10% FBS

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145)

    • Rabbit anti-STAT3 (e.g., Cell Signaling Technology, #9139)

    • Rabbit anti-phospho-STAT5 (Tyr694) (e.g., Cell Signaling Technology, #9359)

    • Rabbit anti-STAT5 (e.g., Cell Signaling Technology, #94205)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed HEL92.1.7 cells in a 6-well plate.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with antibodies for total STAT3, phospho-STAT5, total STAT5, and β-actin.

Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the induction of arthritis in mice and the subsequent treatment with this compound to evaluate its anti-inflammatory efficacy.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound (formulated for oral gavage)

  • Calipers for measuring paw thickness

  • Scoring system for clinical assessment of arthritis

Procedure:

  • Immunization:

    • Emulsify bovine CII in CFA.

    • On day 0, immunize mice intradermally at the base of the tail with the CII/CFA emulsion.

    • On day 21, boost the mice with an intradermal injection of an emulsion of CII in IFA.

  • Monitoring and Scoring:

    • Begin monitoring the mice for signs of arthritis around day 21.

    • Score the severity of arthritis in each paw daily or every other day using a scale of 0-4, where:

      • 0 = No evidence of erythema and swelling.

      • 1 = Erythema and mild swelling confined to the tarsals or ankle joint.

      • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

      • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

      • 4 = Erythema and severe swelling encompassing the ankle, foot, and digits.

    • The maximum score per mouse is 16.

    • Measure paw thickness using calipers.

  • Treatment:

    • Once mice develop a clinical score of at least 2, randomize them into treatment groups.

    • Administer this compound or vehicle control orally twice daily (b.i.d.) at the desired doses (e.g., 10, 30, 55 mg/kg).

  • Endpoint Analysis:

    • At the end of the study (e.g., day 35-42), euthanize the mice.

    • Collect paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

    • Collect blood for cytokine analysis (e.g., ELISA for TNF-α, IL-6, IL-1β).

Azoxymethane (AOM)/Dextran Sodium Sulfate (DSS) Colitis-Associated Cancer Mouse Model

This protocol describes the induction of colitis-associated colorectal cancer in mice and the use of this compound to assess its anti-tumor efficacy.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Azoxymethane (AOM)

  • Dextran sodium sulfate (DSS)

  • This compound (formulated for oral gavage)

Procedure:

  • Induction of Colitis-Associated Cancer:

    • On day 0, inject mice intraperitoneally with a single dose of AOM (e.g., 10 mg/kg).

    • One week after AOM injection, administer DSS (e.g., 2-3%) in the drinking water for 5-7 days.

    • Follow the DSS administration with a 14-21 day recovery period with regular drinking water.

    • Repeat the DSS cycle 2-3 times to promote tumor development.

  • Monitoring:

    • Monitor the mice for signs of colitis, including weight loss, rectal bleeding, and diarrhea.

  • Treatment:

    • After the final DSS cycle, randomize mice into treatment groups.

    • Administer this compound or vehicle control orally twice daily (b.i.d.) at the desired doses (e.g., 10, 30, 55 mg/kg).

  • Endpoint Analysis:

    • At the end of the study (e.g., 12-16 weeks after AOM injection), euthanize the mice.

    • Excise the colons, count the number of tumors, and measure their size.

    • Fix a portion of the colon in formalin for histological analysis to assess tumor grade and inflammation.

    • Homogenize another portion of the colon for Western blot analysis of pSTAT3 and for cytokine measurements.

This technical guide provides a solid foundation for researchers to effectively utilize this compound as a tool to investigate the JAK/STAT pathway. The provided data and detailed protocols should enable the design and execution of robust experiments to further elucidate the role of JAK2 in health and disease.

References

The Discovery and Development of CEP-33779: A Selective JAK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CEP-33779 is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2), a critical mediator of cytokine and growth factor signaling. Dysregulation of the JAK2 signaling pathway is implicated in the pathogenesis of various hematological malignancies and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound. It includes a summary of its inhibitory activity, pharmacokinetic profile, and efficacy in various disease models. Detailed methodologies for key experiments are provided, alongside visualizations of the core signaling pathway and experimental workflows to facilitate a deeper understanding of this compound for research and drug development professionals.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in intracellular signal transduction.[1] Upon cytokine or growth factor binding to their cognate receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1] Specifically, JAK2 is essential for signaling initiated by a variety of hematopoietic growth factors and cytokines, including erythropoietin, thrombopoietin, and interleukin-6 (IL-6).[1][2] The discovery of the activating JAK2 V617F mutation in a high percentage of patients with myeloproliferative neoplasms (MPNs) solidified JAK2 as a key therapeutic target.[1] this compound was developed as a highly selective inhibitor of JAK2, with the aim of providing therapeutic benefit in JAK2-dependent diseases while minimizing off-target effects, particularly the immunosuppression associated with the inhibition of other JAK family members like JAK3.[3][4]

Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the kinase activity of JAK2. This inhibition prevents the autophosphorylation of JAK2 and the subsequent phosphorylation of its downstream substrates, most notably STAT3 and STAT5.[2][5][6] The inhibition of STAT phosphorylation blocks their dimerization, nuclear translocation, and subsequent regulation of target gene transcription, which is crucial for cell proliferation, differentiation, and survival.[5][6]

Signaling Pathway

The canonical JAK2-STAT signaling pathway and the inhibitory action of this compound are depicted below.

JAK2_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Cytokine Cytokine Cytokine->Receptor Binding JAK2->JAK2 STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation CEP33779 This compound CEP33779->JAK2 Inhibition GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription InVivo_Workflow cluster_model Disease Model Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Induction Induce Disease (e.g., CIA or AOM/DSS) Randomization Randomize Animals Induction->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Clinical Clinical Scoring & Paw Measurement Treatment->Clinical Histology Histopathology Treatment->Histology Biomarkers Biomarker Analysis (e.g., pSTAT, Cytokines) Treatment->Biomarkers Drug_Discovery_Logic Target Target Identification (JAK2 in MPNs) LeadGen Lead Generation (HTS, Medicinal Chemistry) Target->LeadGen LeadOpt Lead Optimization (Potency, Selectivity, PK) LeadGen->LeadOpt Preclinical Preclinical Development (In vivo efficacy, Toxicology) LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

CEP-33779: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical structure, properties, and biological activity of the selective JAK2 inhibitor, CEP-33779.

This compound is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] It has been investigated for its therapeutic potential in various disease contexts, including cancer and inflammatory disorders, owing to its targeted mechanism of action within the JAK/STAT signaling pathway.[3][4][5] This technical guide provides a comprehensive overview of this compound, consolidating key data on its chemical properties, biological activity, and the methodologies used in its preclinical evaluation.

Chemical Structure and Properties

This compound is a 1,2,4-triazolo[1,5-a]pyridine derivative.[5][6] Its chemical identity and core physicochemical properties are summarized in the tables below.

Identifier Value
IUPAC Name N-(3-(4-methylpiperazin-1-yl)phenyl)-8-(4-(methylsulfonyl)phenyl)-[3][6]triazolo[1,5-a]pyridin-2-amine[3][7]
CAS Number 1257704-57-6[3][6][8]
Chemical Formula C24H26N6O2S[3][6][8]
SMILES O=S(C1=CC=C(C2=CC=CN3C2=NC(NC4=CC=CC(N5CCN(C)CC5)=C4)=N3)C=C1)(C)=O[3][6]
InChI Key RFZKSQIFOZZIAQ-UHFFFAOYSA-N[3][4]
Physicochemical Property Value
Molecular Weight 462.57 g/mol [3][6][8]
Appearance Light yellow to yellow solid[6]
Purity ≥95% to 99.79% (batch dependent)[4][7][9]
Solubility Soluble in DMSO (≥23.15 mg/mL); Insoluble in water and ethanol[7][9]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 2 years[6]

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of JAK2, a key enzyme in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is crucial for transducing signals from various cytokines and growth factors involved in cell proliferation, differentiation, and immune responses.[1][10][11]

The primary mechanism of action involves the inhibition of JAK2 kinase activity, which subsequently prevents the phosphorylation and activation of its downstream targets, primarily STAT3 and STAT5.[1][9][12] The constitutive activation of the JAK2/STAT3 pathway is implicated in the pathogenesis of various cancers and inflammatory diseases.[5][13] By inhibiting this pathway, this compound can suppress the growth of tumor cells and reduce inflammatory responses.[3][5]

CEP_33779_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) pSTAT->Gene_Expression Translocates to Nucleus & Regulates Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binds CEP33779 This compound CEP33779->JAK2 Inhibits

This compound inhibits the JAK/STAT signaling pathway.

Biological Activity and Preclinical Data

This compound has demonstrated significant biological activity in a range of preclinical models. Its primary activity is the potent and selective inhibition of JAK2.

Target IC50 Selectivity
JAK2 1.8 ± 0.6 nM[1][6][9]>40-fold vs. JAK1; >800-fold vs. TYK2[1][7][9]
In Vitro Studies
  • Inhibition of STAT5 Phosphorylation : In HEL92 cells, this compound inhibited the phosphorylation of STAT5 in a concentration-dependent manner, with activity observed at concentrations below 3 µM.[1][9]

  • P-glycoprotein (P-gp) Inhibition : this compound has been shown to inhibit the transport function of P-glycoprotein (ABCB1), a key mediator of multidrug resistance in cancer.[6] This activity sensitizes P-gp overexpressing cancer cells to chemotherapeutic agents like doxorubicin and vincristine.[6][14]

In Vivo Studies

This compound has been evaluated in various animal models, demonstrating its therapeutic potential.

Disease Model Animal Dosage Key Findings
Colitis-Associated Colorectal Cancer Mouse10, 30, 55 mg/kg, p.o., b.i.d.Induced regression of established tumors, reduced angiogenesis and tumor cell proliferation. Correlated with inhibition of STAT3 and NF-κB activation.[3][5][9]
Rheumatoid Arthritis (CAIA & CIA models) Mouse10, 30, 55, 100 mg/kg, p.o., b.i.d.Reduced mean paw edema and clinical scores. Decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNFα).[1][9][11]
Systemic Lupus Erythematosus (MRL/lpr mice) Mouse100 mg/kg, p.o.Extended survival, reduced splenomegaly/lymphomegaly, and protected against glomerulonephritis.[4][9]
Prostate Cancer (CWR22 xenograft) Nude Mouse30 mg/kg, p.o., b.i.d.Resulted in tumor stasis and partial regressions.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on JAK family kinases.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Plate_Coating_1 1. Coat 96-well plate with Neutravidin Plate_Coating_2 2. Add biotinylated peptide substrate Plate_Coating_1->Plate_Coating_2 Assay_Mix 3. Add assay mixture: - HEPES buffer - ATP - MnCl2 - BSA - this compound (various concentrations) Plate_Coating_2->Assay_Mix Enzyme_Addition 4. Add recombinant JAK enzyme (JAK1, JAK2, or JAK3) Assay_Mix->Enzyme_Addition Incubation_1 5. Incubate for 20 minutes at room temperature Enzyme_Addition->Incubation_1 Detection 6. Add Eu-labeled anti-phosphotyrosine antibody Incubation_1->Detection Incubation_2 7. Incubate for 1 hour at room temperature Detection->Incubation_2 Enhancement 8. Add enhancement solution Incubation_2->Enhancement Measurement 9. Measure time-resolved fluorescence to determine phosphorylation Enhancement->Measurement

Workflow for the in vitro JAK kinase inhibition assay.

Methodology Summary:

  • Plate Preparation : 96-well plates are coated with neutravidin, followed by a biotinylated peptide substrate.[6][15]

  • Reaction Mixture : A kinase assay mixture containing HEPES buffer, ATP, MnCl2, BSA, and varying concentrations of this compound (dissolved in DMSO) is added to the wells.[6][15]

  • Enzyme Reaction : The reaction is initiated by adding recombinant human JAK1, JAK2, or JAK3 enzyme and allowed to proceed for 20 minutes at room temperature.[6][15]

  • Detection : The amount of phosphorylated peptide is quantified by adding a Europium-labeled anti-phosphotyrosine antibody, followed by an enhancement solution. The fluorescence is then measured to determine the level of kinase activity.[6]

  • Data Analysis : IC50 values are calculated from the concentration-response curves.[6]

In Vivo Pharmacodynamic (PD) Assay in Xenograft Models

This protocol is used to confirm the in vivo activity of this compound on its target in a tumor model.

Methodology Summary:

  • Model System : Nude mice are implanted with human cancer cells (e.g., CWR22 or HEL92) to establish xenograft tumors.[6][9]

  • Dosing : Once tumors are established, mice are treated orally with this compound (e.g., 55 mg/kg) or a vehicle control (e.g., PEG400).[6][9]

  • Sample Collection : At specified time points after dosing (e.g., 2, 6, and 24 hours), animals are euthanized, and plasma and tumor samples are collected.[6]

  • Protein Extraction : Tumor extracts are prepared using a lysis buffer supplemented with protease and phosphatase inhibitors.[1][6]

  • Western Blot Analysis : Equal amounts of protein from the tumor extracts are separated by SDS-PAGE and transferred to a membrane. The levels of total and phosphorylated STAT proteins (e.g., pSTAT3, pSTAT5) are analyzed by Western blot using specific antibodies to assess the extent of target inhibition.[1][6][9]

Synthesis

An efficient, multi-step synthesis for this compound has been developed, utilizing multiple palladium coupling reactions in a convergent manner. This improved process was designed to be scalable and avoids the need for chromatographic purification, which is a significant advantage for large-scale production.[16]

Conclusion

This compound is a well-characterized, potent, and selective JAK2 inhibitor with demonstrated efficacy in a variety of preclinical models of cancer and inflammatory diseases. Its oral bioavailability and favorable pharmacokinetic profile further underscore its potential as a therapeutic agent.[6] The detailed chemical, biological, and methodological data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of this compound and other selective JAK2 inhibitors.

References

Oral Bioavailability of CEP-33779: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-33779 is a potent and selective, orally bioavailable, small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] The JAK family of nonreceptor tyrosine kinases, particularly JAK2, plays a critical role in the signaling pathways of various cytokines and growth factors involved in hematopoiesis and immune-inflammatory responses. Consequently, JAK2 has emerged as a significant therapeutic target for a range of diseases, including myeloproliferative neoplasms, autoimmune disorders, and certain cancers.[2] This technical guide provides a comprehensive overview of the oral bioavailability of this compound, summarizing key preclinical pharmacokinetic data, outlining experimental methodologies, and visualizing its core mechanism of action.

Preclinical Pharmacokinetic Profile

Currently, publicly available human pharmacokinetic data for this compound is limited. The following data is derived from preclinical studies in animal models.

Quantitative Pharmacokinetic Parameters in Nude Mice
ParameterValueSpeciesAdministration RouteSource
Oral Bioavailability (F) 33%Nude MiceOral[1]
Intravenous Half-life (t½) 1 hourNude MiceIntravenous[1]
Volume of Distribution (Vd) 2.6 L/kgNude MiceIntravenous[1]

Experimental Protocols

The following methodologies were employed in the preclinical assessment of this compound's pharmacokinetics and pharmacodynamics.

Animal Models and Administration
  • Animal Model: Studies were conducted in nude mice for pharmacokinetic profiling and in mouse models of rheumatoid arthritis (collagen-antibody induced arthritis - CAIA, and collagen-induced arthritis - CIA) for efficacy studies.[1][2]

  • Formulation: For oral administration, this compound was prepared as a suspension. The compound was dissolved in dimethyl sulfoxide (DMSO) to a final concentration of 1% and then reconstituted in PEG400 to the desired concentration.[2]

  • Administration: The compound was administered orally (p.o.) via gavage.[2]

Pharmacokinetic Analysis

While specific details of the bioanalytical methods used for this compound are not extensively published, standard procedures for determining pharmacokinetic parameters from plasma concentrations following intravenous and oral administration would have been employed. This typically involves:

  • Blood Sampling: Collection of blood samples at various time points after drug administration.

  • Plasma Separation: Centrifugation of blood samples to separate plasma.

  • Drug Concentration Analysis: Quantification of this compound concentrations in plasma using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Parameter Calculation: Non-compartmental analysis of the plasma concentration-time data to determine parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), half-life (t½), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F) is calculated as the ratio of the dose-normalized AUC from oral administration to the dose-normalized AUC from intravenous administration.

Mechanism of Action: The JAK2/STAT3 Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the Janus kinase 2 (JAK2), which is a critical component of the JAK/STAT signaling pathway. This pathway is a primary mechanism for transducing signals from a multitude of cytokines and growth factors. The inhibition of JAK2 by this compound primarily affects the downstream activation of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[2]

Signaling Pathway Diagram

JAK2_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation STAT3_inactive STAT3 (inactive) Receptor->STAT3_inactive 5. STAT3 Recruitment & Phosphorylation JAK2->Receptor 4. Receptor Phosphorylation JAK2->JAK2 STAT3_active pSTAT3 (active dimer) STAT3_inactive->STAT3_active 6. Dimerization DNA DNA STAT3_active->DNA 7. Nuclear Translocation CEP33779 This compound CEP33779->JAK2 Inhibition Gene_Transcription Gene Transcription (Proliferation, Inflammation) DNA->Gene_Transcription 8. Gene Regulation

Caption: The JAK2/STAT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing JAK2 Inhibition

A common method to assess the in vivo pharmacodynamic activity of a JAK2 inhibitor like this compound involves monitoring the phosphorylation status of its downstream target, STAT3.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_ex_vivo Ex Vivo Analysis cluster_data_analysis Data Analysis Animal_Model Disease Model Mice (e.g., Arthritis Model) Dosing Oral Administration of This compound or Vehicle Animal_Model->Dosing Tissue_Collection Tissue/Tumor Collection at Specific Time Points Dosing->Tissue_Collection Protein_Extraction Protein Extraction from Tissue Homogenates Tissue_Collection->Protein_Extraction Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot pSTAT3_Detection Detection of Phosphorylated STAT3 (pSTAT3) Western_Blot->pSTAT3_Detection Quantification Quantification of pSTAT3 Levels pSTAT3_Detection->Quantification Comparison Comparison between Treated and Vehicle Groups Quantification->Comparison

References

Methodological & Application

Application Notes and Protocols for CEP-33779 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CEP-33779 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway.[1][2] This pathway is crucial for transducing signals for numerous cytokines and growth factors involved in hematopoiesis and immune response. Dysregulation of the JAK2/STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. This compound exhibits high selectivity for JAK2 over other JAK family members, making it a valuable tool for studying JAK2-mediated signaling and a potential therapeutic agent.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50Cell LineKey Downstream Target
JAK2Cell-free kinase assay1.8 nM[2]--
JAK1Cell-free kinase assay>40-fold selective vs JAK2--
TYK2Cell-free kinase assay>800-fold selective vs JAK2[1]--
JAK2Cell-based assay61 nM[2]TF-1pSTAT5
JAK2Cell-based assay< 3 µM (concentration-dependent inhibition)HEL92pSTAT5

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the JAK2 kinase. This prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. The inhibition of STAT phosphorylation blocks their dimerization, nuclear translocation, and subsequent regulation of target gene transcription involved in cell proliferation, differentiation, and survival.

CEP_33779_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_inactive JAK2 Receptor->JAK2_inactive Recruitment & Activation JAK2_active p-JAK2 JAK2_inactive->JAK2_active Autophosphorylation STAT5_inactive STAT5 JAK2_active->STAT5_inactive Phosphorylation STAT5_active p-STAT5 STAT5_inactive->STAT5_active STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerization DNA DNA STAT5_dimer->DNA Nuclear Translocation CEP33779 This compound CEP33779->JAK2_active Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Activation

Caption: this compound inhibits the JAK2/STAT5 signaling pathway.

Experimental Protocols

Cell-Free JAK2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant human JAK2.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase buffer (e.g., 20 mM HEPES pH 7.2, 1 mM MnCl2, 0.1% BSA)

  • ATP

  • Peptide substrate (e.g., a 15-mer peptide)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Coat a 96-well plate with a peptide substrate.

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • Add the diluted this compound or vehicle (DMSO) to the wells.

  • Add recombinant JAK2 enzyme to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Cell-Based Inhibition of STAT5 Phosphorylation Assay

This assay evaluates the ability of this compound to inhibit JAK2-mediated STAT5 phosphorylation in a cellular context using a human erythroleukemia cell line, HEL92.1.7, which harbors a constitutively active JAK2 V617F mutation.

Materials:

  • HEL92.1.7 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE equipment

  • Western blot equipment

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, and anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed HEL92.1.7 cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-STAT5 and total STAT5 overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalize the p-STAT5 signal to the total STAT5 and loading control (GAPDH) signals.

Cell Viability Assay in Multidrug-Resistant (MDR) Cells

This compound has been shown to have an inhibitory effect on P-glycoprotein (P-gp), a key transporter involved in multidrug resistance. This assay assesses the effect of this compound on the viability of cancer cells overexpressing P-gp.

Materials:

  • P-gp overexpressing cancer cell line (e.g., KBV20C) and its parental sensitive cell line (e.g., KB)

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • A chemotherapeutic agent that is a P-gp substrate (e.g., vincristine)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed both the resistant and sensitive cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control (DMSO).

  • Incubate the cells for 48-72 hours.

  • Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of this compound.

CEP_33779_Workflow start Start kinase_assay Cell-Free JAK2 Kinase Assay start->kinase_assay cell_based_assay Cell-Based p-STAT5 Assay (e.g., in HEL92.1.7 cells) start->cell_based_assay viability_assay Cell Viability Assay (e.g., MTT in MDR cells) start->viability_assay data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis western_blot Western Blot Analysis (p-STAT5, Total STAT5) cell_based_assay->western_blot western_blot->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: In vitro experimental workflow for this compound.

References

Application Notes and Protocols for CEP-33779 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of CEP-33779, a selective JAK2 inhibitor, in cell culture experiments.

Introduction

This compound is a potent and selective, orally bioavailable inhibitor of Janus kinase 2 (JAK2) with an IC50 of 1.8 nM.[1][2][3] It demonstrates significant selectivity for JAK2 over other JAK family members, with greater than 40-fold selectivity against JAK1 and over 800-fold against TYK2.[2] This selectivity is crucial for minimizing off-target effects and potential immunosuppression associated with broader JAK inhibition.[4] The primary mechanism of action of this compound is the inhibition of the JAK2/STAT signaling pathway, which is a critical mediator of signals for numerous pro-inflammatory cytokines, including IL-6, IFNγ, and IL-12.[2] By blocking JAK2, this compound prevents the phosphorylation and activation of downstream STAT proteins, such as STAT3 and STAT5, thereby modulating immune responses and cell proliferation.[2][5]

Data Summary

Kinase Inhibition Profile

The inhibitory activity of this compound against JAK family kinases is summarized in the table below.

KinaseIC50 (nM)Selectivity vs. JAK2
JAK21.8 ± 0.6-
JAK1>72>40-fold
TYK2>1440>800-fold
JAK3150~83-fold

Data compiled from multiple sources.[1][2][3]

Cellular Activity and Treatment Conditions

The following table summarizes the effective concentrations and treatment conditions of this compound in various cell lines.

Cell LineAssay TypeConcentrationIncubation TimeKey Findings
HEL92.1.7Western Blot< 3 µM1 hourConcentration-dependent inhibition of pSTAT5.[1][5]
TF-1FRET-based GeneBLAzer assay0.061 µM (IC50)1 hour pre-treatmentInhibition of GM-CSF-induced JAK2 activity.[1][2]
KBV20CCell Viability AssayNot specified24-48 hoursSensitizes drug-resistant cells to vincristine.[6]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.626 mg of this compound (MW: 462.6 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Note: For in vivo studies, this compound can be formulated in a vehicle such as PEG400 with 1% DMSO.[2]

Cell Culture and Maintenance

3.2.1. HEL92.1.7 Cell Line

HEL92.1.7 is a human erythroleukemia cell line.

Complete Growth Medium:

  • RPMI-1640 medium

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

Culturing Protocol:

  • Maintain HEL92.1.7 cells in suspension culture in T-75 flasks.

  • Keep cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture every 2-3 days by centrifuging the cell suspension at 125 x g for 5 minutes and resuspending the cell pellet in fresh complete growth medium.

3.2.2. TF-1 Cell Line

TF-1 is a human erythroleukemia cell line that is dependent on granulocyte-macrophage colony-stimulating factor (GM-CSF) or interleukin-3 (IL-3) for growth and survival.[7]

Complete Growth Medium:

  • RPMI-1640 medium

  • 10% Fetal Bovine Serum (FBS)

  • 2 ng/mL recombinant human GM-CSF

  • 1% Penicillin-Streptomycin

Culturing Protocol:

  • Maintain TF-1 cells in suspension culture.

  • Start cultures at a density of 2 x 10^4 viable cells/mL and maintain between 2-9 x 10^5 cells/mL.[8]

  • Incubate at 37°C in a 5% CO2 humidified incubator.

  • Replenish with fresh medium containing GM-CSF every 2 days.

Western Blot Analysis of pSTAT5 in HEL92.1.7 Cells

This protocol describes how to assess the inhibitory effect of this compound on JAK2 activity by measuring the phosphorylation of its downstream target, STAT5.

Materials:

  • HEL92.1.7 cells

  • This compound

  • Serum-free RPMI-1640 medium

  • Lysis buffer (e.g., Triton X-100-based buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-pSTAT5 (Tyr694), anti-STAT5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed HEL92.1.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well.

  • The following day, starve the cells in serum-free RPMI-1640 medium for 4-6 hours.

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle (DMSO) for 1 hour.[5]

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • Resolve equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pSTAT5 and total STAT5 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

CEP_33779_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation pSTAT5 pSTAT5 STAT5->pSTAT5 GeneExpression Gene Expression (e.g., Pro-inflammatory cytokines) pSTAT5->GeneExpression Dimerization & Translocation Cytokine Cytokine (e.g., IL-6, IFNγ) Cytokine->CytokineReceptor CEP33779 This compound CEP33779->JAK2 Inhibition

Caption: this compound inhibits the JAK2/STAT5 signaling pathway.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis CellSeeding 1. Seed HEL92.1.7 Cells SerumStarvation 2. Serum Starve Cells CellSeeding->SerumStarvation CEP_Treatment 3. Treat with this compound SerumStarvation->CEP_Treatment CellLysis 4. Cell Lysis CEP_Treatment->CellLysis ProteinQuant 5. Protein Quantification CellLysis->ProteinQuant SDSPAGE 6. SDS-PAGE ProteinQuant->SDSPAGE Transfer 7. Western Transfer SDSPAGE->Transfer Blocking 8. Blocking Transfer->Blocking PrimaryAb 9. Primary Antibody Incubation (pSTAT5, STAT5) Blocking->PrimaryAb SecondaryAb 10. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 11. Chemiluminescent Detection SecondaryAb->Detection

Caption: Workflow for Western Blot analysis of pSTAT5.

References

Application Notes and Protocols: CEP-33779 Mouse Model Dosing Regimen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-33779 is a potent, selective, and orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2)[1][2]. JAK2 is a non-receptor tyrosine kinase that plays a critical role in signal transduction for various cytokines and growth factors involved in hematopoiesis, inflammation, and immune function[2][3]. Dysregulation of the JAK2 signaling pathway is implicated in the pathogenesis of numerous diseases, including myeloproliferative neoplasms, autoimmune disorders like rheumatoid arthritis, and various cancers[2][3][4][5]. This compound exerts its therapeutic effects by inhibiting the phosphorylation of downstream signaling molecules, primarily Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3 and STAT5[2][6][7]. This inhibition modulates the expression of pro-inflammatory cytokines and genes involved in cell proliferation and survival[4][6][8]. These application notes provide a comprehensive overview of dosing regimens and protocols for the use of this compound in preclinical mouse models.

Mechanism of Action: The JAK2/STAT Signaling Pathway

This compound selectively targets JAK2, preventing the downstream activation of STAT proteins. This blockade of the JAK2/STAT signaling cascade is central to its therapeutic activity.

CEP33779_Mechanism_of_Action cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 STAT3_5 STAT3/STAT5 JAK2->STAT3_5 Phosphorylation Cytokine Cytokine (e.g., IL-6, IFNγ) Cytokine->CytokineReceptor Binding CEP33779 This compound CEP33779->JAK2 Inhibition pSTAT3_5 pSTAT3/pSTAT5 (Dimerization) STAT3_5->pSTAT3_5 Phosphorylation pSTAT3_5_nucleus pSTAT3/pSTAT5 pSTAT3_5->pSTAT3_5_nucleus Translocation DNA DNA pSTAT3_5_nucleus->DNA Binds to promoter regions Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Transcription

Caption: Mechanism of action of this compound in blocking the JAK2/STAT signaling pathway.

Quantitative Data Summary: Dosing Regimens in Mouse Models

The following table summarizes established dosing regimens for this compound across various preclinical mouse models. Oral administration (p.o.) is the most common route.

Mouse ModelDosing RegimenVehicleKey Findings
Rheumatoid Arthritis (Collagen Antibody-Induced Arthritis - CAIA)10, 30, or 55 mg/kg, p.o., twice daily (b.i.d.)PEG400 with 1% DMSOReduced mean paw edema and clinical scores; inhibited paw phospho-STAT3 expression.[2][6]
Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)30, 55, or 100 mg/kg, p.o., b.i.d.PEG400 with 1% DMSODose-dependent reduction in bone degradation and tissue destruction.[2][6]
Colitis-Associated Colorectal Cancer (AOM/DSS model)10, 30, or 55 mg/kg, p.o., b.i.d.Not specifiedInduced regression of established tumors; inhibited STAT3 and NF-κB activation.[4][6][8]
Systemic Lupus Erythematosus (MRL/lpr mice)100 mg/kg, p.o.Not specifiedExtended survival and reduced splenomegaly/lymphomegaly.[6]
Human Tumor Xenograft (HEL92 cells)55 mg/kg, p.o.Not specifiedInhibited phosphorylation of STAT5 in tumor extracts.[6][7]
Prostate Cancer Xenograft (CWR22 model)30 mg/kg, p.o., b.i.d. for 14 daysNot specifiedResulted in tumor stasis and partial regressions.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of a suspension of this compound for oral gavage in mice, based on commonly used vehicles.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

  • Initial Solubilization: Add a small volume of DMSO to the this compound powder. A final concentration of 1% DMSO in the total volume is a common starting point[2]. Vortex thoroughly until the compound is completely dissolved.

  • Vehicle Addition: Add the required volume of PEG400 to the DMSO-dissolved this compound.

  • Mixing: Vortex the solution vigorously to ensure a homogenous suspension. The final preparation should be administered shortly after preparation.

Note: For some applications, a formulation including Tween-80 and ddH2O may be used to improve solubility. An example is a 1:8:1:10 ratio of DMSO:PEG300:Tween80:ddH2O[6].

Protocol 2: In Vivo Dosing and Efficacy Study Workflow

This protocol outlines a general workflow for conducting an in vivo efficacy study using this compound in a mouse model.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimatization 1. Animal Acclimatization (e.g., 1-2 weeks) Disease_Induction 2. Disease Induction (e.g., AOM/DSS, Collagen) Animal_Acclimatization->Disease_Induction Randomization 3. Randomization into Groups (Vehicle, this compound doses) Disease_Induction->Randomization Drug_Prep 4. Prepare Dosing Solution (Protocol 1) Randomization->Drug_Prep Dosing 5. Oral Administration (p.o.) (e.g., b.i.d.) Drug_Prep->Dosing Monitoring 6. Monitor Health & Clinical Scores (Body weight, tumor size, paw edema) Dosing->Monitoring Sacrifice 7. Euthanasia & Sample Collection (Tumor, Paw, Spleen, Plasma) Monitoring->Sacrifice PD_Analysis 8. Pharmacodynamic Analysis (Western Blot for pSTAT3/pSTAT5) Sacrifice->PD_Analysis Histo_Analysis 9. Histopathological Analysis Sacrifice->Histo_Analysis Data_Analysis 10. Statistical Data Analysis PD_Analysis->Data_Analysis Histo_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

Protocol 3: Pharmacodynamic Analysis of JAK2 Inhibition

This protocol details the steps for assessing the pharmacodynamic (PD) effect of this compound by measuring the phosphorylation of STAT proteins in tissue samples via Western blot.

Materials:

  • Excised tissue (e.g., tumor, paw)

  • Triton-based lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-STAT5, anti-total-STAT5)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Sample Collection: Sacrifice animals at specified time points post-dosing (e.g., 2, 6, and 24 hours)[1]. Immediately excise tissues of interest and flash-freeze in liquid nitrogen or prepare fresh extracts.

  • Protein Extraction: Homogenize the tissue samples in ice-cold Triton-based lysis buffer containing protease and phosphatase inhibitors[1][7]. Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Resolve equal amounts of protein extract on SDS-PAGE gels and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of STAT3 and/or STAT5 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities. The level of JAK2 inhibition is determined by the ratio of phosphorylated STAT to total STAT protein, normalized to the vehicle-treated control group[7][8]. A significant decrease in this ratio indicates effective target engagement by this compound.

References

Unveiling the Cellular Impact of CEP-33779: A Guide to Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of flow cytometry to analyze the cellular effects of CEP-33779, a potent and selective JAK2 inhibitor. These guidelines offer comprehensive methodologies for assessing key cellular processes, including signal transduction, apoptosis, and cell cycle progression, in response to this compound treatment.

This compound is a small molecule inhibitor targeting Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways of numerous cytokines and growth factors. Dysregulation of the JAK2/STAT pathway is a hallmark of various hematological malignancies and inflammatory diseases. This compound has demonstrated significant inhibitory activity against JAK2 with a half-maximal inhibitory concentration (IC50) of 1.8 nM.[1][2] Its mechanism of action involves blocking the phosphorylation of downstream signaling molecules, primarily STAT3 and STAT5, thereby modulating gene expression and cellular functions.[1][3] Furthermore, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.[4]

These application notes provide protocols for three key flow cytometry-based assays to elucidate the cellular response to this compound:

  • Phospho-STAT5 Analysis: To confirm the on-target effect of this compound by measuring the inhibition of cytokine-induced STAT5 phosphorylation.

  • Apoptosis Analysis: To quantify the induction of programmed cell death using Annexin V and Propidium Iodide staining.

  • Cell Cycle Analysis: To determine the impact of this compound on cell cycle progression.

Data Presentation

The following tables summarize the quantitative data on the inhibitory and cellular effects of this compound and other relevant JAK2 inhibitors.

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)
JAK21.8

Source: Selleck Chemicals, MedchemExpress.[1][2]

Table 2: Representative Data for Apoptosis Induction by a JAK2 Inhibitor (Lestaurtinib) in Medulloblastoma Cells

Cell LineTreatment% Annexin V Positive Cells
ONS-76DMSO (Control)5.2%
100 nM Lestaurtinib15.8%
DAOYDMSO (Control)4.5%
100 nM Lestaurtinib12.3%

Note: This data is for Lestaurtinib (CEP-701), a compound with a similar mechanism of action, and serves as a representative example.[5]

Table 3: Representative Data for Cell Cycle Arrest Induced by a JAK2 Inhibitor (Lestaurtinib) in Medulloblastoma Cells (24h treatment)

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
ONS-76DMSO (Control)45.1%35.2%19.7%
100 nM Lestaurtinib62.3%20.1%17.6%
DAOYDMSO (Control)50.3%30.5%19.2%
100 nM Lestaurtinib65.1%18.2%16.7%

Note: This data is for Lestaurtinib (CEP-701), a compound with a similar mechanism of action, and serves as a representative example. While this compound has been reported to induce G2 arrest, specific quantitative data was not available in the reviewed literature.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy.

Protocol 1: Analysis of STAT5 Phosphorylation by Flow Cytometry

This protocol is designed to measure the inhibition of cytokine-induced STAT5 phosphorylation in response to this compound.

Materials:

  • Hematopoietic cell line (e.g., HEL, MOLM-13)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Cytokine (e.g., IL-3, GM-CSF, or TPO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 1.5% formaldehyde)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol)

  • Staining Buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to a density of 0.5 - 1 x 10^6 cells/mL.

    • Pre-treat cells with desired concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with a pre-determined optimal concentration of a relevant cytokine for 15-30 minutes at 37°C.

  • Fixation:

    • Immediately after stimulation, fix the cells by adding Fixation Buffer and incubating for 10-15 minutes at room temperature.

  • Permeabilization:

    • Pellet the cells by centrifugation and resuspend in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

  • Staining:

    • Wash the cells twice with Staining Buffer.

    • Resuspend the cells in 100 µL of Staining Buffer and add the anti-phospho-STAT5 antibody.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Wash the cells once with Staining Buffer and resuspend in PBS.

    • Analyze the samples on a flow cytometer, detecting the fluorescence of the phospho-STAT5 antibody.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC/APC Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells at an appropriate density and treat with various concentrations of this compound or vehicle control for 24-72 hours.

  • Cell Harvesting:

    • Collect both adherent and suspension cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-fluorochrome and Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Cell Cycle Analysis using Propidium Iodide

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with desired concentrations of this compound or vehicle control for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

CEP33779_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT STAT pJAK2->STAT Phosphorylation CEP33779 This compound CEP33779->pJAK2 Inhibition pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation Gene Gene Expression (Proliferation, Survival)

This compound Signaling Pathway

Flow_Cytometry_Workflow cluster_sample_prep Sample Preparation cluster_phospho Phospho-STAT5 Analysis cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis Start Cell Culture Treatment Treat with this compound or Vehicle Control Start->Treatment Harvest Harvest Cells Treatment->Harvest Stimulation Cytokine Stimulation Harvest->Stimulation Apoptosis_Stain Stain with Annexin V & Propidium Iodide Harvest->Apoptosis_Stain Fixation Fixation in Ethanol Harvest->Fixation Fix_Perm Fixation & Permeabilization Stimulation->Fix_Perm pSTAT_Stain Stain with anti-pSTAT5 Ab Fix_Perm->pSTAT_Stain Acquisition Flow Cytometry Data Acquisition pSTAT_Stain->Acquisition Apoptosis_Stain->Acquisition PI_Stain Stain with Propidium Iodide Fixation->PI_Stain PI_Stain->Acquisition

Experimental Workflow for Flow Cytometry

Apoptosis_Quadrants cluster_plot Apoptosis Analysis Quadrants cluster_q1 Q1: Necrotic (Annexin V+/PI+) cluster_q2 Q2: Late Apoptotic (Annexin V+/PI+) cluster_q3 Q3: Live (Annexin V-/PI-) cluster_q4 Q4: Early Apoptotic (Annexin V+/PI-) origin x_axis origin->x_axis Annexin V -> y_axis origin->y_axis Propidium Iodide -> q1_node q2_node q3_node q4_node

Apoptosis Analysis by Flow Cytometry

References

Application Notes and Protocols for CEP-33779 in Xenograft Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-33779 is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2), a critical mediator in the signaling pathways of several proinflammatory cytokines implicated in autoimmune diseases and various cancers.[1][2] Preclinical studies have demonstrated its therapeutic potential in various tumor models, including xenografts, by inhibiting the JAK2/STAT3 signaling pathway, which is often constitutively activated in cancer cells.[2][3] These notes provide detailed protocols for the application of this compound in two distinct xenograft models: a colitis-associated colorectal cancer model and the CWR22 prostate cancer xenograft model. The provided methodologies and data are intended to guide researchers in designing and executing preclinical efficacy studies.

Mechanism of Action

This compound selectively inhibits JAK2 with a high degree of potency. The IC50 for JAK2 is 1.8 nM, with significantly less activity against other JAK family members, being over 40-fold more selective for JAK2 than for JAK1 and over 800-fold more selective than for TYK2.[4] Inhibition of JAK2 by this compound leads to the downstream suppression of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, which are crucial for tumor cell proliferation, survival, and angiogenesis.[1][2] Furthermore, in some cancer models, this compound has been shown to suppress the activation of NF-κB.[5][6]

Signaling Pathway Diagram

CEP33779_Mechanism_of_Action Cytokine Proinflammatory Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT3_5 STAT3 / STAT5 JAK2->STAT3_5 Phosphorylation NFkB NF-κB JAK2->NFkB Activation CEP33779 This compound CEP33779->JAK2 Inhibition pSTAT3_5 pSTAT3 / pSTAT5 (Dimerization & Nuclear Translocation) STAT3_5->pSTAT3_5 Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) pSTAT3_5->Gene_Expression NFkB->Gene_Expression

Caption: Mechanism of action of this compound.

Efficacy Data in Xenograft Models

The antitumor activity of this compound has been evaluated in multiple xenograft models. The following tables summarize the quantitative data from key studies.

Table 1: Efficacy of this compound in a Colitis-Associated Colorectal Cancer Mouse Model
Treatment GroupDoseDosing ScheduleOutcome% Reduction in Distal Colon Mass (vs. Vehicle)Reference
This compound10 mg/kgTwice daily, oralReduction in tumor burdenSignificant[6]
This compound30 mg/kgTwice daily, oralReduction in tumor burdenSignificant[6]
This compound55 mg/kgTwice daily, oralReduction in tumor burden47%[6]
Irinotecan7 mg/kgOnce daily, i.p. (first 5 days)Modest reduction in colon massNot significant[6]
Table 2: Efficacy of this compound in the CWR22 Prostate Cancer Xenograft Model
Treatment GroupDoseDosing ScheduleOutcomeReference
This compound30 mg/kgTwice daily, oral (for 14 days)Tumor stasis and partial regressions in 5/10 animals[5]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Colitis-Associated Colorectal Cancer Mouse Model

This protocol is adapted from studies demonstrating the efficacy of this compound in an azoxymethane (AOM) and dextran sodium sulfate (DSS) induced colorectal cancer model.[3][6][7]

1. Animal Model and Husbandry

  • Species: Male BALB/c mice, 6-8 weeks old.

  • Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water, except during DSS administration.

2. Induction of Colitis-Associated Colorectal Cancer

  • Day 0: Administer a single intraperitoneal (i.p.) injection of AOM (10 mg/kg body weight).

  • Day 7-11 (Cycle 1): Provide 2.5% (w/v) DSS in the drinking water.

  • Day 12-21: Replace DSS water with regular drinking water.

  • Day 22-26 (Cycle 2): Administer a second cycle of 2.5% DSS in the drinking water.

  • Day 27-36: Provide regular drinking water.

  • Day 37-41 (Cycle 3): Administer a third cycle of 2.5% DSS in the drinking water.

  • Day 42 onwards: Maintain mice on regular drinking water until the end of the study.

3. This compound Treatment

  • Treatment Initiation: Begin treatment after the final DSS cycle, once tumors are established (around day 50-60).

  • Formulation: Prepare this compound in a vehicle such as 1% DMSO in PEG400.

  • Dosing: Administer this compound orally twice daily at doses of 10, 30, and 55 mg/kg.[6] Include a vehicle control group.

  • Duration: Treat for a predefined period (e.g., 2-4 weeks) or until endpoint criteria are met.

4. Efficacy Assessment

  • Tumor Burden: At the end of the study, euthanize mice and dissect the entire colon. Measure the distal colon mass and count the number of tumors.

  • Pharmacodynamic Analysis: Collect tumor tissue for analysis of pSTAT3 and pNF-κB levels by Western blot or immunohistochemistry to confirm target engagement.[6]

  • Cytokine Analysis: Analyze tumor lysates for levels of proinflammatory cytokines such as IL-6 and IL-1β using ELISA or other immunoassays.[6]

Experimental Workflow: Colitis-Associated Cancer Model

Colitis_Model_Workflow AOM_injection Day 0: AOM Injection (10 mg/kg, i.p.) DSS_Cycle1 Days 7-11: 2.5% DSS in drinking water AOM_injection->DSS_Cycle1 Recovery1 Days 12-21: Normal Water DSS_Cycle1->Recovery1 DSS_Cycle2 Days 22-26: 2.5% DSS Recovery1->DSS_Cycle2 Recovery2 Days 27-36: Normal Water DSS_Cycle2->Recovery2 DSS_Cycle3 Days 37-41: 2.5% DSS Recovery2->DSS_Cycle3 Tumor_Development Tumor Development DSS_Cycle3->Tumor_Development Treatment_Phase This compound Treatment (Oral, b.i.d.) Tumor_Development->Treatment_Phase Endpoint_Analysis Endpoint Analysis (Tumor Burden, PD, Cytokines) Treatment_Phase->Endpoint_Analysis

Caption: Workflow for the colitis-associated cancer model.

Protocol 2: Evaluation of this compound in the CWR22 Prostate Cancer Xenograft Model

This protocol provides a framework for assessing the efficacy of this compound in the androgen-sensitive CWR22 human prostate cancer xenograft model.

1. Cell Culture and Animal Model

  • Cell Line: CWR22 human prostate cancer cells.

  • Animal Model: Male athymic nude mice, 6-8 weeks old.

2. Tumor Implantation

  • Harvest CWR22 cells and resuspend them in a suitable medium (e.g., 50% Matrigel in PBS).

  • Subcutaneously inject approximately 1 x 10^6 cells into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

3. This compound Treatment

  • Tumor Size for Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

  • Formulation: Prepare this compound in a suitable oral vehicle (e.g., PEG400).[5]

  • Dosing: Administer this compound orally at a dose of 30 mg/kg twice daily.[5] Include a vehicle control group.

  • Duration: Treat for 14 consecutive days.[5]

4. Efficacy Assessment

  • Tumor Growth: Measure tumor volume (e.g., every 2-3 days) using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor animal body weight as an indicator of toxicity.

  • Endpoint: At the end of the treatment period, euthanize the animals and excise the tumors for further analysis.

5. Pharmacodynamic Study (Optional)

  • To assess target engagement in the CWR22 model, a separate cohort of tumor-bearing mice can be used.

  • Dose nude mice bearing CWR22 xenografts orally with 55 mg/kg of this compound or vehicle.

  • At 2, 6, and 24 hours post-dosing, sacrifice the animals (3 per group).

  • Collect tumors and plasma samples.

  • Prepare tumor extracts and analyze for STAT3 phosphorylation and expression by Western blot.[5]

Experimental Workflow: CWR22 Xenograft Model

CWR22_Workflow cluster_tumor_establishment Tumor Establishment cluster_treatment_phase Treatment Phase cluster_endpoint_analysis Endpoint Analysis Cell_Culture CWR22 Cell Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Implantation->Tumor_Growth_Monitoring Randomization Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization Dosing Oral Dosing with this compound (e.g., 30 mg/kg, b.i.d.) Randomization->Dosing Tumor_Measurement Regular Tumor Volume Measurement Dosing->Tumor_Measurement Tumor_Excision Tumor Excision Tumor_Measurement->Tumor_Excision PD_Analysis Pharmacodynamic Analysis (pSTAT3) Tumor_Excision->PD_Analysis

Caption: Workflow for the CWR22 xenograft model study.

Conclusion

This compound demonstrates significant antitumor efficacy in preclinical xenograft models of colorectal and prostate cancer. The protocols outlined in these application notes provide a comprehensive guide for researchers to investigate the therapeutic potential of this selective JAK2 inhibitor. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the further development of targeted cancer therapies.

References

Application Notes and Protocols for Immunohistochemistry in CEP-33779 Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance and protocols for performing immunohistochemistry (IHC) on tissues treated with CEP-33779, a selective inhibitor of Janus kinase 2 (JAK2). This compound exerts its therapeutic effects by blocking the JAK/STAT signaling pathway, which is crucial for the proliferation and survival of various cancer cells and is involved in inflammatory responses.[1][2] Consequently, IHC is a valuable method to assess the pharmacodynamic effects of this compound in preclinical and clinical tissue samples by visualizing the inhibition of downstream signaling molecules.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of JAK2, a key enzyme in the signaling cascade initiated by various cytokines and growth factors.[1] Inhibition of JAK2 by this compound prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][2] Activated STAT proteins typically dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, survival, and inflammation. By inhibiting this pathway, this compound can induce regression of established tumors and reduce inflammatory responses.[1][2]

Data Presentation

The efficacy of this compound in modulating cellular functions and inflammatory responses has been demonstrated in preclinical studies. The following tables summarize key quantitative data from a study investigating the effect of this compound on lipopolysaccharide (LPS)-induced inflammatory responses in macrophages. While not direct IHC data from FFPE tissues, these results demonstrate the biological activity of the compound, which can be correlated with IHC readouts of target engagement.

Table 1: Effect of this compound on Macrophage Phagocytic Activity

Treatment GroupPhagocytic Index (PI)% Reversal of LPS-induced Inhibition
Control90N/A
LPS25N/A
LPS + this compound (3000 nM)65~59%

Data adapted from a study on alveolar macrophages. The phagocytic index is a measure of the phagocytic capacity of the cells.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF) of LPS-induced ALI mice

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
ControlUndetectableUndetectable
ALI (LPS)~1500~4000
ALI + this compound (25 mg/kg)~800~2000
ALI + this compound (50 mg/kg)~500~1500

Data represents approximate values derived from published graphical data and illustrates a dose-dependent reduction in inflammatory cytokines.

Visualization of Signaling Pathways and Experimental Workflows

To facilitate understanding, the following diagrams illustrate the this compound mechanism of action and the recommended IHC workflow.

CEP33779_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT3_5 STAT3/STAT5 JAK2->STAT3_5 Phosphorylation pSTAT3_5 pSTAT3/pSTAT5 (Dimerization) STAT3_5->pSTAT3_5 Gene_Transcription Gene Transcription (Proliferation, Survival, Inflammation) pSTAT3_5->Gene_Transcription Translocation CEP33779 This compound CEP33779->JAK2 Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

Caption: this compound inhibits the JAK2/STAT signaling pathway.

IHC_Workflow Start Start: FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-Induced) Deparaffinization->Antigen_Retrieval Blocking Blocking (Endogenous Peroxidase & Non-specific Binding) Antigen_Retrieval->Blocking Primary_Antibody Primary Antibody Incubation (e.g., anti-pSTAT3) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection Detection with Chromogen (DAB) Secondary_Antibody->Detection Counterstaining Counterstaining (Hematoxylin) Detection->Counterstaining Dehydration_Mounting Dehydration & Mounting Counterstaining->Dehydration_Mounting Analysis Microscopic Analysis & Scoring (H-Score) Dehydration_Mounting->Analysis

Caption: Immunohistochemistry workflow for this compound treated tissues.

Experimental Protocols

This section provides a detailed protocol for the immunohistochemical detection of phosphorylated STAT3 (p-STAT3) in formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound. This protocol can be adapted for other phospho-proteins in the JAK/STAT pathway, such as p-STAT5.

Materials and Reagents:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 1% BSA or 5% normal goat serum in TBS-T)

  • Primary antibody against p-STAT3 (e.g., Rabbit anti-p-STAT3)

  • HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • DAB (3,3'-Diaminobenzidine) chromogen substrate kit

  • Hematoxylin

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5-10 minutes each).

    • Rehydrate through a graded series of ethanol:

      • 100% ethanol (2 changes for 3-5 minutes each).

      • 95% ethanol (2 changes for 3-5 minutes each).

      • 70% ethanol (1 change for 3-5 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer.

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with Tris-buffered saline with Tween 20 (TBS-T).

  • Blocking Endogenous Peroxidase:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse with TBS-T.

  • Blocking Non-specific Binding:

    • Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-p-STAT3 antibody to its optimal concentration in Blocking Buffer.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with TBS-T (3 changes for 5 minutes each).

    • Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides with TBS-T (3 changes for 5 minutes each).

    • Prepare and apply the DAB chromogen substrate according to the manufacturer's instructions.

    • Monitor the color development under a microscope (typically 1-10 minutes).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through a graded series of ethanol (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Controls:

  • Positive Control: A tissue known to express high levels of p-STAT3.

  • Negative Control (Vehicle-treated): Tissue from a subject treated with the vehicle used to deliver this compound to establish baseline p-STAT3 levels.

  • Negative Control (No Primary Antibody): A slide incubated with Blocking Buffer instead of the primary antibody to check for non-specific binding of the secondary antibody.

Data Analysis and Interpretation:

The staining intensity and the percentage of positive cells can be semi-quantitatively assessed using a scoring system such as the H-score. The H-score is calculated as follows:

H-score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]

A significant reduction in the H-score for p-STAT3 in this compound-treated tissues compared to vehicle-treated controls would indicate effective target engagement and pharmacodynamic activity of the inhibitor.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of CEP-33779 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic profile of CEP-33779, a selective JAK2 inhibitor, in mice. Detailed protocols for in vivo studies and bioanalytical methods are included to guide researchers in their drug development efforts.

Pharmacokinetic Data of this compound in Mice

The pharmacokinetic parameters of this compound in mice have been evaluated following both intravenous and oral administration. The compound exhibits measurable oral exposure and a moderate half-life. A summary of the key pharmacokinetic parameters is presented in the table below.

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)Half-life (t½) (hr)Volume of Distribution (Vd) (L/kg)
Intravenous-----12.6
Oral10~200~2~80033--
Oral30~600~2~2400---
Oral55~1100~2~4500---

Note: Cmax, Tmax, and AUC values for oral administration are estimated from graphical data presented in Diacovo et al., 2011.[1]

Experimental Protocols

In Vivo Dosing and Sample Collection

This protocol describes the oral administration of this compound to mice and subsequent blood sample collection for pharmacokinetic analysis.

a. Materials:

  • This compound

  • Vehicle (e.g., PEG400 with 1% DMSO)

  • Mice (e.g., BALB/c or as per study design)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Heparinized blood collection tubes (e.g., EDTA or lithium heparin)

  • Centrifuge

  • Pipettes and sterile tips

  • -80°C freezer

b. Dosing Solution Preparation:

  • Prepare a stock solution of this compound in 100% DMSO.

  • For oral administration, suspend the stock solution in PEG400 to achieve the final desired concentration and a final DMSO concentration of 1%.[1] For example, to prepare a 10 mg/mL dosing solution, add 100 µL of a 100 mg/mL DMSO stock to 900 µL of PEG400.

  • Vortex the solution thoroughly before each use to ensure a uniform suspension.

c. Oral Administration (Gavage):

  • Accurately weigh each mouse to determine the correct dosing volume. The typical dosing volume should not exceed 10 mL/kg.

  • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.

  • Carefully insert the ball-tipped gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.

  • Slowly administer the calculated volume of the this compound suspension.

  • Withdraw the needle gently and return the mouse to its cage.

  • Observe the animal for any signs of distress post-administration.

d. Blood Sample Collection:

  • At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), collect blood samples via an appropriate method (e.g., retro-orbital sinus, saphenous vein, or terminal cardiac puncture).

  • Collect approximately 50-100 µL of blood into heparinized tubes.

  • Place the blood samples on ice immediately after collection.

  • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully collect the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.

  • Store the plasma samples at -80°C until bioanalysis.

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling prep_solution Prepare Dosing Solution (this compound in Vehicle) weigh_mouse Weigh Mouse & Calculate Dose prep_solution->weigh_mouse oral_gavage Oral Gavage weigh_mouse->oral_gavage blood_collection Blood Collection (Time Points) oral_gavage->blood_collection centrifuge Centrifugation blood_collection->centrifuge plasma_separation Plasma Separation centrifuge->plasma_separation storage Store Plasma at -80°C plasma_separation->storage

Experimental workflow for in vivo pharmacokinetic studies of this compound in mice.
Bioanalytical Method for Quantification of this compound in Mouse Plasma

This protocol outlines a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in mouse plasma. This method is based on established procedures for other small molecule JAK2 inhibitors and should be validated according to regulatory guidelines.

a. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled this compound)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Mouse plasma (blank)

  • LC-MS/MS system (e.g., Triple Quadrupole)

b. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.

  • To 50 µL of each plasma sample, standard, and quality control sample, add 150 µL of ACN containing the internal standard.

  • Vortex the samples for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

c. LC-MS/MS Conditions:

ParameterRecommended Condition
Chromatography
LC ColumnC18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
GradientStart with 5% B, ramp to 95% B, hold, and re-equilibrate.
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsTo be determined by direct infusion of this compound and IS
Ion Source Temp.e.g., 500°C
IonSpray Voltagee.g., 5500 V

d. Method Validation: The bioanalytical method should be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to the latest FDA or other relevant regulatory guidelines.

Signaling Pathway

This compound is a selective inhibitor of Janus kinase 2 (JAK2). The JAK/STAT signaling pathway is crucial for transducing signals from cytokines and growth factors, which play a key role in inflammation and cell proliferation. By inhibiting JAK2, this compound blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. This inhibition disrupts the downstream signaling cascade that is often dysregulated in various inflammatory diseases and cancers.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine/ Growth Factor receptor Receptor cytokine->receptor Binds JAK2 JAK2 receptor->JAK2 Activates STAT STAT3/STAT5 JAK2->STAT Phosphorylates pSTAT pSTAT3/pSTAT5 (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus gene_transcription Gene Transcription (Inflammation, Proliferation) DNA->gene_transcription Initiates CEP33779 This compound CEP33779->JAK2 Inhibits

Mechanism of action of this compound in the JAK2/STAT signaling pathway.

References

Application Notes and Protocols: Long-Term Stability of CEP-33779 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-33779 is a potent and selective, orally bioavailable inhibitor of Janus kinase 2 (JAK2) with an IC50 of 1.8 nM.[1][2][3] It demonstrates significant selectivity for JAK2 over other members of the JAK family, with over 40-fold selectivity against JAK1 and over 800-fold against TYK2.[1] this compound has been investigated for its therapeutic potential in various conditions, including rheumatoid arthritis and cancer, primarily through its modulation of the JAK2/STAT signaling pathway.[4][5][6] Given its use in a variety of experimental settings, understanding the long-term stability of this compound in solution is critical for ensuring accurate and reproducible results.

These application notes provide a summary of the available data on the stability of this compound in solution, protocols for its preparation and storage, and a general workflow for assessing its long-term stability.

Data Presentation: Stability of this compound

The stability of this compound is dependent on its form (powder or solution) and the storage conditions. The following table summarizes the recommended storage and stability information based on available data.

FormSolventStorage TemperatureDurationNotes
Powder N/A-20°C≥ 4 yearsDry and dark conditions are recommended.[6][7]
N/A0 - 4°CDays to weeksFor short-term storage.[6]
Stock Solution DMSO-80°C1 yearAliquot to avoid repeated freeze-thaw cycles.[1]
DMSO-80°C2 yearsUse within 2 years when stored at -80°C.[2]
DMSO-20°C1 month[1]
DMSO-20°C1 yearUse within 1 year when stored at -20°C.[2]
Working Solution VariousN/ASame dayIt is recommended to prepare fresh for in vivo experiments.[2]

Solubility:

  • DMSO: 50 mg/mL[7] or 93 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM, 50 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[2]

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-to-mid-term storage or at -80°C for long-term storage.[1][2]

Protocol 2: Preparation of this compound Working Solution for In Vivo Studies

This protocol provides an example of preparing a working solution for oral administration in animal models.[4]

Materials:

  • This compound stock solution in DMSO

  • PEG400 (Polyethylene glycol 400)

  • Sterile, conical tubes

  • Vortex mixer

Procedure:

  • Calculate the required volume of this compound stock solution based on the desired final concentration and dosing volume.

  • In a sterile conical tube, add the calculated volume of the DMSO stock solution. The final concentration of DMSO should be kept low (e.g., 1%).[4]

  • Add the required volume of PEG400 to the tube.

  • Vortex the solution thoroughly to ensure it is a homogenous suspension.

  • This working solution should be prepared fresh on the day of use for optimal results.[2]

Mandatory Visualizations

Signaling Pathway of this compound Inhibition

The primary mechanism of action of this compound is the inhibition of the JAK2 kinase. This prevents the phosphorylation and subsequent activation of STAT (Signal Transducer and Activator of Transcription) proteins, which are crucial for the downstream signaling of various cytokines and growth factors involved in inflammation and cell proliferation.[1][4]

CEP33779_Pathway This compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT (dimer) STAT->pSTAT Dimerization Gene_Expression Gene Expression (Inflammation, Proliferation) pSTAT->Gene_Expression Translocation & Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor CEP33779 This compound CEP33779->JAK2 Inhibition

Caption: Inhibition of the JAK2/STAT signaling pathway by this compound.

Experimental Workflow for Stability Assessment

A systematic approach is necessary to determine the long-term stability of this compound in a specific solvent and storage condition. The following workflow outlines the key steps for such a study.

Stability_Workflow General Workflow for Stability Assessment Start Start Prep_Solution Prepare this compound Solution in Test Solvent Start->Prep_Solution Aliquot Aliquot Samples Prep_Solution->Aliquot Store Store at Defined Temperature(s) Aliquot->Store Time_Points Time Point Reached? Store->Time_Points Time_Points->Store No Analysis Analyze Sample (e.g., HPLC, LC-MS) Time_Points->Analysis Yes Compare Compare with T=0 and Reference Standard Analysis->Compare Data_Eval Evaluate Degradation and Purity Compare->Data_Eval Data_Eval->Time_Points End End Data_Eval->End Final Time Point

Caption: Experimental workflow for assessing the long-term stability of this compound.

Conclusion

The provided information indicates that this compound is stable for extended periods as a dry powder when stored at -20°C. In DMSO, its stability is dependent on the storage temperature, with -80°C offering longer-term stability than -20°C. For in vivo applications, it is crucial to prepare working solutions fresh daily to ensure consistent efficacy. For novel formulations or extended experimental timelines, it is recommended that researchers conduct their own stability studies using a workflow similar to the one outlined above to validate the integrity of the compound under their specific experimental conditions.

References

Application Notes and Protocols for CEP-33779 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-33779 is a potent and selective, orally bioavailable inhibitor of Janus kinase 2 (JAK2)[1][2]. It demonstrates high selectivity for JAK2 with an IC50 of 1.8 nM, showing significantly less activity against other JAK family members like JAK1 (>40-fold selectivity) and TYK2 (>800-fold selectivity)[3]. The JAK/STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms, inflammatory diseases, and cancers[2][4]. This compound exerts its effects by inhibiting the phosphorylation of downstream STAT proteins, primarily STAT3 and STAT5, thereby modulating the expression of target genes involved in inflammation and cell growth[2]. These application notes provide detailed protocols and guidelines for the utilization of this compound in primary cell culture systems.

Data Presentation

In Vitro Efficacy and Potency of this compound
ParameterValueCell Type/SystemReference
IC50 (JAK2) 1.8 ± 0.6 nMIsolated human enzyme[1][2]
IC50 (JAK1) >72 nMCell-free assay[3]
IC50 (TYK2) >1440 nMCell-free assay[3]
IC50 (JAK2, cellular) 61 nMTF-1 cells (FRET-based assay)[3]
Effective Concentration < 3 µMHEL92 cells (inhibition of pSTAT5)[3]
Effective Concentration 10 - 3000 nMMH-S cells (murine alveolar macrophages)[5]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the JAK2 signaling pathway. Upon binding of cytokines (e.g., IL-6, IFNγ) to their receptors, JAK2 is activated via autophosphorylation. Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAK2, dimerize, and translocate to the nucleus to regulate gene transcription. This compound blocks the initial JAK2 autophosphorylation and subsequent downstream events.

CEP33779_Pathway Cytokine Cytokine (e.g., IL-6, IFNγ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2_inactive JAK2 Receptor->JAK2_inactive Activates JAK2_active p-JAK2 JAK2_inactive->JAK2_active Autophosphorylation STAT_inactive STAT JAK2_active->STAT_inactive Phosphorylates STAT_active p-STAT Dimer STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation GeneTranscription Gene Transcription (Inflammation, Proliferation) Nucleus->GeneTranscription Regulates CEP33779 This compound CEP33779->JAK2_inactive Inhibits

Caption: Mechanism of this compound in the JAK2/STAT signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO. A 10 mM stock is recommended. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.63 mg of this compound (Molecular Weight: 462.57 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: General Protocol for Treating Primary Cells with this compound

Materials:

  • Primary cells of interest in culture

  • Complete cell culture medium appropriate for the primary cell type

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Plate the primary cells at the desired density in the appropriate culture vessel and allow them to adhere and stabilize overnight, or as required by the specific cell type.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a final DMSO concentration below 0.1% to minimize solvent-induced cytotoxicity.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period. Incubation times can range from a few hours to several days depending on the experimental endpoint. For signaling studies (e.g., phosphorylation), shorter incubation times (e.g., 1-4 hours) are typical. For functional assays (e.g., proliferation, cytokine secretion), longer incubation times (e.g., 24-72 hours) may be necessary.

  • Downstream Analysis: Following incubation, harvest the cells or cell supernatants for downstream analysis, such as Western blotting, ELISA, flow cytometry, or cell viability assays.

Protocol 3: Inhibition of Inflammatory Response in Primary Macrophages

This protocol is adapted from a study using the MH-S murine alveolar macrophage cell line and can serve as a starting point for primary macrophages[5].

Materials:

  • Primary macrophages (e.g., bone marrow-derived macrophages)

  • Complete macrophage culture medium (e.g., DMEM with 10% FBS, L-glutamine, and M-CSF)

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Reagents for downstream analysis (e.g., ELISA for TNF-α, IL-6; Western blot for p-STAT1)

Experimental Workflow:

Macrophage_Workflow Start Seed Primary Macrophages Pretreat Pre-treat with this compound (10 nM - 3000 nM) for 1-2 hours Start->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) for a specified duration Pretreat->Stimulate Analyze Analyze Inflammatory Response Stimulate->Analyze Cytokine Measure Cytokine Secretion (ELISA) Analyze->Cytokine Signaling Assess Protein Phosphorylation (Western Blot) Analyze->Signaling

Caption: Experimental workflow for assessing this compound's effect on macrophages.

Procedure:

  • Seed primary macrophages in culture plates and allow them to adhere.

  • Pre-treat the cells with this compound at various concentrations (e.g., 10, 100, 1000, 3000 nM) for 1-2 hours[5].

  • Stimulate the macrophages with LPS (e.g., 1 µg/mL) for a duration appropriate for the endpoint (e.g., 2 hours for signaling, 24 hours for cytokine production)[5].

  • Collect the supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.

  • Lyse the cells to prepare protein extracts for Western blot analysis of phosphorylated STAT1 and total STAT1 to determine the extent of JAK2 pathway inhibition.

Protocol 4: Cell Viability Assay

Materials:

  • Primary cells treated with this compound

  • Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay kit)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 2.

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for colorimetric or luminescent signal development.

  • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Concluding Remarks

This compound is a valuable tool for investigating the role of the JAK2 signaling pathway in primary cell cultures. The provided protocols offer a framework for designing and executing experiments to explore its effects on cellular function and signaling. Researchers should optimize concentrations and incubation times for their specific primary cell type and experimental question. Careful consideration of appropriate controls, including vehicle controls, is essential for accurate data interpretation.

References

Troubleshooting & Optimization

Navigating the Challenges of CEP-33779 Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with CEP-33779, a potent and selective JAK2 inhibitor. Addressing the compound's notable solubility challenges in aqueous media is critical for successful experimentation. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to facilitate the effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. It is generally considered insoluble in water and ethanol.[1] However, it exhibits good solubility in dimethyl sulfoxide (DMSO).[1][2][3]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare stock solutions of this compound in high-quality, anhydrous DMSO.[1] To minimize the impact of moisture absorption by DMSO, which can reduce the solubility of this compound, it is crucial to use fresh, unopened DMSO.[1] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: Can I dissolve this compound directly in my aqueous experimental buffer?

A3: Direct dissolution in aqueous buffers is not recommended and will likely result in precipitation. Due to its low aqueous solubility, this compound requires a specific dissolution strategy, typically involving an initial stock in an organic solvent like DMSO, followed by dilution into the final aqueous medium.

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective inhibitor of Janus kinase 2 (JAK2).[4][5] By inhibiting JAK2, it blocks the phosphorylation of downstream signaling proteins, primarily Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[4][5] This inhibition disrupts the JAK/STAT signaling pathway, which is crucial for the signaling of various cytokines and growth factors involved in cell proliferation, differentiation, and immune responses.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers may encounter several challenges when preparing this compound for experiments. This guide provides a structured approach to troubleshooting common solubility problems.

Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous media.

Cause: The low aqueous solubility of this compound can cause it to precipitate out of solution when the concentration of the organic solvent (DMSO) is significantly reduced upon dilution in an aqueous buffer.

Solutions:

  • Optimize the final DMSO concentration: Aim to keep the final concentration of DMSO in your experimental medium as high as is tolerable for your specific cell line or experimental system, typically not exceeding 0.5-1%.

  • Use a co-solvent system for in vivo studies: For animal studies, a multi-component solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][6]

  • Step-wise dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes help to keep the compound in solution.

  • Gentle warming and sonication: Briefly warming the solution to 37°C and using a sonicator can aid in redissolving small amounts of precipitate. However, be cautious about the thermal stability of the compound.

Issue 2: Inconsistent results or lower than expected potency in cellular assays.

Cause: This could be due to the precipitation of this compound in the cell culture medium, leading to a lower effective concentration than intended.

Solutions:

  • Visual inspection: Before adding the compound to your cells, carefully inspect the diluted solution for any signs of precipitation.

  • pH of the medium: The solubility of this compound is pH-dependent. It has been shown to be soluble in 0.1N HCl, suggesting that a more acidic environment can improve its solubility.[7] Consider if the pH of your culture medium can be slightly adjusted without negatively impacting your cells.

  • Prepare fresh dilutions: Always prepare fresh dilutions of this compound from your DMSO stock solution immediately before each experiment.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilitySource
DMSO50 mg/mL[2]
DMSO93 mg/mL[1]
DMSO≥23.15 mg/mL (with gentle warming)[8]
WaterInsoluble[1]
EthanolInsoluble[1]
0.1N HCl (aqueous)Soluble[7]

Key Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO (freshly opened).

  • Calculation: The molecular weight of this compound is 462.57 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 4.6257 mg of this compound in 1 mL of DMSO.

  • Procedure:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.

Preparation of an In Vivo Formulation

This protocol provides a method to prepare a clear solution of this compound for oral administration in animal models.

  • Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).

  • Procedure (for a final concentration of ≥ 2.5 mg/mL): [6]

    • Prepare a 25 mg/mL stock solution of this compound in DMSO.

    • To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix again until the solution is clear.

    • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix well.

    • This formulation should be prepared fresh and used promptly.

Visualizing the Mechanism of Action and Experimental Workflow

This compound Inhibition of the JAK2/STAT3 Signaling Pathway

CEP33779_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive recruits JAK2_active JAK2 (active) (Phosphorylated) JAK2_inactive->JAK2_active autophosphorylation STAT3_inactive STAT3 (inactive) JAK2_active->STAT3_inactive phosphorylates STAT3_active STAT3 (active) (Phosphorylated) STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer dimerization DNA DNA STAT3_dimer->DNA translocates to nucleus & binds DNA CEP33779 This compound CEP33779->JAK2_active inhibits Gene_Expression Target Gene Expression DNA->Gene_Expression activates transcription

Experimental Workflow for Preparing this compound Working Solutions

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Start Weigh this compound Powder Dissolve Dissolve in Anhydrous DMSO Start->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Dilute Dilute Stock in Aqueous Buffer Stock->Dilute Check Check for Precipitation Dilute->Check Ready Ready for Experiment Check->Ready No Troubleshoot Troubleshoot (e.g., adjust pH, use co-solvents) Check->Troubleshoot Yes Troubleshoot->Dilute Re-prepare

By following the guidance in this technical support center, researchers can more effectively manage the solubility challenges associated with this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Optimizing CEP-33779 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of CEP-33779 for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2][3][4] Its primary mechanism of action is to block the kinase activity of JAK2, which is a critical enzyme in the signaling pathways of several proinflammatory cytokines such as interleukin-6 (IL-6), interferon-γ (IFNγ), and IL-12.[2] By inhibiting JAK2, this compound prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2][5] This disruption of the JAK/STAT signaling pathway ultimately leads to reduced inflammation and cell proliferation.[2][4]

Q2: What are the recommended starting concentrations for cell-based assays?

The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. However, based on published data, a general starting range can be recommended. For in vitro cellular assays, concentrations typically range from low nanomolar (nM) to low micromolar (µM). For example, in HEL92 cells, this compound has been shown to inhibit the phosphorylation of STAT5 in a concentration-dependent manner at concentrations below 3 µM.[1] A good starting point for many cell-based functional assays is around the IC50 value for the target cell line, if known. For TF-1 cells, the IC50 for inhibition of JAK2 has been reported to be 61 nM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically supplied as a crystalline solid and is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mg/mL.[4] To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO. For long-term storage, it is recommended to store the stock solution at -20°C.[4] When preparing working solutions for cell culture, it is crucial to ensure that the final concentration of DMSO in the media is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the primary cellular targets of this compound?

The primary cellular target of this compound is JAK2, with a reported IC50 of 1.8 nM in cell-free assays.[1][3] It exhibits significant selectivity for JAK2 over other members of the JAK family, with over 40-fold selectivity against JAK1 and over 800-fold selectivity against TYK2.[1][6] While its main activity is through the JAK/STAT pathway, some studies have also indicated that this compound can inhibit the function of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells.[7]

Troubleshooting Guide

Q1: I am not observing any effect of this compound in my cell-based assay. What are some potential reasons?

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or assay. It is crucial to perform a dose-response experiment, typically ranging from 1 nM to 10 µM, to determine the optimal effective concentration.

  • Cell Line Resistance: Some cell lines may be inherently resistant to JAK2 inhibition or may have alternative signaling pathways that compensate for the inhibition of the JAK/STAT pathway.

  • Compound Degradation: Ensure that the this compound stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles, which can lead to degradation.

  • Assay-Specific Issues: The endpoint of your assay may not be sensitive to the effects of JAK2 inhibition. Consider using an assay that directly measures the phosphorylation of STAT3 or STAT5 as a positive control for this compound activity.

Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. How can I address this?

  • DMSO Toxicity: High concentrations of the solvent DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.1%.

  • Off-Target Effects: While this compound is highly selective for JAK2, at very high concentrations, it may have off-target effects that can lead to cytotoxicity. Refer to the dose-response curve to identify a concentration that inhibits JAK2 signaling without causing significant cell death.

  • Cell Line Sensitivity: Some cell lines are more sensitive to perturbations in the JAK/STAT pathway, and inhibition of this pathway may lead to apoptosis. Consider using a lower concentration range or a different cell line if possible.

Quantitative Data Summary

The following table summarizes the reported IC50 values of this compound in various contexts.

Target/Cell LineAssay TypeIC50 ValueReference
JAK2 (human enzyme)Cell-free kinase assay1.8 nM[1][3]
JAK3 (human enzyme)Cell-free kinase assay150 nM[3]
TF-1 cellsInhibition of JAK261 nM[3]

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using a Cell Proliferation Assay (e.g., MTT/MTS)

This protocol provides a general framework for determining the optimal concentration of this compound for inhibiting cell proliferation.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period that is relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Proliferation Assay: After the incubation period, perform a cell proliferation assay such as MTT or MTS according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value, which represents the concentration of this compound that inhibits cell proliferation by 50%.

Visualizations

CEP33779_Signaling_Pathway Cytokine Proinflammatory Cytokines (e.g., IL-6, IFNγ) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT3 / STAT5 JAK2->STAT Phosphorylation CEP33779 This compound CEP33779->JAK2 Inhibition pSTAT pSTAT3 / pSTAT5 (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression

Caption: this compound inhibits the JAK2/STAT signaling pathway.

Experimental_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound treat_cells Treat cells with this compound and vehicle control prepare_compound->treat_cells incubate Incubate for desired time period (e.g., 48h) treat_cells->incubate assay Perform cell-based assay (e.g., MTT, Western Blot) incubate->assay analyze Analyze data and determine IC50 assay->analyze end End analyze->end

Caption: Workflow for determining the optimal this compound concentration.

References

CEP-33779 off-target effects in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of CEP-33779 in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of Janus kinase 2 (JAK2) with an IC50 of 1.8 nM.[1][2] Its primary on-target effect is the inhibition of the JAK2/STAT3 signaling pathway.[3][4] This pathway is often constitutively activated in various cancers and is crucial for tumor cell proliferation, survival, and angiogenesis.[3] Inhibition of JAK2 by this compound leads to decreased phosphorylation of downstream targets, including STAT3 and STAT5.[1][4]

Q2: What are the known off-target effects of this compound in cancer cells?

A2: A significant off-target effect of this compound is the inhibition of P-glycoprotein (P-gp), a drug efflux pump that is often overexpressed in multidrug-resistant (MDR) cancer cells.[2][5] By inhibiting P-gp, this compound can increase the intracellular concentration of chemotherapeutic drugs, thereby sensitizing resistant cancer cells to treatment.[2][5]

Q3: How does this compound-mediated P-gp inhibition affect cancer cells?

A3: In P-gp overexpressing MDR cancer cells, this compound has been shown to:

  • Increase the intracellular accumulation of P-gp substrate drugs (e.g., doxorubicin, vincristine).[2][5]

  • Sensitize resistant cells to the cytotoxic effects of these drugs.[5]

  • Induce G2 cell cycle arrest and upregulate the DNA damage marker pH2AX when used in combination with vincristine.[5]

Q4: Does the P-gp inhibitory effect of this compound occur in all cancer cells?

A4: The sensitizing effect of this compound on chemotherapy is specific to cancer cells that overexpress P-gp and exhibit multidrug resistance.[5] In sensitive parental cancer cell lines that do not overexpress P-gp, this effect is not observed.[5]

Q5: Are there other kinases significantly inhibited by this compound?

A5: this compound is highly selective for JAK2. It demonstrates greater than 40-fold selectivity against JAK1 and over 800-fold selectivity against TYK2.[4][6] While it can inhibit STAT3 phosphorylation, this is considered to be primarily mediated through its potent inhibition of the upstream kinase, JAK2, rather than direct inhibition of other kinases like SRC or EGFR.[4]

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Unexpected cytotoxicity in multidrug-resistant (MDR) cell lines at low concentrations of this compound when co-administered with a known P-gp substrate chemotherapeutic agent. This compound is inhibiting P-gp, leading to increased intracellular concentration and toxicity of the co-administered drug.1. Perform a dose-response matrix experiment with varying concentrations of both this compound and the chemotherapeutic agent to determine the synergistic effect. 2. Measure the intracellular accumulation of the chemotherapeutic agent in the presence and absence of this compound using a fluorescent substrate of P-gp (e.g., Rhodamine 123) and flow cytometry. 3. Western blot for P-gp expression to confirm its presence in your cell line.
No effect on STAT3 phosphorylation after treatment with this compound in a specific cancer cell line. The cancer cell line may have a JAK2-independent mechanism of STAT3 activation (e.g., through SRC, EGFR, or other kinases).[4]1. Confirm the presence of JAK2 in your cell line via Western blot. 2. Investigate the activity of other potential upstream activators of STAT3 in your cell line. 3. Consider using a direct STAT3 inhibitor as a positive control.
Variability in the anti-proliferative effects of this compound across different cancer cell lines. The dependency of cancer cell lines on the JAK2/STAT3 pathway for proliferation and survival varies.1. Profile the baseline activation status of the JAK2/STAT3 pathway in your panel of cell lines by measuring phosphorylated STAT3 levels. 2. Correlate the sensitivity to this compound with the level of p-STAT3.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeReference
JAK21.8Cell-free[1]
JAK1>72Cell-free[4]
TYK2>1440Cell-free[4]

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated STAT5 (pSTAT5) Inhibition

This protocol is adapted from studies demonstrating the on-target activity of this compound.[4]

  • Cell Culture and Treatment:

    • Culture HEL92 cells in appropriate media.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3 µM) for 1 hour in serum-free media.[4] A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a Triton X-100-based lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and resolve by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pSTAT5 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total STAT5 and a loading control (e.g., GAPDH or β-actin).

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using a Fluorescent Substrate

This protocol is a general method to assess the off-target P-gp inhibitory activity of this compound.

  • Cell Culture and Treatment:

    • Culture a P-gp overexpressing cancer cell line (e.g., KBV20C) and its sensitive parental counterpart.

    • Pre-incubate cells with this compound at various concentrations for 1-2 hours. Include a known P-gp inhibitor (e.g., verapamil) as a positive control and a vehicle control.

  • Fluorescent Substrate Loading:

    • Add a fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM) to the media and incubate for an additional 30-60 minutes.

  • Flow Cytometry Analysis:

    • Wash the cells with ice-cold PBS.

    • Resuspend cells in PBS and analyze by flow cytometry, measuring the mean fluorescence intensity.

  • Data Interpretation:

    • An increase in intracellular fluorescence in the this compound-treated cells compared to the vehicle control indicates inhibition of P-gp-mediated efflux.

Visualizations

CEP_33779_On_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Dimerization Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) pSTAT3->Gene_Expression Translocation Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor CEP_33779 This compound CEP_33779->JAK2 CEP_33779_Off_Target_Effect cluster_membrane Cell Membrane of MDR Cancer Cell Pgp P-glycoprotein (P-gp) Chemotherapy Chemotherapeutic Drug (e.g., Vincristine) Pgp->Chemotherapy Extracellular Chemotherapy->Pgp Efflux Cell_Death Increased Cytotoxicity & Cell Death Chemotherapy->Cell_Death Intracellular Accumulation CEP_33779 This compound CEP_33779->Pgp Inhibition Troubleshooting_Workflow Start Unexpected Cytotoxicity with Chemo Co-treatment Check_Pgp Is the cell line known to overexpress P-gp? Start->Check_Pgp Confirm_Pgp Confirm P-gp expression (Western Blot) Check_Pgp->Confirm_Pgp Yes / Unsure Conclusion_Off Cytotoxicity is likely due to another mechanism or synergy Check_Pgp->Conclusion_Off No Measure_Efflux Measure drug accumulation/efflux (Rhodamine 123 Assay) Confirm_Pgp->Measure_Efflux Conclusion_On Cytotoxicity is likely due to P-gp inhibition by this compound Measure_Efflux->Conclusion_On

References

CEP-33779 inconsistent results in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CEP-33779 in vitro. The information is designed to address potential inconsistencies in experimental results and offer guidance on best practices for using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2).[1][2][3] In cell-free assays, it has an IC50 value of approximately 1.8 nM for JAK2.[1][2][3] Its selectivity for JAK2 is significantly higher than for other JAK family members, being over 40-fold more selective against JAK1 and over 800-fold against TYK2.[1][4] By inhibiting JAK2, this compound blocks the phosphorylation of downstream signaling proteins, primarily Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1][2]

Q2: I am observing different IC50 values in my experiments compared to published data. Why might this be?

Discrepancies in IC50 values can arise from several factors:

  • Assay System: IC50 values obtained from cell-free enzymatic assays are typically lower than those from cell-based assays. This is because cell-based assays involve additional complexities such as cell membrane permeability, intracellular ATP concentrations, and potential for drug efflux.

  • Cell Line: The specific cell line used can significantly impact the observed potency. Factors such as the expression level of JAK2, the status of downstream signaling pathways, and the presence of drug resistance mechanisms can all influence the effectiveness of this compound.

  • Experimental Conditions: Variations in experimental parameters such as cell density, serum concentration in the media, incubation time, and the specific assay endpoint being measured can all contribute to different IC50 values. For example, inhibition of STAT5 phosphorylation in HEL92 cells was observed after a 1-hour incubation in serum-free media.[2]

  • Compound Handling: The solubility and stability of this compound in your experimental buffer are critical. It is highly soluble in DMSO.[5] Ensure the compound is fully dissolved and avoid repeated freeze-thaw cycles.

Q3: Are there any known off-target effects of this compound that could influence my results?

Yes, this compound has been shown to inhibit P-glycoprotein (P-gp), a drug efflux pump that is often overexpressed in multidrug-resistant (MDR) cancer cells.[6][7] This inhibition can lead to increased intracellular accumulation of other compounds that are P-gp substrates.[3] If you are working with MDR cell lines or co-administering this compound with other drugs, this off-target effect could significantly impact your results, potentially sensitizing cells to other treatments.[6]

Troubleshooting Guide

Issue: High Variability in Replicate Wells
Potential Cause Troubleshooting Step
Incomplete Dissolution of this compound Ensure the compound is fully dissolved in DMSO before further dilution in aqueous media. Visually inspect for any precipitate.
Uneven Cell Seeding Ensure a single-cell suspension before plating and use appropriate techniques to avoid clumping and ensure even distribution of cells across the plate.
Edge Effects on Assay Plate Avoid using the outer wells of the assay plate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent technique.
Issue: Lower than Expected Potency (High IC50)
Potential Cause Troubleshooting Step
High Serum Concentration Serum proteins can bind to small molecules, reducing their effective concentration. Try reducing the serum concentration or using serum-free media for the duration of the drug treatment, if compatible with your cell line.[2]
Short Incubation Time The inhibitory effect may be time-dependent. Consider increasing the incubation time with this compound.
High Cell Density A high cell density can lead to a higher concentration of the target protein, potentially requiring more inhibitor to achieve the same effect. Optimize your cell seeding density.
P-gp Mediated Efflux If using a cell line known to express P-gp, the compound may be actively transported out of the cells. Consider co-incubation with a P-gp inhibitor (like verapamil) as a control experiment to test this hypothesis.
Compound Degradation Ensure proper storage of the compound stock solution at -20°C.[5] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

Quantitative Data Summary

Parameter Value Assay System Reference
IC50 (JAK2) 1.8 ± 0.6 nMCell-free enzymatic assay[2][3]
IC50 (JAK1) >40-fold vs JAK2Cell-free enzymatic assay[2]
IC50 (TYK2) >800-fold vs JAK2Cell-free enzymatic assay[2]
IC50 (JAK3) 65-fold selectivity for JAK2Not specified[5]
IC50 (JAK2) 0.061 µMirf-bla TF-1 cells (FRET-based)[1]

Experimental Protocols

Protocol 1: In Vitro JAK2 Kinase Assay (Cell-Free)

This protocol is a generalized representation based on common methodologies.

  • Plate Coating: Coat a 96-well high-binding plate with a suitable substrate for JAK2, such as a biotinylated peptide.

  • Compound Preparation: Prepare a serial dilution of this compound in a buffer containing 20 mM HEPES (pH 7.2), 1 mM MnCl2, 0.1% BSA, and a final DMSO concentration of 2.5%.[3]

  • Kinase Reaction: Add recombinant human JAK2 enzyme and ATP (e.g., 0.2 µM) to each well to initiate the kinase reaction.[3] Incubate for a defined period (e.g., 20 minutes) at room temperature.[3]

  • Detection: Stop the reaction and detect the phosphorylated substrate. This can be achieved using a europium-labeled anti-phosphotyrosine antibody (e.g., PY100) and measuring time-resolved fluorescence.[3]

  • Data Analysis: Calculate the IC50 value by fitting the dose-response curve using appropriate software.

Protocol 2: Inhibition of STAT5 Phosphorylation in HEL92 Cells (Cell-Based)

This protocol is based on the methodology described for HEL92 cells.[2]

  • Cell Culture: Culture HEL92 cells in appropriate media and conditions.

  • Serum Starvation: Prior to the experiment, wash the cells and resuspend them in serum-free media for at least 1 hour.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound or vehicle control (DMSO) for 1 hour.[2]

  • Cell Lysis: Harvest the cells and lyse them using a Triton X-100-based lysis buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Resolve equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

    • Probe the membrane with primary antibodies against phosphorylated STAT5 (pSTAT5) and total STAT5.

    • Use appropriate secondary antibodies and a detection reagent to visualize the bands.

  • Data Analysis: Quantify the band intensities for pSTAT5 and total STAT5. Normalize the pSTAT5 signal to the total STAT5 signal and plot the results against the this compound concentration to determine the inhibitory effect.

Visualizations

CEP_33779_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 activates STAT5 STAT5 JAK2->STAT5 phosphorylates pSTAT5 pSTAT5 STAT5_dimer STAT5 Dimer pSTAT5->STAT5_dimer dimerizes GeneTranscription Gene Transcription (e.g., Proliferation, Survival) STAT5_dimer->GeneTranscription promotes CEP33779 This compound CEP33779->JAK2 inhibits Cytokine Cytokine Cytokine->CytokineReceptor binds

Caption: Mechanism of action of this compound in the JAK2/STAT5 signaling pathway.

Troubleshooting_Workflow start Inconsistent In Vitro Results with this compound check_variability High Variability in Replicates? start->check_variability check_potency Lower than Expected Potency? check_variability->check_potency No var_solubility Check Compound Solubility (Ensure full dissolution in DMSO) check_variability->var_solubility Yes pot_serum Assess Serum Concentration (Test lower/serum-free conditions) check_potency->pot_serum Yes end Consistent Results check_potency->end No var_seeding Review Cell Seeding Technique (Ensure even distribution) var_solubility->var_seeding var_pipetting Verify Pipetting Accuracy (Calibrate pipettes) var_seeding->var_pipetting var_pipetting->check_potency pot_incubation Optimize Incubation Time (Consider a time-course experiment) pot_serum->pot_incubation pot_density Evaluate Cell Density (Optimize seeding number) pot_incubation->pot_density pot_efflux Investigate P-gp Efflux (Use MDR cell lines? Test with P-gp inhibitor) pot_density->pot_efflux pot_efflux->end

Caption: Troubleshooting workflow for inconsistent this compound in vitro results.

References

How to minimize CEP-33779 off-target kinase inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CEP-33779, a potent and selective JAK2 inhibitor. Our resources are designed to help you minimize off-target kinase inhibition and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and selectivity profile of this compound?

A1: this compound is a highly selective, orally bioavailable inhibitor of Janus kinase 2 (JAK2) with an IC50 of 1.8 nM in cell-free assays.[1] It exhibits significant selectivity over other members of the JAK family, with over 40-fold selectivity against JAK1 and over 800-fold selectivity against TYK2.[1] A broad kinase panel screening of 402 kinases at a 1 µM concentration showed that this compound is highly selective, with only 9% of the panel being inhibited by more than 90%.[2]

Q2: What are the known off-target effects of this compound?

Q3: How can I minimize off-target effects in my cellular experiments?

A3: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound that effectively inhibits JAK2 signaling (e.g., by assessing STAT3/5 phosphorylation) in your specific cell system.

  • Employ orthogonal validation: Use a structurally unrelated JAK2 inhibitor to confirm that the observed phenotype is due to on-target inhibition.

  • Utilize genetic approaches: Employ techniques like siRNA or CRISPR/Cas9 to knock down JAK2 and verify that this recapitulates the pharmacological effects of this compound.

  • Perform cellular target engagement assays: Use methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that this compound is binding to JAK2 in your cells at the concentrations used.

Q4: I am observing a phenotype that is not consistent with JAK2 inhibition. What should I do?

A4: If you observe an unexpected phenotype, consider the following troubleshooting steps:

  • Confirm on-target engagement: Verify that this compound is inhibiting JAK2 signaling in your experiment by measuring the phosphorylation of downstream targets like STAT3 or STAT5.

  • Investigate known off-targets: Consider the potential role of P-glycoprotein inhibition in your observed phenotype, especially in the context of multidrug resistance or transport of other small molecules.

  • Characterize potential novel off-targets: If the phenotype persists and cannot be explained by known off-targets, you may need to perform broader off-target profiling, such as a kinome scan, to identify novel interactions.

Data Presentation

Table 1: this compound Inhibitory Activity against JAK Family Kinases

KinaseIC50 (nM)Selectivity vs. JAK2
JAK21.8-
JAK1>72>40-fold
JAK3150~83-fold
TYK2>1440>800-fold

Data compiled from multiple sources.[1][4]

Table 2: Interpreting Kinome Scan Selectivity Scores for this compound

Selectivity ScoreValueInterpretation
S(90)4020.09At 1 µM, 9% of the 402 kinases tested were inhibited by >90%.
S(99)4020.01At 1 µM, 1% of the 402 kinases tested were inhibited by >99%.

This indicates a high degree of selectivity for this compound across the kinome.[2]

Troubleshooting Guides

Issue 1: Inconsistent or no inhibition of STAT3/5 phosphorylation.

  • Possible Cause:

    • Suboptimal concentration of this compound.

    • Degradation of the compound.

    • Low JAK2 activity in the chosen cell line.

    • Issues with the Western blot protocol.

  • Troubleshooting Steps:

    • Optimize Concentration: Perform a dose-response experiment with a fresh dilution of this compound to determine the EC50 for pSTAT3/5 inhibition.

    • Check Compound Integrity: Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment.

    • Cell Line Validation: Confirm that your cell line expresses sufficient levels of JAK2 and that the pathway is active under your experimental conditions (e.g., cytokine stimulation).

    • Western Blot Controls: Include positive controls (e.g., cell lysates known to have high pSTAT3/5 levels) and negative controls (e.g., untreated cells) to validate your antibody and detection system.

Issue 2: Unexpected cellular toxicity or phenotype.

  • Possible Cause:

    • Off-target kinase inhibition.

    • Inhibition of P-glycoprotein affecting cellular homeostasis.

    • Compound precipitation at high concentrations.

  • Troubleshooting Steps:

    • Validate On-Target Effect: Use a structurally different JAK2 inhibitor or a genetic approach (siRNA/CRISPR) to confirm if the phenotype is JAK2-dependent.

    • Investigate P-gp Inhibition: If your cells express high levels of P-gp or your experiment involves other P-gp substrates, consider if P-gp inhibition by this compound could be the cause. A rhodamine 123 efflux assay can be used to assess P-gp activity.

    • Solubility Check: Visually inspect your treatment media for any signs of compound precipitation, especially at higher concentrations.

Experimental Protocols

Protocol 1: Western Blot Analysis of STAT3 Phosphorylation

This protocol details the steps to assess the inhibition of JAK2 activity by measuring the phosphorylation of its downstream target, STAT3.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere or reach the desired growth phase.

    • Starve cells in serum-free media for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate cells with an appropriate cytokine (e.g., IL-6) for 15-30 minutes to induce JAK2-mediated STAT3 phosphorylation.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.

Protocol 2: P-glycoprotein Inhibition Assessment using Rhodamine 123 Efflux Assay

This protocol provides a method to determine if this compound inhibits P-gp function in your cells.

  • Cell Preparation:

    • Culture cells known to express P-gp (e.g., certain cancer cell lines).

  • Rhodamine 123 Loading:

    • Incubate cells with the P-gp substrate rhodamine 123 in the presence of varying concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) as a positive control.

  • Efflux Measurement:

    • After the loading period, wash the cells to remove extracellular rhodamine 123.

    • Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence plate reader.

  • Data Analysis:

    • An increase in intracellular rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Visualizations

CEP33779_JAK2_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor Binds JAK2 JAK2 Cytokine_Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer Gene_Expression Gene_Expression STAT3_dimer->Gene_Expression Translocates to Nucleus and Initiates Transcription pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->STAT3_dimer Dimerizes CEP33779 CEP33779 CEP33779->pJAK2 Inhibits

Caption: this compound inhibits the JAK2-STAT3 signaling pathway.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Confirm_On_Target Confirm On-Target Inhibition (pSTAT3/5) Start->Confirm_On_Target On_Target_Yes On-Target Inhibition Confirmed? Confirm_On_Target->On_Target_Yes Investigate_Off_Target Investigate Known Off-Targets (e.g., P-gp) On_Target_Yes->Investigate_Off_Target Yes On_Target_No Troubleshoot Assay (Concentration, Compound Integrity, Cell Line) On_Target_Yes->On_Target_No No Off_Target_Source Phenotype Explained by Off-Target? Investigate_Off_Target->Off_Target_Source Novel_Off_Target Consider Novel Off-Target Profiling (e.g., Kinome Scan) Off_Target_Source->Novel_Off_Target No Resolved Issue Resolved Off_Target_Source->Resolved Yes Novel_Off_Target->Resolved On_Target_No->Resolved

Caption: Workflow for troubleshooting unexpected experimental outcomes.

References

CEP-33779 degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of potential degradation issues related to the selective JAK2 inhibitor, CEP-33779.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. Recommendations from various suppliers are summarized below.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in DMSO.[1][2] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. For cell-based assays, further dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity.[3]

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of Janus kinase 2 (JAK2).[1][4] By inhibiting JAK2, it blocks the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[4] This disruption of the JAK/STAT signaling pathway is key to its therapeutic effects.[4]

Q4: Are there any known stability issues with this compound?

A4: While specific degradation studies on this compound are not extensively published, its chemical structure, containing a triazolopyridine and a piperazine ring, suggests potential susceptibility to hydrolysis and oxidation.[5][6] Long-term storage in aqueous solutions, exposure to light, and repeated freeze-thaw cycles should be avoided to minimize potential degradation.

Troubleshooting Guides

Issue 1: Inconsistent or lower than expected activity in cell-based assays.
  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a recently prepared stock solution for each experiment. Avoid using old or repeatedly frozen-thawed stock solutions.

      • Assess Stock Solution Integrity: If degradation is suspected, the integrity of the stock solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[7][8] A comparison of the chromatogram of the suspect stock solution with that of a freshly prepared one can reveal the presence of degradation products.

      • Follow Recommended Storage: Ensure both the solid compound and stock solutions are stored according to the recommendations in the table below.

  • Possible Cause 2: Suboptimal Assay Conditions.

    • Troubleshooting Steps:

      • Confirm Pathway Activation: Ensure that the JAK/STAT pathway is robustly activated in your cellular model. This can be verified by measuring the levels of phosphorylated STAT3 or STAT5 in stimulated versus unstimulated cells.[3]

      • Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.[3]

      • Check Cell Health: Monitor cell viability to ensure that the observed effects are not due to general cytotoxicity.

Issue 2: Precipitation of the compound in cell culture media.
  • Possible Cause: Poor Aqueous Solubility.

    • Troubleshooting Steps:

      • Lower Final DMSO Concentration: While preparing a high-concentration stock in DMSO is recommended, ensure the final concentration of DMSO in the cell culture medium is as low as possible (ideally below 0.1%) to maintain solubility and minimize toxicity.[3]

      • Use a Carrier Protein: In some cases, the addition of a carrier protein like bovine serum albumin (BSA) to the medium can help to keep hydrophobic compounds in solution.

      • Prepare Fresh Dilutions: Add the final dilution of the inhibitor to the cell culture medium immediately before adding it to the cells to minimize the time for potential precipitation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference(s)
Solid Powder-20°CUp to 4 years[1][2]
Stock Solution in DMSO-20°CUp to 1 month[1]
Stock Solution in DMSO-80°CUp to 1 year[1]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
DMSOUp to 93 mg/mL[1]
WaterInsoluble[1]
EthanolInsoluble[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Protocol 2: Assessment of this compound Stability by HPLC-MS/MS (Hypothetical)

This protocol is a general guideline for assessing the stability of this compound, as specific validated methods are not publicly available.

  • Sample Preparation:

    • Prepare a fresh solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL). This will serve as the time-zero control.

    • Subject aliquots of the stock solution to stress conditions (e.g., incubation at 37°C, exposure to UV light, or addition of acidic/basic/oxidative agents).

    • At various time points, take samples and dilute them to an appropriate concentration for analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions (Example):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of the parent ion and one or more characteristic fragment ions of this compound.

  • Data Analysis:

    • Compare the peak area of the parent this compound molecule in the stressed samples to the time-zero control to quantify the extent of degradation.

    • Analyze the chromatograms for the appearance of new peaks, which may represent degradation products. The mass-to-charge ratio of these new peaks can be used to hypothesize their structures.

Mandatory Visualization

CEP_33779_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive 5. STAT Recruitment JAK2_active JAK2 (active) (phosphorylated) JAK2_inactive->JAK2_active 3. Autophosphorylation JAK2_active->Receptor JAK2_active->STAT_inactive 6. STAT Phosphorylation STAT_active STAT (active) (phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation CEP33779 This compound CEP33779->JAK2_active Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Gene Regulation

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent/Low Activity of this compound Check_Storage Verify proper storage (-20°C or -80°C) Start->Check_Storage Prepare_Fresh Prepare fresh stock and working solutions Check_Storage->Prepare_Fresh Improper storage Check_Assay Troubleshoot Assay Conditions Check_Storage->Check_Assay Proper storage Re_test Re-run experiment Prepare_Fresh->Re_test Re_test->Check_Assay Activity still low Success Problem Resolved Re_test->Success Activity restored Check_Assay->Re_test Optimized conditions Analyze_Stability Perform stability analysis (e.g., HPLC-MS/MS) Check_Assay->Analyze_Stability Assay conditions optimal Analyze_Stability->Re_test Compound is stable Contact_Support Contact Technical Support Analyze_Stability->Contact_Support Degradation confirmed

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Adjusting CEP-33779 dosage for different mouse strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective JAK2 inhibitor, CEP-33779.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Janus kinase 2 (JAK2).[1][2] JAK2 is a critical enzyme in the signaling pathways of several proinflammatory cytokines, including interleukin-6 (IL-6) and interferon-gamma (IFNγ).[3] By inhibiting JAK2, this compound blocks the phosphorylation and activation of downstream signaling proteins, primarily Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[3][4] This disruption of the JAK/STAT pathway leads to reduced inflammation and has shown efficacy in various preclinical models of autoimmune diseases and cancer.[3][5]

Q2: What is the recommended starting dosage for this compound in mice?

A2: Based on published studies, a common starting dosage range for this compound in various mouse models is 30-55 mg/kg, administered orally twice daily (b.i.d.).[3][6] However, effective doses have been reported from 10 mg/kg to 100 mg/kg b.i.d., depending on the disease model and desired therapeutic effect.[3][6] For instance, in mouse models of rheumatoid arthritis, doses of 30, 55, and 100 mg/kg have been used, while in a model of colitis-induced colorectal cancer, doses of 10, 30, and 55 mg/kg were effective.[3][7]

Q3: How should I adjust the dosage of this compound for different mouse strains (e.g., C57BL/6 vs. BALB/c)?

A3: Currently, there are no published studies that directly compare the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound across different mouse strains. However, a study on eight different marketed drugs showed a good general agreement of PK parameters between BALB/c, C57BL/6, and CD-1 mice, suggesting that large dose adjustments may not always be necessary.[3][7]

As a general recommendation in the absence of specific data for this compound:

  • Start with the established effective dose range of 30-55 mg/kg b.i.d. for your specific disease model.

  • If switching between common inbred strains like C57BL/6 and BALB/c, it is advisable to begin with the same dose.

  • For any new strain or if you observe unexpected efficacy or toxicity, it is highly recommended to conduct a pilot study with a small cohort of animals to determine the optimal dose. This could involve a small dose-ranging experiment to assess both therapeutic efficacy and any potential adverse effects.

Q4: How should this compound be formulated for oral administration in mice?

A4: this compound is typically formulated as a suspension for oral gavage. A common vehicle consists of Polyethylene glycol 400 (PEG400) with a small percentage of Dimethyl sulfoxide (DMSO) to aid in initial dissolution.[1] For example, the compound can be dissolved in DMSO (to a final concentration of 1%) and then suspended in PEG400.[1] Another suggested formulation for a clear solution involves dissolving the compound in DMSO, then mixing with PEG300 and Tween80, and finally adding distilled water.[6] It is recommended to use freshly prepared formulations.[6]

Q5: What is the stability of this compound in powder form and in solution?

A5: In powder form, this compound is stable for at least 4 years when stored at -20°C.[8] Stock solutions in DMSO can be stored at -20°C, but it is advisable to aliquot them to avoid repeated freeze-thaw cycles.[6] For in vivo studies, it is recommended to use freshly prepared formulations for oral gavage.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy Suboptimal Dosage: The dose may be too low for the specific mouse strain or disease model.- Increase the dose in a stepwise manner (e.g., from 30 mg/kg to 55 mg/kg b.i.d.).- Conduct a pilot dose-response study to determine the optimal dose for your experimental setup.
Improper Formulation/Administration: The compound may not be properly suspended or fully administered.- Ensure the compound is well-suspended before each administration.- Use appropriate oral gavage techniques to ensure the full dose is delivered.- Prepare fresh formulations for each experiment.
Low Bioavailability: The oral bioavailability of this compound in nude mice is estimated to be around 33%.[5] This can vary between individuals.- Ensure proper fasting of animals before dosing if the experimental protocol allows, as food can affect absorption.- If oral administration remains an issue, consider alternative routes if feasible for your study, though oral is the most common for this compound.
Observed Toxicity (e.g., weight loss, lethargy) Dosage Too High: The administered dose may be causing adverse effects.- Reduce the dosage (e.g., from 55 mg/kg to 30 mg/kg b.i.d.).- Monitor the animals closely for any signs of toxicity and record body weight daily.
Vehicle Toxicity: The vehicle (e.g., DMSO, PEG400) may be causing toxicity at the administered volume or concentration.- Administer a vehicle-only control group to assess for any vehicle-related effects.- Keep the percentage of DMSO in the final formulation as low as possible (ideally 1% or less).
Variability in Response Between Animals Genetic Differences: Even within an inbred strain, there can be minor genetic variations.- Ensure all mice are from the same supplier and are age- and sex-matched.- Increase the number of animals per group to improve statistical power.
Inconsistent Dosing: Variability in the volume administered or the concentration of the suspension.- Ensure the suspension is homogenous before drawing each dose.- Calibrate pipettes and use precise techniques for administration.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

KinaseIC₅₀ (nM)Selectivity vs. JAK2
JAK2 1.8-
JAK1 >72>40-fold
TYK2 >1440>800-fold
JAK3 -65-fold selectivity for JAK2 over JAK3[8]

Data compiled from Selleck Chemicals and Cayman Chemical product pages.[6][8]

Table 2: Reported Effective Oral Dosages of this compound in Different Mouse Models

Mouse ModelMouse StrainDosage (mg/kg, b.i.d.)OutcomeReference
Collagen-Induced Arthritis (CIA)DBA/130, 55, 100Reduced paw edema and clinical scores[3]
Colitis-Associated Colorectal CancerBALB/c10, 30, 55Reduced tumor mass and inflammation[7]
Systemic Lupus Erythematosus (SLE)MRL/lpr100Extended survival, reduced splenomegaly[6]
HEL92 XenograftNude Mice55Inhibition of STAT5 phosphorylation[6]

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.

  • In a sterile microcentrifuge tube, add a small volume of DMSO to the this compound powder to create a stock solution. The final concentration of DMSO in the dosing solution should not exceed 1%.

  • Vortex thoroughly until the powder is completely dissolved in the DMSO.

  • Add the required volume of PEG400 to the DMSO stock solution to achieve the final desired concentration of this compound.

  • Vortex vigorously to create a uniform suspension. If necessary, sonicate for a few minutes to ensure homogeneity.

  • Visually inspect the suspension before each administration to ensure it is well-mixed.

  • Administer the formulation to mice via oral gavage at the calculated volume based on individual animal body weight.

Protocol 2: In Vivo Pharmacodynamic Assay for JAK2 Inhibition

Objective: To assess the in vivo inhibition of JAK2 signaling by measuring the phosphorylation of STAT5 in tumor xenografts.

Materials:

  • Tumor-bearing mice (e.g., HEL92 xenografts)

  • Formulated this compound

  • Vehicle control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-pSTAT5, anti-total STAT5, anti-GAPDH (loading control)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Dose tumor-bearing mice orally with either vehicle or this compound (e.g., 55 mg/kg).

  • At a predetermined time point post-dosing (e.g., 2 hours), euthanize the mice and excise the tumors.[3]

  • Homogenize the tumor tissue in ice-cold lysis buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against pSTAT5 and total STAT5. A loading control like GAPDH should also be used.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of pSTAT5 to total STAT5, normalized to the loading control. A decrease in this ratio in the this compound-treated group compared to the vehicle group indicates in vivo target engagement.

Visualizations

CEP_33779_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Proinflammatory Cytokines (e.g., IL-6, IFNγ) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT3 / STAT5 (Inactive) JAK2->STAT Phosphorylation CEP33779 This compound CEP33779->JAK2 Inhibition pSTAT pSTAT3 / pSTAT5 (Active) Dimer STAT Dimer pSTAT->Dimer Dimerization Gene Gene Transcription (Inflammation, Proliferation) Dimer->Gene Translocation

Caption: Mechanism of action of this compound in the JAK/STAT signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model 1. Establish Disease Model (e.g., CIA, Colitis) Grouping 2. Randomize into Groups (Vehicle, this compound Doses) Animal_Model->Grouping Formulation 3. Prepare this compound Formulation Grouping->Formulation Dosing 4. Administer Orally (b.i.d.) Formulation->Dosing Monitoring 5. Monitor Health & Disease Progression (e.g., Clinical Score, Body Weight) Dosing->Monitoring Daily Endpoint 6. Euthanize at Study Endpoint Monitoring->Endpoint Sample_Collection 7. Collect Tissues (e.g., Paws, Colon, Spleen, Blood) Endpoint->Sample_Collection PD_Assay 8. Pharmacodynamic Analysis (e.g., pSTAT levels) Sample_Collection->PD_Assay Efficacy_Assay 9. Efficacy Analysis (e.g., Histology, Cytokine Levels) Sample_Collection->Efficacy_Assay

References

Technical Support Center: CEP-33779 and P-glycoprotein Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CEP-33779 in experiments involving P-glycoprotein (P-gp) inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] Its primary mechanism of action is the inhibition of the JAK2 enzyme, which is a critical component of the JAK/STAT signaling pathway. This pathway is involved in the signal transduction of various cytokines and growth factors that play a role in inflammation and cancer.[3] By inhibiting JAK2, this compound can suppress the phosphorylation of downstream targets like STAT3 and STAT5, leading to reduced cell proliferation and angiogenesis in cancer models.[4]

Q2: What is the connection between this compound and P-glycoprotein (P-gp)?

Beyond its activity as a JAK2 inhibitor, this compound has been identified as an inhibitor of P-glycoprotein (P-gp), a well-known ATP-binding cassette (ABC) transporter.[5] P-gp is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[5] this compound has been shown to sensitize drug-resistant cancer cells to conventional chemotherapy by directly binding to P-gp and inhibiting its efflux function.[3][5]

Q3: What is the IC50 of this compound for JAK2 and P-gp?

This compound is a highly selective inhibitor of JAK2 with a reported IC50 of approximately 1.8 nM.[1] While it is a confirmed P-gp inhibitor, a specific IC50 value for its direct inhibition of P-gp is not consistently reported in the public domain. However, studies have shown its P-gp inhibitory activity to be comparable to or, in some contexts, more potent at lower concentrations than other known P-gp inhibitors like verapamil.[3]

Q4: How should I prepare and store this compound for in vitro experiments?

This compound is typically supplied as a solid. For in vitro assays, it can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] For example, a stock solution of 10 mM in DMSO is a common starting point.[1] It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For final experimental concentrations, the DMSO stock is further diluted in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Q5: Are there any known off-target effects of this compound?

While this compound is a highly selective JAK2 inhibitor, like most small molecules, it may have off-target effects, particularly at higher concentrations.[3] Its inhibitory effect on P-gp is a well-documented "off-target" activity in the context of its primary design as a JAK2 inhibitor. Researchers should always include appropriate controls in their experiments to account for potential off-target effects.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

TargetIC50Cell-based Assay NotesReferences
JAK2~1.8 nMPotent inhibition of JAK2 kinase activity.[1]
P-glycoprotein (P-gp)Not explicitly definedDemonstrates significant P-gp inhibitory activity, comparable to other known inhibitors. Sensitizes MDR cancer cells to chemotherapy.[3][5]

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments to assess P-gp inhibition by this compound, along with troubleshooting guides to address common issues.

Rhodamine 123 Accumulation Assay

This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123. Inhibition of P-gp leads to increased intracellular fluorescence.

Protocol:

  • Cell Culture: Plate P-gp overexpressing cells (e.g., MDCK-MDR1 or resistant cancer cell lines) in a 96-well black, clear-bottom plate and culture to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound and a positive control P-gp inhibitor (e.g., verapamil) in the assay buffer.

  • Incubation: Remove the culture medium and wash the cells with a pre-warmed assay buffer. Add the this compound dilutions and controls to the respective wells and pre-incubate for 30-60 minutes at 37°C.

  • Rhodamine 123 Addition: Add Rhodamine 123 to each well at a final concentration of 1-5 µM and incubate for 60-90 minutes at 37°C, protected from light.

  • Washing: Remove the incubation solution and wash the cells multiple times with a cold assay buffer to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Add a lysis buffer to each well and measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Normalize the fluorescence intensity of the treated cells to the vehicle control and plot the results to determine the IC50 value for P-gp inhibition.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence Incomplete washing, autofluorescence of compounds or plates.Increase the number of washing steps. Use a plate with low autofluorescence. Run a blank with compound alone.
Low signal-to-noise ratio Low P-gp expression, low Rhodamine 123 concentration, or short incubation time.Confirm P-gp expression level by Western blot or qPCR. Optimize Rhodamine 123 concentration and incubation time.
High variability between replicates Inconsistent cell seeding, pipetting errors, or temperature fluctuations.Ensure uniform cell seeding. Use calibrated pipettes. Maintain a stable temperature during the assay.
Unexpected increase in fluorescence with a non-inhibitor Compound is fluorescent at the measured wavelengths.Measure the intrinsic fluorescence of the compound in the assay buffer.
MDCK-MDR1 Bidirectional Transport Assay

This assay determines if a compound is a substrate or inhibitor of P-gp by measuring its transport across a polarized monolayer of MDCK-MDR1 cells.

Protocol:

  • Cell Culture: Seed MDCK-MDR1 cells on Transwell® inserts and culture for 4-7 days to form a confluent and polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Transport Study (Inhibitor Assessment):

    • Prepare transport buffer containing a known P-gp substrate (e.g., digoxin or rhodamine 123) with and without various concentrations of this compound.

    • Add the solutions to the apical (A) or basolateral (B) chambers of the Transwell® plates.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chambers.

  • Sample Analysis: Quantify the concentration of the P-gp substrate in the collected samples using LC-MS/MS or a fluorescence plate reader.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (ER) is calculated as Papp(B-to-A) / Papp(A-to-B). A significant reduction in the ER in the presence of this compound indicates P-gp inhibition.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low TEER values Incomplete monolayer formation, cell toxicity.Extend the culture time. Check for contamination. Test the cytotoxicity of the compound.
High variability in Papp values Inconsistent cell monolayer, pipetting errors, or temperature fluctuations.Ensure consistent cell culture and seeding. Use calibrated pipettes. Maintain a stable temperature.
Low recovery of the compound Compound binding to the plate or cellular accumulation.Use low-binding plates. Analyze compound concentration in the cell lysate at the end of the experiment.
No significant efflux of the known P-gp substrate Low P-gp expression or activity in the cell line.Verify P-gp expression and functionality using a positive control inhibitor (e.g., verapamil).

Visualizations

Signaling Pathway of this compound

CEP33779_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK2 JAK2 receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Gene Gene Expression (Proliferation, Survival) pSTAT->Gene Transcription Regulation CEP33779 This compound CEP33779->JAK2 Inhibition Pgp P-glycoprotein (P-gp) CEP33779->Pgp Inhibition Chemo Chemotherapeutic Drug Chemo->Pgp Efflux Pgp_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Culture P-gp overexpressing cells B1 Pre-incubate cells with this compound A1->B1 A2 Prepare this compound dilutions A2->B1 A3 Prepare P-gp substrate (e.g., Rhodamine 123) B2 Add P-gp substrate A3->B2 B1->B2 B3 Incubate B2->B3 B4 Wash cells B3->B4 C1 Measure intracellular fluorescence/concentration B4->C1 C2 Data normalization and analysis C1->C2 C3 Determine IC50 C2->C3 Troubleshooting_Pgp node_rect Check: - Pipetting accuracy - Cell seeding density - Temperature control start Unexpected Results? q1 High Variability? start->q1 q2 Low Signal? start->q2 q1->node_rect Yes q1->q2 No q3 Inconsistent Monolayer? q2->q3 No node_rect2 Verify: - P-gp expression - Substrate concentration - Incubation time q2->node_rect2 Yes node_rect3 Assess: - TEER values - Cell culture conditions - Potential cytotoxicity q3->node_rect3 Yes node_rect4 Review protocol and reagent quality q3->node_rect4 No

References

Cell viability concerns with high concentrations of CEP-33779

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of CEP-33779, with a specific focus on addressing cell viability concerns that may arise at high concentrations during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2).[1][2] Its primary mechanism involves blocking the phosphorylation of JAK2, which in turn prevents the activation of downstream signaling pathways, most notably the Signal Transducer and Activator of Transcription (STAT) pathway. This inhibition, particularly of STAT3 and STAT5 phosphorylation, can lead to reduced cell proliferation and induction of apoptosis in sensitive cell lines.[1][3]

Q2: I am observing significant cell death at concentrations higher than the reported IC50. Is this expected?

While dose-dependent effects on cell viability are expected, excessive and acute cell death at concentrations significantly higher than the established IC50 for JAK2 inhibition may indicate off-target effects or other experimental artifacts. It is crucial to differentiate between on-target pharmacological effects and non-specific cytotoxicity.

Q3: What are potential causes for the high-concentration cytotoxicity of this compound?

Several factors could contribute to unexpected cytotoxicity at high concentrations:

  • Off-Target Kinase Inhibition: Although this compound is highly selective for JAK2, at elevated concentrations, it may inhibit other kinases that are essential for cell survival.[2]

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations. It is important to ensure the final solvent concentration in your culture medium is within a tolerable range for your specific cell line.

  • Compound Precipitation: this compound has limited solubility in aqueous solutions. At high concentrations, the compound may precipitate out of solution, and these precipitates can be cytotoxic.

  • Cell Line Specific Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors due to their unique genetic backgrounds and signaling dependencies.

Troubleshooting Guide: High-Concentration Cell Viability Issues

If you are encountering unexpected levels of cell death when using high concentrations of this compound, follow this troubleshooting guide.

Step 1: Verify On-Target Activity

Before investigating toxicity, confirm that this compound is inhibiting its intended target in your cellular system.

  • Recommendation: Perform a dose-response experiment and assess the phosphorylation status of STAT3 (pSTAT3) or STAT5 (pSTAT5) via Western blotting or flow cytometry. A clear dose-dependent decrease in phosphorylation will confirm on-target activity.

Step 2: Assess Compound Solubility and Stability

Ensure that the observed toxicity is not due to compound precipitation.

  • Recommendation: Visually inspect your treatment media under a microscope for any signs of precipitation. Prepare fresh stock solutions and dilute them appropriately. Consider performing a solubility test in your specific cell culture medium.

Step 3: Evaluate Solvent Toxicity

Rule out the possibility that the solvent is contributing to cell death.

  • Recommendation: Treat cells with the highest concentration of the solvent (e.g., DMSO) used in your experiments as a vehicle control. Compare the viability of the vehicle-treated cells to untreated controls.

Step 4: Perform a Comprehensive Cell Viability Analysis

Utilize multiple methods to assess cell health and distinguish between apoptosis and necrosis.

  • Recommendation:

    • Dye Exclusion Assays (e.g., Trypan Blue): To quantify the percentage of viable cells.

    • Metabolic Assays (e.g., MTT, MTS, or CellTiter-Glo®): To measure metabolic activity, which is an indicator of cell viability.

    • Apoptosis Assays (e.g., Annexin V/PI staining): To differentiate between early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary

The following tables provide a summary of reported concentrations for this compound from various studies to serve as a reference for designing your experiments.

Table 1: In-Vitro Activity of this compound

ParameterCell LineValueReference
IC50 (JAK2 inhibition)Cell-free assay1.8 nM[1]
IC50 (JAK2 inhibition)irf-bla TF-1 cells0.061 µM[2]
Concentration for pSTAT5 inhibitionHEL92 cells< 3 µM[1]

Table 2: In-Vivo Dosage of this compound

Animal ModelDosageEffectReference
Mouse model of arthritis10, 30, 55 mg/kg (p.o., b.i.d.)Reduced paw edema and clinical scores[2]
Mouse model of colitis-induced colorectal cancer55 mg/kg (p.o., b.i.d.)Induced regression of established tumors[1][3]
MRL/lpr systemic lupus erythematosus mice100 mg/kg (p.o.)Extended survival and reduced splenomegaly[1]

Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT3 (pSTAT3) Inhibition
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. The next day, treat the cells with a serial dilution of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against pSTAT3 and total STAT3. Subsequently, probe with a loading control antibody (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use an appropriate secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the pSTAT3 levels to total STAT3 and the loading control.

Protocol 2: Cell Viability Assessment using Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed cells in a 12-well plate. After adherence, treat with various concentrations of this compound.

  • Cell Harvesting: Following the treatment period, collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Visualizations

CEP_33779_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_inactive JAK2 (inactive) JAK2_active p-JAK2 (active) JAK2_inactive->JAK2_active 2. Autophosphorylation STAT_inactive STAT JAK2_active->STAT_inactive 3. Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation CEP33779 This compound CEP33779->JAK2_active Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Transcription Troubleshooting_Workflow Start Start: Unexpected Cell Death Observed Check_Concentration 1. Verify Drug Concentration and Stock Solution Integrity Start->Check_Concentration On_Target 2. Confirm On-Target Effect (e.g., pSTAT3 Inhibition) Check_Concentration->On_Target Solubility 3. Check for Compound Precipitation in Culture Medium On_Target->Solubility Solvent_Control 4. Run Vehicle (Solvent) Control to Assess Toxicity Solubility->Solvent_Control Viability_Assay 5. Perform Multiple Viability Assays (e.g., Annexin V, MTT) Solvent_Control->Viability_Assay Analyze_Data 6. Analyze Data to Differentiate Apoptosis vs. Necrosis Viability_Assay->Analyze_Data Decision Decision Point: Toxicity Explained? Analyze_Data->Decision Optimize Optimize Experiment: Adjust Concentration, Solvent, or Cell Density Decision->Optimize Yes Off_Target Consider Off-Target Effects or Intrinsic Cell Line Sensitivity Decision->Off_Target No

References

Ensuring complete dissolution of CEP-33779 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CEP-33779. This resource is designed to assist researchers, scientists, and drug development professionals in achieving complete and consistent dissolution of this compound for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can significantly reduce the solubility of the compound.[1]

Q2: What should I do if I observe precipitation or cloudiness in my this compound solution?

A2: If you observe precipitation or cloudiness, it indicates incomplete dissolution or that the compound has fallen out of solution. To resolve this, you can try gentle warming of the solution in a water bath (not to exceed 40°C) and/or sonication until the solution becomes clear.[3] If the issue persists, consider preparing a fresh solution, ensuring that the DMSO is anhydrous and the concentration is within the recommended solubility limits.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).

Q4: Can I use water or ethanol to dissolve this compound?

A4: No, this compound is reported to be insoluble in water and ethanol.[1] Attempting to dissolve it in these solvents will result in an unusable suspension.

Q5: For in vivo studies, how should I prepare the working solution?

A5: For in vivo administration, a multi-step dilution from a DMSO stock solution is required. It is highly recommended to prepare the final working solution fresh on the day of use.[1][3] Common formulations involve a mixture of DMSO, PEG300, Tween-80, and a final aqueous component like saline or ddH₂O.[1][3]

Troubleshooting Guide: Ensuring Complete Dissolution

This guide addresses common issues encountered during the dissolution of this compound.

Problem Potential Cause Troubleshooting Steps
This compound powder is not dissolving in DMSO. 1. DMSO has absorbed moisture. 2. Concentration exceeds solubility limit. 3. Insufficient mixing.1. Use a fresh, sealed vial of anhydrous DMSO.[1] 2. Refer to the solubility data table below and ensure you are not exceeding the recommended concentration. 3. Vortex the solution for several minutes. If undissolved particles remain, proceed to gentle warming and/or sonication.[3]
Precipitation occurs when preparing the final aqueous solution for in vivo studies. 1. Improper order of solvent addition. 2. Rapid addition of the aqueous component. 3. Final concentration in the aqueous vehicle is too high.1. Follow the specified order of solvent addition in the protocol (e.g., DMSO stock into PEG300, then Tween-80, and finally the aqueous solution).[1][3] 2. Add the aqueous component dropwise while vortexing to ensure proper mixing. 3. Recalculate the required concentrations to ensure the final working solution does not exceed the solubility in the mixed vehicle system.
The prepared solution is cloudy or hazy. 1. Incomplete dissolution. 2. Presence of impurities in the solvent or compound.1. Apply gentle warming (e.g., 37°C water bath) and/or sonication to aid dissolution.[3] 2. Ensure high-purity solvents are used. If the problem persists, contact the compound supplier for a certificate of analysis and quality control data.
Inconsistent experimental results. Incomplete dissolution leading to inaccurate dosing.Visually inspect the solution for any particulate matter before each use. If any is observed, attempt to redissolve using the methods above. For critical experiments, consider filtering the final solution through a 0.22 µm syringe filter compatible with the solvent system.

Quantitative Solubility Data

Solvent/Vehicle Solubility Reference
DMSO≥23.15 mg/mL (with gentle warming)[2]
DMSO50 mg/mL[4]
DMSO93 mg/mL (201.05 mM)[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.40 mM)[3]
WaterInsoluble[1]
EthanolInsoluble[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (MW: 462.57 g/mol )

    • Anhydrous DMSO (high purity)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

    • Water bath (optional)

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.626 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • If particles are still present, sonicate the vial for 5-10 minutes or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.

    • Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation (Example)

This protocol is adapted from a common formulation for oral administration in mice.[1][3]

  • Materials:

    • This compound stock solution in DMSO (e.g., 25 mg/mL)

    • PEG300

    • Tween-80

    • Sterile saline (0.9% NaCl)

    • Sterile tubes

    • Vortex mixer

  • Procedure (to prepare 1 mL of a 2.5 mg/mL final solution):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300. Vortex thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and homogenous.

    • Slowly add 450 µL of sterile saline to the mixture while continuously vortexing.

    • The final solution should be clear. Use this formulation immediately after preparation.[1]

Visualizations

CEP33779_Dissolution_Troubleshooting start Start: Dissolve this compound in DMSO check_clear Is the solution clear? start->check_clear incomplete_dissolution Incomplete Dissolution check_clear->incomplete_dissolution No prepare_in_vivo Proceed to prepare in vivo formulation check_clear->prepare_in_vivo Yes actions Actions: 1. Vortex thoroughly 2. Gentle warming (37°C) 3. Sonicate incomplete_dissolution->actions recheck_clear Is the solution now clear? actions->recheck_clear recheck_clear->prepare_in_vivo Yes check_solubility Check concentration vs. solubility limit. Use fresh anhydrous DMSO. recheck_clear->check_solubility No end_success End: Solution ready for use prepare_in_vivo->end_success end_fail End: Re-evaluate protocol. Contact support. check_solubility->end_fail

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

InVivo_Formulation_Pathway cluster_0 Preparation Steps cluster_1 Troubleshooting start Start: this compound in DMSO (Stock Solution) step1 Add to PEG300 start->step1 mix1 Vortex until clear step1->mix1 step2 Add Tween-80 mix1->step2 mix2 Vortex until clear step2->mix2 step3 Slowly add Saline mix2->step3 mix3 Vortex continuously step3->mix3 end End: Clear in vivo formulation (Use immediately) mix3->end precipitation Precipitation Occurs mix3->precipitation check_order Verify solvent addition order precipitation->check_order Check check_rate Ensure slow, dropwise addition of aqueous phase precipitation->check_rate Check

Caption: Experimental workflow for preparing an in vivo formulation of this compound.

References

Validation & Comparative

A Comparative Analysis of CEP-33779 and Other JAK2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the preclinical JAK2 inhibitor CEP-33779 against other prominent JAK2 inhibitors, including the approved drugs ruxolitinib, fedratinib, pacritinib, and momelotinib. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of performance data, experimental methodologies, and relevant biological pathways.

Introduction to JAK2 Inhibition

The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, plays a crucial role in the signaling pathways of various cytokines and growth factors that are pivotal in hematopoiesis and immune responses. Dysregulation of the JAK-STAT signaling pathway is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis, polycythemia vera, and essential thrombocythemia. Consequently, JAK2 has emerged as a key therapeutic target for these and other inflammatory diseases. This guide focuses on this compound, a selective JAK2 inhibitor, and compares its characteristics with other well-established JAK2 inhibitors.

Preclinical Performance Data

The following tables summarize the key preclinical data for this compound and other selected JAK2 inhibitors, focusing on their in vitro kinase inhibitory activity.

In Vitro Kinase Inhibition Profile
InhibitorTargetIC50 (nM)Selectivity Notes
This compound JAK2 1.8 >40-fold vs JAK1, >800-fold vs TYK2.[1][2]
RuxolitinibJAK13.3Equipotent against JAK1 and JAK2.[3]
JAK22.8~6-fold selective over TYK2 and >130-fold over JAK3.[3][4]
FedratinibJAK2335-fold selective for JAK2 over JAK1.[5][6]
FLT315Also inhibits FLT3.[5]
PacritinibJAK223Also inhibits FLT3 (IC50 = 22 nM).[7][8]
JAK2V617F19Potent against both wild-type and mutant JAK2.[8]
MomelotinibJAK111Inhibits both JAK1 and JAK2.
JAK218

Clinical Performance Data

While this compound has not progressed to clinical trials, ruxolitinib, fedratinib, pacritinib, and momelotinib are approved for the treatment of myelofibrosis. The following table summarizes key efficacy endpoints from their pivotal clinical trials.

Clinical Efficacy in Myelofibrosis
InhibitorClinical TrialPrimary EndpointResults
Ruxolitinib COMFORT-I≥35% reduction in spleen volume at week 2441.9% of patients on ruxolitinib vs. 0.7% on placebo (p<0.001).[9][10]
Fedratinib JAKARTA≥35% reduction in spleen volume at the end of cycle 636-40% of patients on fedratinib vs. 1% on placebo.[11][12][13]
Pacritinib PERSIST-2≥35% reduction in spleen volume and ≥50% reduction in total symptom score at week 24Pacritinib (twice daily) was more effective than best available therapy for both endpoints.[14][15][16][17]
Momelotinib SIMPLIFY-1Non-inferiority to ruxolitinib in ≥35% spleen volume reduction at week 24Momelotinib was non-inferior to ruxolitinib for spleen response.[18][19][20][21][22]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches, the following diagrams are provided in DOT language for use with Graphviz.

JAK-STAT Signaling Pathway

This diagram illustrates the canonical JAK-STAT signaling pathway, which is the primary target of the inhibitors discussed.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK2_dimer JAK2 Dimer CytokineReceptor->JAK2_dimer STAT STAT JAK2_dimer->STAT Phosphorylation Cytokine Cytokine Cytokine->CytokineReceptor Binding STAT_dimer STAT Dimer Nucleus Nucleus STAT_dimer->Nucleus Translocation STAT->STAT_dimer Dimerization GeneTranscription Gene Transcription (Proliferation, Differentiation, Inflammation) Nucleus->GeneTranscription Initiates CEP33779 This compound & Other JAK2 Inhibitors CEP33779->JAK2_dimer Inhibition

JAK-STAT Signaling Pathway Inhibition
Preclinical Experimental Workflow: In Vivo Animal Model

This diagram outlines a typical workflow for evaluating a JAK2 inhibitor in a preclinical animal model of disease, such as collagen-induced arthritis.

Preclinical_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., DBA/1 mice) Disease_Induction Induce Disease (e.g., Collagen Immunization) Animal_Model->Disease_Induction Grouping Randomize into Groups (Vehicle vs. Inhibitor) Disease_Induction->Grouping Dosing Administer Treatment (e.g., Oral Gavage) Grouping->Dosing Clinical_Scoring Monitor Clinical Signs (e.g., Paw Swelling) Dosing->Clinical_Scoring Histopathology Histopathological Analysis (Joints) Clinical_Scoring->Histopathology Biomarkers Measure Biomarkers (Cytokines, pSTAT) Histopathology->Biomarkers Data_Analysis Statistical Analysis Biomarkers->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Preclinical In Vivo Experimental Workflow

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of methodologies for key experiments cited in the evaluation of JAK2 inhibitors.

In Vitro JAK Kinase Inhibition Assay (Example for this compound)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against JAK family kinases.

  • Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Materials: Recombinant human JAK1, JAK2, and TYK2 enzymes; biotinylated peptide substrate; ATP; test compound (e.g., this compound); assay buffer; streptavidin-coated plates; detection antibody.

  • Procedure:

    • Coat streptavidin-coated microtiter plates with the biotinylated peptide substrate.

    • Prepare serial dilutions of the test compound.

    • In a separate plate, add the kinase, ATP, and the test compound to the assay buffer.

    • Transfer the kinase reaction mixture to the substrate-coated plate and incubate to allow for phosphorylation.

    • Wash the plate to remove non-bound reagents.

    • Add a phosphorylation-specific antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

    • Add a chemiluminescent or colorimetric substrate and measure the signal.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vivo Collagen-Induced Arthritis (CIA) Model

This is a widely used preclinical model for rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.

  • Objective: To assess the therapeutic efficacy of a JAK2 inhibitor in reducing the clinical signs of arthritis.

  • Animal Model: DBA/1 mice are commonly used as they are susceptible to CIA.

  • Procedure:

    • Immunization: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.

    • Booster: Approximately 21 days after the primary immunization, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).[23]

    • Treatment: Once clinical signs of arthritis appear (typically around day 25-35), randomize mice into treatment and vehicle control groups. Administer the JAK2 inhibitor (e.g., this compound) and vehicle according to the desired dosing regimen (e.g., oral gavage, twice daily).[24]

    • Assessment: Monitor mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and a clinical score based on erythema and swelling of the joints.

    • Endpoint Analysis: At the end of the study, collect tissues (e.g., paws, spleen, serum) for histopathological analysis, cytokine profiling, and measurement of downstream signaling molecules (e.g., phosphorylated STAT3).[8]

Clinical Trial Protocol Summary (Example: COMFORT-I for Ruxolitinib)

This provides a high-level overview of the design of a pivotal Phase III clinical trial for a JAK2 inhibitor in myelofibrosis.

  • Trial Name: COMFORT-I (COntrolled MyeloFibrosis study with ORal JAK inhibitor Treatment-I).[9][25]

  • Objective: To evaluate the efficacy and safety of ruxolitinib compared to placebo in patients with intermediate-2 or high-risk myelofibrosis.[9]

  • Study Design: Randomized, double-blind, placebo-controlled.[25]

  • Patient Population: Patients with intermediate-2 or high-risk primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis.[25]

  • Intervention: Patients were randomized to receive either ruxolitinib (starting dose of 15 mg or 20 mg twice daily based on platelet count) or a matching placebo.[25][26]

  • Primary Endpoint: The proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24, as measured by MRI or CT.[9]

  • Secondary Endpoints: Included the change in total symptom score, duration of spleen response, and overall survival.

  • Crossover: Patients in the placebo group were allowed to cross over to receive ruxolitinib after the primary analysis or in case of protocol-defined disease progression.[26]

Conclusion

This compound demonstrates high potency and selectivity for JAK2 in preclinical studies, showing efficacy in animal models of inflammatory diseases. While it has not been advanced into clinical development, its preclinical profile provides a valuable benchmark for the development of next-generation JAK2 inhibitors. In comparison, approved JAK2 inhibitors such as ruxolitinib, fedratinib, pacritinib, and momelotinib have established clinical efficacy in myelofibrosis, each with a distinct profile of activity against other kinases and associated clinical benefits and side effects. This guide serves as a foundational resource for researchers to compare these compounds and to inform the design of future studies in the field of JAK2 inhibition.

References

CEP-33779: A Comparative Analysis of its Selectivity Against JAK Family Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of CEP-33779's inhibitory activity against Janus kinase (JAK) family members JAK1, JAK3, and Tyrosine Kinase 2 (TYK2), supported by experimental data and protocols.

This compound is a potent and orally bioavailable inhibitor of JAK2.[1][2] Its efficacy has been demonstrated in various preclinical models, including those for rheumatoid arthritis and colitis-induced colorectal cancer.[3][4] A key aspect of its pharmacological profile is its selectivity for JAK2 over other members of the JAK family, which is crucial for minimizing off-target effects and potential immunosuppression associated with the inhibition of other JAK isoforms.[2]

Comparative Selectivity of this compound against JAK Kinases

The inhibitory activity of this compound against JAK family members has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.

KinaseIC50 (nM)Selectivity Fold vs. JAK2
JAK1>72>40
JAK2 1.8 1
JAK315083
TYK2>1440>800

Data compiled from multiple sources.[1][5][6]

As the data indicates, this compound is a highly potent inhibitor of JAK2 with an IC50 of 1.8 nM.[1][5][6] The compound demonstrates significant selectivity for JAK2 over other JAK family members. It is over 40-fold more selective for JAK2 than for JAK1 and over 800-fold more selective for JAK2 than for TYK2.[5][6] Furthermore, this compound exhibits 83-fold selectivity for JAK2 over JAK3.[1][2]

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. Cytokines and growth factors binding to their receptors initiate the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression. The differential roles of JAK family members in mediating these signals underscore the importance of selective inhibition.

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation JAK3 JAK3 Receptor->JAK3 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation JAK3->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: The JAK-STAT signaling pathway.

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. A generalized workflow for an in vitro kinase assay to determine IC50 values is outlined below.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration at which an inhibitor (e.g., this compound) inhibits 50% of the activity of a specific kinase (e.g., JAK1, JAK2, JAK3, TYK2).

Materials:

  • Recombinant human JAK kinases (JAK1, JAK2, JAK3, TYK2)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test inhibitor (this compound) at various concentrations

  • Assay buffer

  • Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay reagents)

  • Microplates

Kinase Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents dispense_inhibitor Dispense Serial Dilutions of Inhibitor into Microplate prepare_reagents->dispense_inhibitor add_kinase Add Kinase to Wells dispense_inhibitor->add_kinase pre_incubation Pre-incubate Inhibitor and Kinase add_kinase->pre_incubation initiate_reaction Initiate Reaction by Adding Substrate and ATP pre_incubation->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction (e.g., add EDTA) incubation->stop_reaction detection Add Detection Reagents stop_reaction->detection read_plate Read Plate (e.g., Luminescence, Fluorescence) detection->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

Procedure:

  • Preparation of Reagents: All reagents are prepared in an appropriate assay buffer. A serial dilution of the test inhibitor (this compound) is prepared to cover a wide range of concentrations.

  • Dispensing Reagents: The serially diluted inhibitor is dispensed into the wells of a microplate.

  • Kinase Addition: The recombinant kinase is added to each well containing the inhibitor.

  • Pre-incubation: The plate is typically pre-incubated to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of the specific substrate and ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature).

  • Reaction Termination: The reaction is stopped, often by the addition of a chelating agent like EDTA, which sequesters the Mg2+ ions necessary for kinase activity.

  • Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified using appropriate detection reagents.

  • Data Analysis: The signal from each well is measured, and the data is plotted as the percentage of kinase activity versus the inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

This guide provides a concise overview of the selectivity of this compound against key JAK family members. The presented data and methodologies are essential for researchers in the field of kinase inhibitor development and cellular signaling.

References

Validating CEP-33779 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of CEP-33779, a selective inhibitor of Janus kinase 2 (JAK2). Engaging the intended target is a critical step in the development of targeted therapies, confirming that the compound interacts with its molecular target in a cellular environment and elicits the desired downstream effects. This document outlines key experimental approaches, provides detailed protocols, and compares this compound with other known JAK2 inhibitors.

The JAK2 Signaling Pathway

This compound exerts its effects by inhibiting the JAK2 signaling pathway. Cytokines and growth factors binding to their cognate receptors induce the dimerization of these receptors, bringing the associated JAK2 proteins into close proximity. This leads to the trans-phosphorylation and activation of JAK2. Activated JAK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors, regulating the expression of genes involved in cell proliferation, differentiation, and survival.[1][2] this compound, by inhibiting JAK2, blocks this cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT Dimer STAT->pSTAT Dimerizes Gene Target Gene Expression pSTAT->Gene Translocates & Activates CEP33779 This compound CEP33779->JAK2 Inhibits Cytokine Cytokine Cytokine->Receptor Binds cluster_direct Direct Target Engagement cluster_functional Functional Cellular Response cluster_phenotypic Phenotypic Outcome KinaseAssay In Vitro Kinase Assay WesternBlot Western Blot (pSTAT5) KinaseAssay->WesternBlot NanoBRET NanoBRET NanoBRET->WesternBlot CETSA CETSA CETSA->WesternBlot Proliferation Cell Proliferation Assay WesternBlot->Proliferation AssayComparison Assay Advantages Disadvantages KinaseAssay In Vitro Kinase Assay Direct measure of potency High throughput Lacks cellular context May not reflect cellular efficacy AssayComparison->KinaseAssay WesternBlot Western Blot (pSTAT5) Measures functional outcome Widely available Semi-quantitative Lower throughput AssayComparison->WesternBlot NanoBRET NanoBRET Live-cell direct binding Quantitative Requires genetic modification Specialized equipment AssayComparison->NanoBRET CETSA CETSA Label-free direct binding Works in cells and tissues Can have false negatives Lower throughput than some methods AssayComparison->CETSA

References

A Researcher's Guide to CEP-33779: A Selective Probe for JAK2 Function

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount to elucidating the intricate functions of specific biological targets. This guide provides an objective comparison of CEP-33779, a selective inhibitor of Janus Kinase 2 (JAK2), with other commonly used JAK2-targeting compounds. The information presented herein, supported by experimental data and detailed protocols, aims to facilitate informed decisions in the design and execution of research investigating JAK2-mediated signaling pathways.

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling, governing processes such as cell growth, survival, and differentiation. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. Dysregulation of JAK2 signaling, in particular, is implicated in various myeloproliferative neoplasms and inflammatory diseases, making it a key therapeutic target. This compound has emerged as a potent and selective tool for investigating the specific roles of JAK2.

Comparative Analysis of JAK2 Inhibitors

The utility of a chemical probe is defined by its potency and selectivity. The following tables summarize the biochemical potency of this compound in comparison to other well-characterized JAK2 inhibitors. It is important to note that absolute IC50 values can vary based on experimental conditions, such as ATP concentration.

Biochemical Potency Against JAK Family Kinases
CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity (Fold vs. JAK2)
This compound >721.8 >117>1440JAK1: >40x, JAK3: >65x, TYK2: >800x[1][2]
Fedratinib 1053 996-JAK1: 35x, JAK3: 332x[3]
Ruxolitinib 2.74.5 322-JAK1: ~0.6x, JAK3: ~71x[3]
TG101348 1053 996-JAK1: 35x, JAK3: 334x[3]
AZD1480 ~1.50.26 ~2.5-JAK1: ~5.7x, JAK3: ~9.6x

Data is compiled from multiple sources and assay conditions may vary. The selectivity fold is calculated as IC50 (Off-Target) / IC50 (JAK2).

Signaling Pathways and Experimental Overviews

To understand the context in which this compound and its alternatives are used, it is crucial to visualize the canonical JAK2 signaling pathway and the general workflows of key evaluative experiments.

JAK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., EPO, IL-6) Receptor Cytokine Receptor (Homodimer) Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive 2. Receptor Dimerization JAK2_active JAK2-P (Active) JAK2_inactive->JAK2_active 3. Trans-phosphorylation STAT5_inactive STAT5 JAK2_active->STAT5_inactive 4. STAT5 Recruitment & Phosphorylation STAT5_active STAT5-P STAT5_dimer STAT5-P Dimer STAT5_active->STAT5_dimer 5. Dimerization Nucleus Nucleus STAT5_dimer->Nucleus 6. Nuclear Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression 7. DNA Binding CEP33779 This compound CEP33779->JAK2_active Inhibition

Canonical JAK2-STAT5 Signaling Pathway.

Experimental_Workflow start Start prep_inhibitor Prepare serial dilutions of JAK2 inhibitor (e.g., this compound) start->prep_inhibitor prep_cells Culture JAK2-dependent cell line (e.g., HEL 92.1.7, Ba/F3-JAK2V617F) start->prep_cells treat_cells Treat cells with inhibitor dilutions prep_inhibitor->treat_cells prep_cells->treat_cells incubate Incubate for a defined period treat_cells->incubate assay_split Select Assay incubate->assay_split pstat_assay pSTAT5 Assay assay_split->pstat_assay Functional Inhibition prolif_assay Proliferation Assay assay_split->prolif_assay Antiproliferative Effect lysis Cell Lysis pstat_assay->lysis add_reagent Add viability reagent (e.g., CellTiter-Glo) prolif_assay->add_reagent western Western Blot for pSTAT5 lysis->western analyze_pstat Quantify band intensity and determine IC50 western->analyze_pstat read_lum Read Luminescence add_reagent->read_lum analyze_prolif Calculate % viability and determine GI50 read_lum->analyze_prolif

Workflow for Cellular Assays of JAK2 Inhibition.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following protocols provide detailed methodologies for key experiments used to characterize JAK2 inhibitors.

Protocol 1: Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified JAK2.

  • Plate Preparation : Coat a 96-well high-binding plate with 100 µL/well of 10 µg/mL neutravidin. Incubate for 2 hours at 37°C. Wash the plate, then add 100 µL/well of a biotinylated peptide substrate (e.g., a 15-mer peptide) at 1 µg/mL and incubate for 1 hour at 37°C.

  • Compound Preparation : Prepare a serial dilution of this compound or other test inhibitors in DMSO. Further dilute in the kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 1 mM MnCl₂, 0.1% BSA).

  • Reaction Mixture : Prepare the kinase reaction mixture containing the assay buffer, ATP (at a concentration near the Km, e.g., 0.2 µM for JAK2), and the diluted inhibitor. The final DMSO concentration should be kept constant (e.g., 2.5%).

  • Kinase Reaction : Add the reaction mixture to the prepared plate. Initiate the reaction by adding purified, recombinant human JAK2 enzyme. Allow the reaction to proceed for 20-60 minutes at room temperature.

  • Detection : Stop the reaction by adding an EDTA solution. Add a europium-labeled anti-phosphotyrosine antibody. After a further incubation period (e.g., 1 hour), read the plate on a time-resolved fluorescence reader.

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO-only control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cellular Phospho-STAT5 (pSTAT5) Western Blot Assay

This assay measures the inhibition of JAK2-mediated downstream signaling in a cellular context.

  • Cell Culture and Treatment : Culture a JAK2-dependent cell line, such as HEL 92.1.7 (which harbors a JAK2V617F mutation), in appropriate media. Seed the cells and allow them to adhere or stabilize. Treat the cells with increasing concentrations of this compound or other inhibitors for a specified time (e.g., 1-2 hours)[1].

  • Cell Lysis : After treatment, wash the cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method, such as a BCA assay, to ensure equal loading.

  • SDS-PAGE and Transfer : Denature the protein lysates by boiling in sample buffer. Separate the proteins by size by loading equal amounts of protein onto an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (pSTAT5) overnight at 4°C.

  • Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis : To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT5 or a housekeeping protein like GAPDH. Quantify the band intensities to determine the reduction in pSTAT5 levels relative to the total protein.

Protocol 3: Ba/F3 Cell Proliferation Assay

This assay assesses the antiproliferative effect of JAK2 inhibitors on cells whose growth is dependent on JAK2 activity.

  • Cell Line Maintenance : Culture Ba/F3 cells, a murine pro-B cell line, that have been engineered to express a constitutively active form of JAK2 (e.g., TEL-JAK2 or JAK2V617F). These cells are grown in media without the need for IL-3, as their proliferation is driven by the active JAK2.

  • Assay Setup : Plate the engineered Ba/F3 cells in 96-well plates at a predetermined density.

  • Compound Treatment : Add serial dilutions of the JAK2 inhibitors (like this compound) to the wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation : Incubate the plates for 48 to 72 hours to allow for effects on cell proliferation.

  • Viability Measurement : Assess cell viability using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells, or a colorimetric assay like Alamar Blue.

  • Data Analysis : Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle-treated control cells to calculate the percentage of growth inhibition. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Conclusion

This compound is a potent and highly selective inhibitor of JAK2, demonstrating over 40-fold selectivity against other JAK family members in biochemical assays.[1][2] Its profile suggests it is an excellent probe for dissecting the specific functions of JAK2 in both biochemical and cellular systems, with minimal confounding effects from the inhibition of other JAK isoforms. When compared to less selective inhibitors like Ruxolitinib, this compound offers a more precise tool for attributing a biological outcome specifically to the inhibition of JAK2. The choice of inhibitor should be guided by the specific research question, considering the trade-offs between potency, selectivity, and the context of the experimental system. The protocols provided in this guide offer a robust framework for the rigorous evaluation and comparison of these valuable research tools.

References

Comparative Analysis of CEP-33779 and Other Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the kinase inhibitor CEP-33779 and its cross-reactivity with other kinases. We present a detailed analysis of its performance against selected alternative inhibitors, supported by experimental data and protocols.

This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2), a critical mediator of signaling for various cytokines and growth factors involved in hematopoiesis and immune responses.[1][2][3] Its selectivity profile is a key determinant of its therapeutic window and potential off-target effects. This guide provides a head-to-head comparison of this compound with other notable JAK inhibitors: NVP-BSK805, Fedratinib, and Tofacitinib, focusing on their respective kinase inhibition profiles.

Kinase Inhibition Profile: A Comparative Overview

The selectivity of a kinase inhibitor is paramount to its clinical utility, minimizing off-target effects while maximizing therapeutic efficacy. The following table summarizes the inhibitory activity (IC50) of this compound and comparator compounds against the JAK family of kinases. It is important to note that direct comparison of absolute IC50 values across different studies can be influenced by variations in assay conditions.

KinaseThis compound IC50 (nM)NVP-BSK805 IC50 (nM)Fedratinib IC50 (nM)Tofacitinib IC50 (nM)
JAK1>7231.63[4][5][6]~1051.7-3.7[7]
JAK21.8[1][8][9]0.48[4][5][6]31.8-4.1[7]
JAK3150[3]18.68[4][5][6]>10000.75-1.6[7]
TYK2>144010.76[4][5][6]~40516-34[7]
FLT3--15-

This compound demonstrates high potency against JAK2 with an IC50 of 1.8 nM.[1][8][9] It exhibits significant selectivity over other JAK family members, with a more than 40-fold higher IC50 for JAK1 and over 800-fold for TYK2.[8] Its selectivity against JAK3 is also pronounced, with an IC50 of 150 nM.[3]

NVP-BSK805 is another potent JAK2 inhibitor, with a reported IC50 of 0.48 nM.[4][5][6] It shows greater than 20-fold selectivity for JAK2 over JAK1, JAK3, and TYK2.[10][11]

Fedratinib is a selective JAK2 inhibitor with an IC50 of 3 nM.[12] It also demonstrates activity against FMS-like tyrosine kinase 3 (FLT3) with an IC50 of 15 nM.[12] Its selectivity for JAK2 is 35-fold greater than for JAK1 and over 300-fold greater than for JAK3.

Tofacitinib , while initially developed as a JAK3 inhibitor, is now considered a pan-JAK inhibitor with a preference for JAK1 and JAK3 over JAK2.[13][14][15] Its IC50 values are in the low nanomolar range for JAK1, JAK2, and JAK3.[7]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methodologies used to assess kinase inhibition, the following diagrams illustrate the JAK/STAT signaling pathway and a typical experimental workflow for determining kinase inhibitor potency.

G JAK/STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene Translocation & Binding Nucleus Nucleus

A simplified diagram of the JAK/STAT signaling pathway.

G Kinase Inhibition Assay Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->prepare_reagents dispense_inhibitor Dispense Serial Dilutions of Inhibitor into Assay Plate prepare_reagents->dispense_inhibitor add_kinase Add Kinase to Wells dispense_inhibitor->add_kinase initiate_reaction Initiate Reaction by Adding Substrate and ATP add_kinase->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction detect_signal Detect Signal (e.g., TR-FRET, Mobility Shift) stop_reaction->detect_signal analyze_data Analyze Data and Determine IC50 detect_signal->analyze_data end End analyze_data->end

A general workflow for a kinase inhibition assay.

Experimental Protocols

Accurate and reproducible assessment of kinase inhibitor activity is crucial. Below are detailed protocols for two common assay formats used in kinase profiling: the LanthaScreen™ Eu Kinase Binding Assay (a TR-FRET-based method) and the Caliper Mobility Shift Assay.

LanthaScreen™ Eu Kinase Binding Assay Protocol

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.

Materials:

  • Kinase of interest (e.g., recombinant human JAK2)

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test inhibitor (e.g., this compound) and control inhibitor (e.g., staurosporine)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. A typical starting concentration is 1 mM.

  • Reagent Preparation:

    • Prepare a 3X solution of the kinase and a 3X solution of the Eu-anti-tag antibody in Kinase Buffer A. The final concentration of the kinase and antibody will depend on the specific assay conditions.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A. The optimal tracer concentration is typically near its Kd for the kinase.

  • Assay Assembly:

    • Add 5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the assay plate.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Excite the europium donor at ~340 nm and measure emission at both ~615 nm (donor) and ~665 nm (acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16][17][18][19]

Caliper Mobility Shift Assay Protocol

This protocol describes an electrophoretic mobility shift assay to measure kinase activity by separating phosphorylated and non-phosphorylated substrates.

Materials:

  • Kinase of interest (e.g., recombinant human JAK2)

  • Fluorescently labeled peptide substrate

  • ATP

  • Test inhibitor (e.g., this compound)

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 0.5 mM EGTA)

  • Stop Buffer (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 50 mM EDTA)

  • Caliper Life Sciences LabChip® EZ Reader or similar microfluidic instrument

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO and then dilute further in Assay Buffer.

  • Reaction Setup:

    • Add 5 µL of the diluted inhibitor or Assay Buffer (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution (in Assay Buffer) to each well.

    • Initiate the kinase reaction by adding 10 µL of the substrate and ATP solution (in Assay Buffer) to each well. The ATP concentration is typically at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction plate at 28°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Add 25 µL of Stop Buffer to each well to quench the kinase reaction.

  • Data Acquisition: Analyze the samples using the Caliper LabChip® instrument. The instrument's microfluidic chip separates the phosphorylated product from the non-phosphorylated substrate based on their different electrophoretic mobilities.

  • Data Analysis: The instrument's software calculates the percentage of substrate conversion to product. Plot the percent inhibition (calculated from the conversion data) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[20][21]

Conclusion

This compound is a highly potent and selective JAK2 inhibitor. When compared to other JAK inhibitors such as NVP-BSK805, Fedratinib, and Tofacitinib, this compound demonstrates a distinct selectivity profile, particularly its high selectivity against other JAK family members. This high degree of selectivity may translate to a more favorable safety profile by minimizing off-target effects associated with the inhibition of other kinases. The choice of a kinase inhibitor for research or therapeutic development will depend on the specific application and the desired selectivity profile. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and further characterize the cross-reactivity of these and other kinase inhibitors.

References

A Head-to-Head Comparison of JAK2 Inhibitors: CEP-33779 and NVP-BSK805

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for myeloproliferative neoplasms and inflammatory diseases, inhibitors of the Janus kinase (JAK) family, particularly JAK2, have emerged as a critical class of therapeutic agents. This guide provides a detailed side-by-side comparison of two potent and selective JAK2 inhibitors, CEP-33779 and NVP-BSK805, intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Target Profile

Both this compound and NVP-BSK805 are small molecule inhibitors that target the ATP-binding site of the JAK2 kinase, thereby preventing the phosphorylation and activation of downstream signaling pathways, most notably the STAT pathway. Constitutive activation of the JAK2/STAT pathway is a hallmark of several cancers and inflammatory conditions.

This compound is a highly selective, orally bioavailable inhibitor of JAK2.[1] It has demonstrated efficacy in preclinical models of rheumatoid arthritis and colitis-induced colorectal cancer.[2] In these models, this compound treatment led to a reduction in disease severity, which was associated with the inhibition of STAT3 and NF-κB activation and a decrease in pro-inflammatory cytokines like IL-6 and IL-1β.[3][2][4]

NVP-BSK805 is also a potent, ATP-competitive inhibitor of JAK2.[5][6] It shows significant selectivity for JAK2 over other JAK family members.[5][7] NVP-BSK805 has been shown to effectively inhibit the proliferation of cells bearing the JAK2(V617F) mutation, which is prevalent in myeloproliferative neoplasms like polycythemia vera.[5] In preclinical studies, it has demonstrated the ability to suppress STAT5 phosphorylation, induce apoptosis in malignant cells, and reduce splenomegaly in mouse models.[5][8] Interestingly, both compounds have also been identified as inhibitors of P-glycoprotein (P-gp), suggesting a potential role in overcoming multidrug resistance in cancer.[9]

Quantitative Comparison of Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of this compound and NVP-BSK805 against the JAK family of kinases.

KinaseThis compound IC50 (nM)NVP-BSK805 IC50 (nM)
JAK2 1.8[3][10]0.48 (JH1 domain)[6][11]
0.58 (full-length wild-type)[11][12]
0.56 (full-length V617F)[11][12]
JAK1 >72 (>40-fold vs JAK2)[3]31.63 (JH1 domain)[6][11]
JAK3 150[13]18.68 (JH1 domain)[6][11]
TYK2 >1440 (>800-fold vs JAK2)[3][10]10.76 (JH1 domain)[6][11]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the canonical JAK2/STAT signaling pathway targeted by both inhibitors and a general workflow for evaluating their cellular activity.

JAK2_STAT_Pathway JAK2/STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Gene_Expression Target Gene Expression pSTAT->Gene_Expression Translocates to Nucleus Cytokine Cytokine Cytokine->Cytokine_Receptor Binds This compound This compound This compound->JAK2 Inhibits NVP-BSK805 NVP-BSK805 NVP-BSK805->JAK2 Inhibits

Caption: Simplified JAK2/STAT signaling pathway inhibited by this compound and NVP-BSK805.

Experimental_Workflow Cellular Activity Assay Workflow Cell_Culture Culture JAK2-dependent cell line (e.g., HEL92.1.7) Compound_Treatment Treat cells with varying concentrations of This compound or NVP-BSK805 Cell_Culture->Compound_Treatment Incubation Incubate for a defined period Compound_Treatment->Incubation Lysis Cell Lysis and Protein Quantification Incubation->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Analysis Analyze phosphorylation of STAT5 (pSTAT5) and total STAT5 Western_Blot->Analysis

Caption: General workflow for assessing the inhibition of JAK2 signaling in a cellular context.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to determine the IC50 values for kinase inhibitors is a radiometric filter binding assay or a fluorescence-based assay.

  • Kinase Reaction: The purified recombinant human JAK family enzymes (JAK1, JAK2, JAK3, TYK2) are incubated with a specific peptide substrate and ATP (often radiolabeled [γ-³²P]ATP) in a kinase reaction buffer.

  • Inhibitor Addition: Serial dilutions of this compound or NVP-BSK805 are added to the reaction mixture. A control reaction with DMSO (vehicle) is also included.

  • Incubation: The reaction is allowed to proceed at room temperature for a specified time, typically 20-60 minutes.

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used, and the signal is detected using a plate reader.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phospho-STAT Inhibition Assay (Western Blot)

This assay measures the ability of the inhibitors to block the phosphorylation of downstream targets of JAK2 in a cellular context.

  • Cell Culture: A JAK2-dependent cell line, such as the human erythroleukemia cell line HEL92.1.7 (which harbors the JAK2 V617F mutation), is cultured under standard conditions.

  • Serum Starvation: Cells are often serum-starved for a period (e.g., 4-24 hours) to reduce basal signaling pathway activation.

  • Inhibitor Treatment: The cells are pre-treated with various concentrations of this compound or NVP-BSK805 for a specified duration (e.g., 1-2 hours).

  • Stimulation (if necessary): For cell lines that do not have constitutively active JAK2, a cytokine stimulus (e.g., erythropoietin) is added to activate the JAK2 pathway.

  • Cell Lysis: The cells are washed with cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then blocked and incubated with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5.

  • Detection and Analysis: After incubation with a suitable secondary antibody, the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified, and the ratio of pSTAT5 to total STAT5 is calculated to determine the extent of inhibition at each drug concentration.

Summary and Conclusion

Both this compound and NVP-BSK805 are potent inhibitors of JAK2 with high selectivity over other JAK family members, particularly TYK2. NVP-BSK805 demonstrates slightly greater potency for JAK2 in in vitro assays. Both compounds effectively block the downstream JAK2/STAT signaling pathway and have shown promise in preclinical models of diseases driven by aberrant JAK2 activity. The choice between these two inhibitors for research purposes may depend on the specific experimental context, such as the desired selectivity profile and the cellular model being investigated. Furthermore, their shared ability to inhibit P-gp warrants further investigation into their potential for overcoming multidrug resistance in cancer therapy.[9]

References

Orthogonal Validation of CEP-33779's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Janus kinase 2 (JAK2) inhibitor, CEP-33779, with other relevant kinase inhibitors. The focus is on the orthogonal validation of its mechanism of action, supported by experimental data and detailed protocols.

This compound is a selective, orally bioavailable inhibitor of JAK2, a key enzyme in the JAK-STAT signaling pathway.[1][2][3] This pathway is crucial for transducing signals for various proinflammatory cytokines implicated in autoimmune diseases and malignancies.[2] this compound's primary mechanism of action involves the inhibition of JAK2, which in turn prevents the phosphorylation of downstream signal transducers and activators of transcription (STATs), particularly STAT3 and STAT5.[1][2]

Comparative Analysis of Kinase Inhibitory Profiles

To validate the specificity and potency of this compound, its inhibitory activity is compared against a panel of other kinase inhibitors with overlapping targets. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against various kinases. Lower IC50 values indicate greater potency.

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)FLT3 (IC50, nM)
This compound >721.8 >1000>1440-
Ruxolitinib5.95.756053-
Fedratinib-6--25
PacritinibInactive at 100nM<50--<50
Lestaurtinib-0.9--3

Data sourced from multiple studies.[1][4][5][6][7][8] Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for key experiments used to characterize the mechanism of action of this compound and its comparators.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Protocol:

  • Plate Coating: 96-well plates are coated with a neutravidin solution, followed by a biotinylated peptide substrate specific for the kinase of interest.

  • Kinase Reaction Mixture: A reaction mixture is prepared containing HEPES buffer, ATP, MnCl2, BSA, and varying concentrations of the test compound (e.g., this compound) diluted in DMSO.

  • Enzyme Addition: The purified, recombinant kinase enzyme (e.g., JAK2) is added to the wells to initiate the phosphorylation reaction. The reaction proceeds for a set time at room temperature.

  • Detection: The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody is added. The amount of phosphorylated substrate is quantified using a time-resolved fluorescence detector.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[3]

Western Blot Analysis of STAT Phosphorylation

This method is used to assess the inhibitory effect of the compound on the downstream signaling of the target kinase within a cellular context.

Protocol:

  • Cell Culture and Treatment: A relevant cell line (e.g., HEL92.1.7, which is homozygous for the JAK2 V617F mutation) is cultured. The cells are then treated with increasing concentrations of the inhibitor (e.g., this compound) for a specified duration.[9]

  • Cell Lysis: After treatment, the cells are harvested and lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT5) and the total form of the protein (e.g., anti-STAT5) as a loading control.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands is quantified using densitometry software. The level of phosphorylated protein is normalized to the level of total protein to determine the extent of inhibition.[2][10]

Visualizing the Mechanism of Action

Diagrams are provided below to illustrate the signaling pathway and experimental workflows.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT (dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates GeneTranscription Gene Transcription Nucleus->GeneTranscription Initiates CEP33779 This compound & Alternatives CEP33779->JAK2 Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A Cell Culture & Treatment with Inhibitor B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Caption: A typical experimental workflow for Western blot analysis.

Conclusion

The orthogonal comparison of this compound with other kinase inhibitors validates its mechanism of action as a potent and selective JAK2 inhibitor. The provided data and protocols offer a framework for researchers to further investigate its therapeutic potential. The high selectivity of this compound for JAK2 over other JAK family members may offer a favorable therapeutic window, potentially minimizing off-target effects.

References

CEP-33779 in Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CEP-33779 is a potent, selective, and orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2), a critical mediator of signaling for various cytokines and growth factors involved in hematopoiesis and immune response.[1][2][3] With a half-maximal inhibitory concentration (IC50) of approximately 1.8 nM for JAK2, it demonstrates significant selectivity over other JAK family kinases, making it a precise tool for targeted therapy.[1][2] While its efficacy as a monotherapy has been explored in inflammatory diseases and some cancers, its true potential may lie in combination with other therapeutic agents to enhance anti-tumor activity and overcome mechanisms of drug resistance.[4][5][6]

This guide provides a comparative analysis of this compound in combination with other therapeutic classes, supported by preclinical data. It is intended for researchers, scientists, and drug development professionals investigating novel cancer treatment strategies.

Mechanism of Action: The JAK/STAT Pathway

This compound exerts its effect by inhibiting the JAK2 enzyme. This kinase is a central node in the JAK/STAT signaling pathway. Upon cytokine binding to its receptor, JAK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[2] These activated STAT proteins then translocate to the nucleus to regulate the expression of genes involved in cell proliferation, survival, inflammation, and angiogenesis.[5] By blocking JAK2, this compound effectively halts this signaling cascade.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6, IFNγ) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT3 / STAT5 JAK2->STAT pSTAT pSTAT3 / pSTAT5 STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Response Proliferation, Survival, Inflammation, Angiogenesis Gene->Response CEP33779 This compound CEP33779->JAK2 Inhibition Chemo_Combination_Workflow start Start: Culture P-gp Overexpressing Cancer Cells (e.g., KBV20C) treatment Treatment Groups: 1. Vehicle Control 2. Vincristine Alone 3. This compound Alone 4. Vincristine + this compound start->treatment incubation Incubate for 48-72 hours treatment->incubation assay1 Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->assay1 assay2 Cell Cycle Analysis (FACS with Propidium Iodide) incubation->assay2 assay3 Western Blot Analysis (for pH2AX, Apoptosis markers) incubation->assay3 analysis Data Analysis: Compare combination vs. monotherapy assay1->analysis assay2->analysis assay3->analysis end Conclusion: Determine synergy and mechanism of action analysis->end Dual_Pathway_Inhibition cluster_0 MAPK Pathway cluster_1 JAK/STAT Pathway RAS RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cancer Cell Proliferation & Survival ERK->Proliferation BRAFi BRAF Inhibitor (e.g., Dabrafenib) BRAFi->BRAF MEKi MEK Inhibitor (e.g., Trametinib) MEKi->MEK CytokineReceptor Cytokine Receptor JAK2_2 JAK2 CytokineReceptor->JAK2_2 STAT_2 STAT3 JAK2_2->STAT_2 STAT_2->Proliferation CEP33779_2 This compound CEP33779_2->JAK2_2

References

Benchmarking CEP-33779 Activity Against Known JAK2 Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CEP-33779 is a highly selective, orally bioavailable small-molecule inhibitor of JAK2 with a reported half-maximal inhibitory concentration (IC50) of 1.8 ± 0.6 nM for the wild-type enzyme.[1] Its high potency and selectivity suggest a potential therapeutic utility in diseases driven by aberrant JAK2 signaling. The most common activating mutation of JAK2 is V617F, which is prevalent in myeloproliferative neoplasms (MPNs).[2] While direct IC50 values for this compound against JAK2 V617F have not been identified in the reviewed literature, its inhibitory effect on the phosphorylation of downstream targets like STAT5 in cell lines harboring the JAK2 V617F mutation indicates activity against this mutant.[1] For comparative purposes, data for Lestaurtinib (CEP-701), a structurally related multi-kinase inhibitor, is included to provide context on the inhibition of both wild-type and V617F mutant JAK2.

Data Presentation

The following table summarizes the available quantitative data for this compound and the comparator compound Lestaurtinib (CEP-701) against wild-type and V617F mutant JAK2.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound JAK2 (Wild-Type) Biochemical (Enzymatic) 1.8 ± 0.6 [1]
This compoundJAK1Biochemical (Enzymatic)>72[1]
This compoundJAK3Biochemical (Enzymatic)150[3]
This compoundTYK2Biochemical (Enzymatic)>1440[1]
Lestaurtinib (CEP-701)JAK2 (Wild-Type)Biochemical (Enzymatic)~1[4][5]
Lestaurtinib (CEP-701)JAK2 V617FCellular (pSTAT5 Inhibition in HEL92.1.7 cells)20 - 30

Note: The cellular IC50 for Lestaurtinib against JAK2 V617F reflects the concentration required to inhibit the phosphorylation of STAT5 in a cell line homozygous for this mutation. Biochemical and cellular IC50 values are not directly comparable due to differences in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols for assessing the activity of JAK2 inhibitors.

In Vitro Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified JAK2.

  • Enzyme and Substrate Preparation: Recombinant human JAK2 enzyme is used. A synthetic peptide substrate, such as a poly(Glu, Tyr) 4:1, is coated onto microplate wells.

  • Compound Dilution: this compound is serially diluted to a range of concentrations in a suitable buffer, typically containing a small percentage of DMSO.

  • Kinase Reaction: The kinase reaction is initiated by adding a mixture of the JAK2 enzyme and ATP to the substrate-coated wells containing the diluted compound. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The level of substrate phosphorylation is quantified. A common method involves using a specific antibody that recognizes the phosphorylated substrate. This antibody is often labeled with a fluorescent probe (e.g., Europium) for detection using time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The signal from each well is measured, and the percentage of inhibition for each compound concentration is calculated relative to a no-compound control. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cellular Phospho-STAT5 (pSTAT5) Inhibition Assay

This assay measures the ability of a compound to inhibit the JAK2-mediated phosphorylation of its downstream target, STAT5, within a cellular context.

  • Cell Culture: A human erythroleukemia cell line, such as HEL92.1.7, which is homozygous for the JAK2 V617F mutation and exhibits constitutive STAT5 phosphorylation, is cultured under standard conditions.

  • Compound Treatment: Cells are seeded in microplates and treated with a range of concentrations of this compound for a specified duration.

  • Cell Lysis: After treatment, the cells are lysed to release intracellular proteins.

  • Detection of pSTAT5: The levels of phosphorylated STAT5 are measured. This can be done using various techniques:

    • Western Blotting: Proteins from the cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for pSTAT5 and total STAT5 (as a loading control). The band intensities are quantified to determine the extent of inhibition.

    • Flow Cytometry: Cells are fixed and permeabilized, then stained with a fluorescently labeled antibody specific for pSTAT5. The fluorescence intensity of individual cells is measured by a flow cytometer.[6][7][8]

    • ELISA-based assays: Microplate-based immunoassays can be used to capture and detect pSTAT5 from cell lysates.

  • Data Analysis: The level of pSTAT5 is normalized to total STAT5 or a housekeeping protein. The percentage of inhibition at each compound concentration is calculated, and the cellular IC50 value is determined from a dose-response curve.[1]

Mandatory Visualization

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization & JAK2 Recruitment STAT_active pSTAT (active) Receptor->STAT_active 6. STAT Phosphorylation by active JAK2 JAK2_active JAK2 (active) (Autophosphorylation) JAK2_inactive->JAK2_active 3. Trans-activation JAK2_active->Receptor 4. Receptor Phosphorylation STAT_inactive STAT (inactive) STAT_inactive->Receptor 5. STAT Recruitment STAT_dimer pSTAT Dimer STAT_active->STAT_dimer 7. Dimerization Gene Target Gene Transcription STAT_dimer->Gene 8. Nuclear Translocation & Gene Regulation CEP33779 This compound CEP33779->JAK2_active Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Activity Assessment

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b1 Purified JAK2 (Wild-Type or Mutant) b3 Kinase Reaction (Enzyme + Compound + ATP + Substrate) b1->b3 b2 Serial Dilution of This compound b2->b3 b4 Measure Substrate Phosphorylation (e.g., TR-FRET) b3->b4 b5 Calculate Biochemical IC50 b4->b5 c1 JAK2 V617F-mutant Cell Line (e.g., HEL92.1.7) c2 Treat Cells with Serial Dilutions of this compound c1->c2 c3 Cell Lysis or Fixation/Permeabilization c2->c3 c4 Measure pSTAT5 Levels (Western Blot / Flow Cytometry) c3->c4 c5 Calculate Cellular IC50 c4->c5

Caption: Workflow for determining the biochemical and cellular activity of this compound.

References

A Head-to-Head Comparison of CEP-33779 and Other Investigational JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for CEP-33779, an investigational Janus kinase 2 (JAK2) inhibitor, alongside other notable investigational and approved JAK2 inhibitors. The information is intended to offer a quantitative and methodological overview to aid in research and development efforts within the field of JAK-mediated diseases.

Introduction to JAK2 Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a critical role in the signaling pathways of numerous cytokines and growth factors involved in hematopoiesis and immune function. Dysregulation of the JAK2 signaling pathway is a key driver in various myeloproliferative neoplasms (MPNs) and inflammatory diseases. This has led to the development of numerous small molecule inhibitors targeting JAK2. This guide focuses on comparing the preclinical profiles of several such inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo preclinical data for this compound and a selection of other JAK2 inhibitors. It is important to note that these data are collated from various independent studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundJAK1JAK2JAK3TYK2JAK2V617FReference
This compound >721.8>1440>1440-[1]
NVP-BSK805 31.630.4818.6810.760.56[2]
Gandotinib (LY2784544) 19.83-440.245 (Ki)[3][4]
Fedratinib 105310024053[5]
Pacritinib 1280235205019[6]
Ruxolitinib 3.32.842819-[7][8]

Data for JAK2V617F for some compounds were not available in the reviewed sources. Ki denotes the inhibition constant.

Table 2: Cellular Activity - Inhibition of STAT Phosphorylation

CompoundCell LineTargetIC50 (nM)Reference
This compound HEL92.1.7pSTAT5~100-300[1]
NVP-BSK805 Ba/F3-JAK2V617FpSTAT5<100[2]
Gandotinib (LY2784544) Ba/F3-JAK2V617FpSTAT520[4]
Ruxolitinib Whole Blood (IL-6 stimulated)pSTAT3-[8]

Direct IC50 values for STAT phosphorylation inhibition were not consistently available across all compounds and studies.

Table 3: In Vivo Efficacy in Preclinical Models

CompoundModelDosingKey OutcomesReference
This compound Collagen-Induced Arthritis (Mouse)55 mg/kg, p.o., BIDReduced paw edema and clinical scores.[1]
Colitis-Induced Colorectal Cancer (Mouse)55 mg/kg, p.o., BIDInduced regression of established tumors.[9]
HEL92 Xenograft (Mouse)55 mg/kg, p.o.Inhibited STAT5 phosphorylation in tumor extracts.[1]
NVP-BSK805 Ba/F3-JAK2V617F driven model (Mouse)150 mg/kg, p.o.Blocked STAT5 phosphorylation, reduced splenomegaly and leukemic cell spreading.[2]
Gandotinib (LY2784544) Ba/F3-JAK2V617F-GFP Xenograft (Mouse)12.7 mg/kg (TED50)Inhibited STAT5 phosphorylation.[3]
JAK2V617F-induced MPN model (Mouse)13.7 mg/kg (TED50)Reduced tumor burden.[3]
Fedratinib JAK2V617F-driven MPN model (Mouse)-Reduced blood counts and splenomegaly.[5]
Pacritinib --Data on specific in vivo models were not detailed in the provided search results.
Ruxolitinib JAK2V617F-expressing cell inoculated model (Mouse)-Reduced tumor burden without causing anemia or lymphopenia.[7]

p.o. = oral administration; BID = twice daily; TED50 = Threshold Effective Dose 50.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of JAK2 inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50).

General Protocol:

  • Plate Preparation: A 96-well or 384-well plate is coated with a substrate peptide for the specific JAK kinase.

  • Compound Dilution: The test compound (e.g., this compound) is serially diluted to a range of concentrations.

  • Kinase Reaction: The purified recombinant JAK enzyme is added to the wells along with the diluted compound and a defined concentration of ATP. The reaction is allowed to proceed for a specified time at room temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

    • ELISA-based: Using a phospho-specific antibody that binds to the phosphorylated substrate, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Fluorescence/Luminescence-based: Employing technologies like LanthaScreen™ or ADP-Glo™ which measure the consumption of ATP or the formation of phosphorylated product through fluorescence resonance energy transfer (FRET) or luminescence.[10][11][12]

  • Data Analysis: The signal is measured, and the IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Phospho-STAT Assay

Objective: To measure the ability of an inhibitor to block JAK2-mediated phosphorylation of its downstream substrate, STAT, in a cellular context.

General Protocol:

  • Cell Culture and Treatment: A relevant cell line (e.g., HEL92.1.7, which harbors a JAK2V617F mutation) is cultured and treated with various concentrations of the JAK2 inhibitor for a defined period.

  • Cell Lysis: The cells are lysed to release cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

  • Detection of Phospho-STAT: The levels of phosphorylated STAT (e.g., pSTAT3, pSTAT5) and total STAT are measured using one of the following methods:

    • Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the phosphorylated and total forms of the STAT protein.

    • ELISA: A sandwich ELISA format is used with a capture antibody for total STAT and a detection antibody specific for the phosphorylated form.[13]

    • Flow Cytometry: Cells can be fixed, permeabilized, and stained with fluorescently labeled antibodies against phospho-STAT for analysis on a flow cytometer.

  • Data Analysis: The ratio of phosphorylated STAT to total STAT is calculated for each inhibitor concentration, and the IC50 is determined.

In Vivo Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the efficacy of a JAK2 inhibitor in a preclinical model of rheumatoid arthritis.

General Protocol:

  • Induction of Arthritis: Susceptible mouse strains (e.g., DBA/1) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization may be given after a few weeks.[14][15]

  • Treatment: Once arthritis develops, mice are treated with the investigational compound (e.g., this compound) or vehicle control, typically via oral gavage, on a daily or twice-daily schedule.[16]

  • Disease Assessment: The severity of arthritis is monitored over time by scoring paw swelling, erythema, and joint function. Paw thickness can also be measured with calipers.

  • Endpoint Analysis: At the end of the study, various endpoints can be assessed, including:

    • Histopathology: Joint tissues are collected, sectioned, and stained to evaluate inflammation, cartilage destruction, and bone erosion.

    • Biomarker Analysis: Levels of inflammatory cytokines in the serum or paw tissue can be measured by ELISA or multiplex assays.

    • Pharmacodynamic Markers: Inhibition of STAT phosphorylation in relevant tissues (e.g., paw) can be assessed.[1]

  • Data Analysis: Clinical scores, paw measurements, and biomarker levels are compared between the treatment and control groups to determine the efficacy of the inhibitor.

Visualizations

JAK2-STAT Signaling Pathway

JAK2_STAT_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK2_inactive JAK2 (inactive) Cytokine_Receptor->JAK2_inactive Recruits JAK2_active JAK2 (active, phosphorylated) JAK2_inactive->JAK2_active Autophosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive Phosphorylates STAT_active STAT (active, phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Regulates CEP_33779 This compound CEP_33779->JAK2_active Inhibits

Caption: The JAK2-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing in a Xenograft Model

Xenograft_Workflow start Start implant Implant Tumor Cells (e.g., HEL92.1.7) into Immunocompromised Mice start->implant tumor_growth Allow Tumors to Establish and Reach a Predefined Size implant->tumor_growth randomize Randomize Mice into Treatment and Control Groups tumor_growth->randomize treatment Administer this compound or Vehicle (e.g., daily oral gavage) randomize->treatment monitor Monitor Tumor Volume and Body Weight treatment->monitor endpoint Endpoint Reached (e.g., predefined tumor size or study duration) monitor->endpoint analysis Collect Tumors and Tissues for Pharmacodynamic and Biomarker Analysis endpoint->analysis end End analysis->end

Caption: A typical experimental workflow for evaluating a JAK2 inhibitor in a mouse xenograft model.

References

Safety Operating Guide

Navigating the Safe Disposal and Handling of CEP-33779: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper management of investigational compounds like CEP-33779 is paramount for ensuring laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent and selective JAK2 inhibitor. By offering clear procedural guidance, this resource aims to be the preferred source for laboratory safety and chemical handling information, fostering a culture of safety and responsibility in research environments.

Immediate Safety and Disposal Protocols

While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, general best practices for the disposal of chemical waste, particularly potent bioactive compounds, must be followed. The following procedures are based on general guidelines for laboratory chemical waste and should be adapted to comply with local, state, and federal regulations.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound.

General Disposal Guidance:

  • Do Not Dispose Down the Drain: this compound should never be disposed of down the sink or in regular trash.

  • Waste Segregation: All waste containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be segregated as hazardous chemical waste.

  • Waste Collection:

    • Solid Waste: Collect solid this compound and contaminated materials in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the approximate amount, and the hazard classification (e.g., "Toxic," "Bioactive").

    • Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof, and clearly labeled container. If dissolved in a solvent such as DMSO, the solvent's hazards must also be considered and indicated on the label.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal company. Your institution's EHS department will have established procedures for this.

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated. The appropriate decontamination procedure will depend on the solvent used and should be in accordance with your laboratory's standard operating procedures.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, a selective inhibitor of Janus kinase 2 (JAK2).

ParameterValueNotes
IC₅₀ (JAK2) 1.8 nMThe half maximal inhibitory concentration against the JAK2 enzyme.
Selectivity >40-fold vs. JAK1Demonstrates significant selectivity for JAK2 over other JAK family members.
>800-fold vs. TYK2
Solubility in DMSO 93 mg/mL (201.05 mM)It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducibility and understanding its mechanism of action.

In Vitro Kinase Assay

This protocol outlines the procedure for measuring the inhibitory activity of this compound against JAK family kinases.

  • Plate Coating: A 96-well high-binding plate is coated with 100 µL/well of 10 µg/mL neutravidin in Tris-Buffered Saline (TBS) at 37°C for 2 hours. This is followed by a second coating with 100 µL/well of 1 µg/mL of a 15-mer peptide substrate at 37°C for 1 hour.

  • Reaction Mixture Preparation: The kinase assay mixture (total volume of 100 µL/well) is prepared with 20 mM HEPES (pH 7.2), ATP (0.2 µM for JAK1 and JAK2; 0.1 µM for JAK3), 1 mM MnCl₂, and 0.1% BSA.

  • Compound Addition: this compound is diluted in DMSO and added to the assay plate to achieve the desired final concentrations (with a final DMSO concentration of 2.5%).

  • Enzyme Addition and Incubation: The respective JAK enzyme is added to initiate the reaction, which proceeds for 20 minutes at room temperature.

  • Detection: To detect the phosphorylated product, 100 µL/well of a diluted Eu-N1 labeled PY100 antibody is added. The plate is incubated at room temperature for 1 hour.

  • Signal Enhancement and Measurement: Following the antibody incubation, 100 µL of an enhancement solution is added. The plate is agitated for 10 minutes, and the resulting fluorescence is measured to determine the extent of kinase inhibition. IC₅₀ values are then calculated from the dose-response curves.

In Vivo Efficacy in a Colorectal Cancer Mouse Model

This protocol describes the evaluation of this compound's anti-tumor effects in a mouse model of colitis-induced colorectal cancer.

  • Animal Model: A mouse model of colitis-induced colorectal cancer is established.

  • Dosing: Once tumors are established, mice are orally administered this compound at a dose of 55 mg/kg twice daily.

  • Tumor Evaluation: Tumor regression is monitored and correlated with the inhibition of STAT3 and NF-κB (RelA/p65) activation.

  • Cytokine Analysis: The expression of proinflammatory and tumor-promoting cytokines, such as interleukin (IL)-6 and IL-1β, is measured to assess the compound's effect on the tumor microenvironment.

Visualizing the Mechanism of Action

To understand the biological context of this compound's activity, it is essential to visualize its target pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK2_inactive JAK2 (Inactive) Cytokine_Receptor->JAK2_inactive Activates JAK2_active JAK2 (Active) JAK2_inactive->JAK2_active Phosphorylation STAT_inactive STAT (Inactive) JAK2_active->STAT_inactive Phosphorylates STAT_active STAT (Active) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds CEP33779 This compound CEP33779->JAK2_active Inhibits Gene_Transcription Target Gene Transcription DNA->Gene_Transcription

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Essential Safety and Logistical Information for Handling CEP-33779

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like CEP-33779 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures for handling and disposal, and a summary of its mechanism of action.

This compound is a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway that regulates cell growth and proliferation.[1][2] Its targeted action makes it a valuable tool in research, particularly in studies related to cancer and inflammatory diseases.[3][4]

Personal Protective Equipment (PPE)

A rigorous adherence to PPE protocols is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety guidelines for potent compounds.

Body Part Personal Protective Equipment Specifications and Standards
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always wear two pairs, with the outer glove covering the cuff of the lab coat.[5]
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this compound is handled.
Respiratory Fume hood or appropriate respiratory protectionA certified chemical fume hood should be used when handling the solid compound or preparing solutions. For situations where a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Body Laboratory coatA long-sleeved, buttoned lab coat should be worn to protect skin and clothing.

Operational Plan for Handling this compound

A systematic approach to handling this compound ensures both the safety of laboratory personnel and the integrity of the experiment.

1. Preparation and Weighing:

  • All handling of the solid form of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any airborne particles.

  • Use a dedicated and calibrated balance for weighing the compound.

  • Employ anti-static measures when handling the powder to avoid dispersal.

2. Solution Preparation:

  • This compound is soluble in DMSO.[3]

  • When preparing solutions, add the solvent to the weighed compound slowly and carefully to avoid splashing.

  • Ensure the container is securely capped and vortex or sonicate until the compound is fully dissolved.

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is -20°C for long-term stability.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All materials that come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered hazardous waste.

  • Segregate this waste into clearly labeled, sealed containers.

2. Disposal of Unused Compound:

  • Unused solid this compound or solutions should be disposed of as hazardous chemical waste.

  • Do not dispose of this compound down the drain or in regular trash.

3. Decontamination:

  • All surfaces and equipment that have been in contact with this compound should be thoroughly decontaminated.

  • Use a suitable solvent (e.g., ethanol) followed by a soap and water wash.

4. Institutional Guidelines:

  • Always follow your institution's specific guidelines and local regulations for hazardous waste disposal.

Mechanism of Action: Inhibition of the JAK2-STAT3 Signaling Pathway

This compound functions as a potent and selective inhibitor of the JAK2 enzyme. The JAK-STAT signaling pathway is a critical communication route for many cytokines and growth factors, playing a central role in cellular processes like proliferation, differentiation, and apoptosis.[2]

The binding of a cytokine or growth factor to its receptor on the cell surface triggers the activation of receptor-associated JAKs.[1] Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins.[2] Once docked, STATs are themselves phosphorylated by JAK2, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell survival and proliferation.[1][6]

This compound exerts its effect by binding to the ATP-binding site of JAK2, preventing the phosphorylation of STAT proteins and thereby inhibiting the downstream signaling cascade.[4] This inhibition ultimately leads to a reduction in the expression of genes that promote cell growth and survival.

CEP33779_Pathway Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates CEP33779 This compound CEP33779->JAK2 Inhibits pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Regulates

Caption: this compound inhibits the JAK2-STAT3 signaling pathway.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.